3,5-Difluorostyrene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJPFZKCYYDBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596237 | |
| Record name | 1-Ethenyl-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182132-57-6 | |
| Record name | 1-Ethenyl-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Difluorostyrene chemical properties and structure
An In-Depth Technical Guide to 3,5-Difluorostyrene: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS RN: 182132-57-6), a fluorinated monomer of significant interest to researchers in materials science and drug discovery. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties, reactivity, and metabolic stability to the molecule and its derivatives. This document details the compound's structure, physicochemical and spectroscopic properties, outlines a robust synthetic methodology, and explores its primary applications, with a focus on advanced polymer synthesis and its role as a key building block in medicinal chemistry. The content herein is curated to provide both foundational knowledge and field-proven insights for scientists and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound, systematically named 1,3-difluoro-5-vinylbenzene, is an aromatic compound featuring a vinyl group attached to a benzene ring substituted with two fluorine atoms at the meta positions. This substitution pattern is crucial as it significantly influences the molecule's electronic landscape and reactivity. The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution while influencing the reactivity of the vinyl group in polymerization.
The structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 182132-57-6 | [1][2][3] |
| Molecular Formula | C₈H₆F₂ | |
| Molecular Weight | 140.13 g/mol | [1] |
| IUPAC Name | 1,3-difluoro-5-vinylbenzene | |
| Synonyms | 1,3-Difluoro-5-ethenylbenzene | |
| Physical Form | Liquid | |
| Boiling Point | 138.3 ± 20.0 °C (Predicted) | [1] |
| Storage Temperature | 2-8°C |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. The key expected features for ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy are outlined below. This data is critical for researchers to validate their material before use in sensitive downstream applications like polymerization or multi-step organic synthesis.
| Technique | Expected Chemical Shifts (δ) and Signals |
| ¹H NMR | • Vinyl Protons (3H): A complex multiplet system (dd, ddt) typically between 5.0 and 7.0 ppm. The geminal, cis, and trans couplings will be distinct. • Aromatic Protons (3H): Signals expected between 6.5 and 7.5 ppm. The proton at C2 will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the proton at C4. The protons at C4 and C6 will show more complex splitting patterns due to coupling with each other, the C2 proton, and the fluorine atoms. |
| ¹³C NMR | • Aromatic Carbons: Six signals are expected. Carbons directly bonded to fluorine (C3, C5) will show large one-bond C-F coupling constants (¹JCF) and appear significantly downfield. The other aromatic carbons will show smaller two- or three-bond C-F couplings. • Vinyl Carbons: Two distinct signals for the CH and CH₂ groups. |
| ¹⁹F NMR | • A single resonance is expected as both fluorine atoms are chemically equivalent. The chemical shift will be in the typical range for aryl fluorides (approx. -100 to -115 ppm relative to CFCl₃).[4] The signal will appear as a multiplet due to coupling with the aromatic protons. |
| IR Spectroscopy | • C-H stretch (vinyl): ~3070 cm⁻¹ • C=C stretch (vinyl): ~1630 cm⁻¹ • C=C stretch (aromatic): ~1615 and 1590 cm⁻¹ • C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. • C-H out-of-plane bend: ~920 and 990 cm⁻¹ |
Synthesis of this compound
The synthesis of this compound is most reliably achieved via the Wittig reaction, a cornerstone of alkene synthesis in organic chemistry.[5][6] This method offers high yields and specificity by forming the carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. The causality behind this choice rests on the ready availability of the starting material, 3,5-difluorobenzaldehyde, and the reaction's tolerance for the fluoro substituents.
An alternative, the Heck reaction, could also be employed by coupling 1-bromo-3,5-difluorobenzene with ethylene, but the Wittig approach is often more practical on a lab scale for this specific target.[7][8]
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Experimental Protocol: Wittig Synthesis
This protocol is a representative, self-validating system. Researchers should perform their own risk assessment and optimization.
-
Ylide Generation (Step 1): a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous tetrahydrofuran (THF) via syringe. Cool the resulting suspension to 0°C in an ice bath. c. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise via syringe. The formation of the deep orange or yellow ylide indicates successful deprotonation. d. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Causality: The strong base (n-BuLi) is required to deprotonate the phosphonium salt, which is rendered acidic by the adjacent positively charged phosphorus atom. Anhydrous conditions are critical as the ylide is highly reactive towards water.
-
Wittig Reaction (Step 2): a. In a separate flame-dried flask, dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF. b. Cool the aldehyde solution to 0°C. c. Transfer the freshly prepared ylide solution from Step 1 into the aldehyde solution via cannula. The characteristic color of the ylide should dissipate upon reaction. d. Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Progress can be monitored by Thin Layer Chromatography (TLC). Causality: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the stable triphenylphosphine oxide and the desired alkene product.[6]
-
Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Chemical Reactivity and Polymerization
The primary utility of this compound in materials science is its role as a monomer in controlled radical polymerization, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[][10] This technique allows for the synthesis of polymers with well-defined molecular weights, low dispersity (PDI), and complex architectures (e.g., block copolymers).
The fluorine atoms do not directly participate in the polymerization but influence the electronic properties of the vinyl group, affecting its reactivity ratios in copolymerizations. The resulting fluoropolymers exhibit enhanced thermal stability, chemical resistance, and unique surface properties like hydrophobicity and oleophobicity.
RAFT Polymerization Mechanism
The RAFT process mediates the radical polymerization by employing a thiocarbonylthio compound as a chain transfer agent (CTA). This agent reversibly deactivates the growing polymer chains, establishing a dynamic equilibrium that allows all chains to grow at a similar rate, leading to a controlled polymerization.
Caption: Simplified cycle of RAFT polymerization.
Representative Protocol: RAFT Polymerization of this compound
-
Reaction Setup: a. In a Schlenk flask, combine this compound (monomer), a suitable RAFT agent (e.g., a trithiocarbonate or dithiobenzoate, chosen based on monomer reactivity), and a radical initiator (e.g., AIBN or ACVA).[11] b. Add an appropriate solvent (e.g., toluene, dioxane, or DMF). The concentrations are calculated to target a specific degree of polymerization. Causality: The ratio of monomer to RAFT agent is the primary determinant of the final polymer's molecular weight. The initiator concentration is kept low to minimize irreversible termination events.
-
Degassing: a. Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Causality: Oxygen is a radical scavenger and will inhibit or terminate the polymerization, leading to a loss of control.
-
Polymerization: a. Place the sealed flask in a preheated oil bath at the appropriate temperature (e.g., 60-90°C, depending on the initiator's half-life). b. Allow the reaction to proceed for the desired time, taking aliquots periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by Gel Permeation Chromatography, GPC).
-
Termination and Isolation: a. Quench the polymerization by cooling the flask in an ice bath and exposing it to air. b. Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., cold methanol or hexane). c. Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Applications in Drug Development
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[12][13][14] The 3,5-difluorophenyl moiety, derived from monomers like this compound, serves as a critical structural motif.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[13][15] Replacing metabolically labile C-H bonds with C-F bonds can block sites of metabolic attack, thereby increasing the drug's half-life and bioavailability.[13]
-
Modulation of Physicochemical Properties:
-
Lipophilicity: Fluorine is highly lipophilic, and its introduction can enhance a molecule's ability to cross cellular membranes, which is particularly important for oral absorption and penetration of the blood-brain barrier.[15][16]
-
pKa Modification: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby acidic or basic functional groups.[14][15] This modulation can be crucial for optimizing a drug's solubility, receptor binding, and pharmacokinetic properties.
-
-
Enhanced Target Binding: Fluorine can participate in unique, non-covalent interactions with biological targets, such as hydrogen bonds (acting as a weak H-bond acceptor) and multipolar interactions (e.g., with amide backbones in proteins).[12] These interactions can increase binding affinity and selectivity for the target protein. The 3,5-difluoro substitution pattern provides a specific electrostatic signature that can be exploited in rational drug design.
Safety and Handling
This compound is a flammable liquid and an irritant. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat. All handling should be performed in a well-ventilated chemical fume hood.
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge. Avoid breathing vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically refrigerated at 2-8°C. The monomer is often supplied with an inhibitor (like 4-tert-butylcatechol) to prevent spontaneous polymerization.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
This compound is a highly valuable and versatile chemical building block. Its unique structural and electronic properties, conferred by the meta-disposed fluorine atoms, make it a monomer of choice for creating advanced fluoropolymers with tailored surface and bulk properties via controlled radical polymerization techniques like RAFT. Furthermore, its role as a key scaffold in medicinal chemistry underscores its importance in the development of next-generation therapeutics with improved metabolic stability and target affinity. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely utilize this compound in their scientific endeavors.
References
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Taylor & Francis Online. (2017). The role of fluorine in medicinal chemistry.
- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- SpringerLink. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- ChemBK. (n.d.). This compound 99%.
- Angene. (n.d.). Fluorinated Aromatic Compounds in Pharmaceutical Development.
- The Royal Society of Chemistry. (2014). Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes.
- Fluoropharm. (n.d.). 182132-57-6 | this compound.
- The Royal Society of Chemistry. (2013). Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System.
- Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization.
- National Institutes of Health (NIH). (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones.
- Wikipedia. (n.d.). Heck reaction.
- University of Regensburg. (n.d.). Heck Reaction.
- ACS Publications. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction.
- Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.
- Boron Molecular. (n.d.). RAFT General Procedures.
- University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Austin Community College. (n.d.). A Solvent Free Wittig Reaction.
- Beyond Benign. (n.d.). Wittig Reaction.
- PubChem. (n.d.). 3,4-Difluorostyrene.
- National Institutes of Health (NIH). (2024). Fluorinated building blocks in drug design: new pathways and targets.
- The Royal Society of Chemistry. (2013). Synthesis and decarboxylative Wittig reaction of difluoromethylene phosphobetaine.
- National Institutes of Health (NIH). (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- National Institutes of Health (NIH). (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- National Institutes of Health (NIH). (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
- University of Washington. (n.d.). Fluorine NMR.
- Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
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An In-Depth Technical Guide to 3,5-Difluorostyrene for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in Molecular Design
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for fine-tuning physicochemical and biological properties. The unique electronic nature of fluorine, being the most electronegative element, imparts profound effects on molecular conformation, metabolic stability, lipophilicity, and binding affinity to biological targets. Among the array of fluorinated building blocks, 3,5-difluorostyrene stands out as a versatile and valuable synthon. Its vinyl group offers a reactive handle for polymerization and various organic transformations, while the meta-disposed fluorine atoms on the aromatic ring provide a distinct electronic and steric profile. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the core attributes, synthesis, and applications of this compound.
Core Properties of this compound
A thorough understanding of the fundamental physicochemical properties of a reagent is the bedrock of its effective application in research and development.
| Property | Value | Reference |
| CAS Number | 182132-57-6 | [1] |
| Molecular Weight | 140.13 g/mol | [1] |
| Molecular Formula | C₈H₆F₂ | |
| Appearance | Colorless liquid | |
| Storage | 2-8°C |
Synthesis of this compound: A Practical Approach
The most prevalent and efficient laboratory-scale synthesis of this compound is achieved through the Wittig reaction, a cornerstone of alkene synthesis in organic chemistry. This method offers high yields and regiochemical control. The general synthetic workflow initiates from the commercially available 3,5-difluorobenzaldehyde.
Caption: Synthetic pathway for this compound via the Wittig reaction.
Experimental Protocol: Wittig Olefination of 3,5-Difluorobenzaldehyde
This protocol provides a representative procedure for the synthesis of this compound. Researchers should always conduct a thorough risk assessment and adhere to all institutional safety guidelines before commencing any chemical synthesis.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
3,5-Difluorobenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the suspension while stirring vigorously. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Cool the ylide solution back to 0°C. Dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.
Applications in Drug Discovery and Development
The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological profiles. The 3,5-difluoro substitution pattern is particularly advantageous as it can modulate the pKa of nearby functional groups, block metabolic oxidation at the aromatic ring, and improve membrane permeability. While direct examples of marketed drugs containing the this compound moiety are not abundant, its utility as a key intermediate in the synthesis of complex, biologically active molecules is well-documented in patent literature and medicinal chemistry research.
The vinyl group of this compound serves as a versatile handle for a variety of chemical transformations, including but not limited to:
-
Heck Coupling: For the formation of carbon-carbon bonds with aryl or vinyl halides, enabling the construction of complex scaffolds.
-
Michael Addition: As a Michael acceptor for the introduction of nucleophiles.
-
Diels-Alder Reactions: Participating as a dienophile in cycloaddition reactions.
-
Polymerization: Serving as a monomer for the synthesis of fluorinated polymers with unique properties.
A notable application of related difluoroaromatic compounds is in the synthesis of kinase inhibitors, where the fluorine atoms can form favorable interactions with the protein backbone. For instance, the difluorophenyl motif is present in numerous approved and investigational drugs targeting a range of protein kinases. While a direct synthetic route from this compound may not always be the most common, its potential as a starting material for the synthesis of such pharmacophores is significant for drug discovery campaigns.
Role in Advanced Materials
Beyond its applications in the life sciences, this compound is a valuable monomer in the field of polymer chemistry. The incorporation of fluorine into polymers can impart desirable properties such as:
-
Increased Thermal Stability: The high strength of the carbon-fluorine bond contributes to enhanced thermal resistance.
-
Chemical Resistance: Fluorinated polymers are often resistant to a wide range of chemicals and solvents.
-
Low Surface Energy: This leads to materials with hydrophobic and oleophobic properties, useful for coatings and low-friction surfaces.
-
Low Dielectric Constant: Making them suitable for applications in microelectronics.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly closed. Recommended storage temperature is 2-8°C.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important building block for both drug discovery and materials science. Its unique combination of a reactive vinyl group and a difluorinated aromatic ring provides a powerful tool for chemists to introduce fluorine into a wide array of molecular architectures. A thorough understanding of its properties, synthesis, and safe handling is essential for harnessing its full potential in the development of novel therapeutics and advanced materials.
References
Sources
Navigating the Physicochemical Landscape of 3,5-Difluorostyrene: A Technical Guide to Determining Boiling Point and Density
Introduction
The Significance of Fluorination on Physical Properties
The introduction of fluorine atoms into an organic molecule dramatically alters its physicochemical profile. In the case of 3,5-Difluorostyrene, the two fluorine atoms on the benzene ring induce a significant change in the electron distribution, leading to a strong dipole moment. This, in turn, influences intermolecular forces, which are the primary determinants of boiling point and density. Generally, increased fluorination can lead to higher boiling points compared to non-fluorinated analogues due to increased molecular weight and polarity, though this is not always a linear relationship and is highly dependent on the substitution pattern.
I. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For accurate determination, especially with valuable or small-scale samples, micro-methods are preferred.
Method 1: Thiele Tube Method
This classic and reliable method is ideal for small sample volumes.[1][2][3]
-
Sample Preparation: Fill a small test tube or a Durham tube to a depth of about 1-2 cm with this compound.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.
-
Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid like mineral oil or silicone oil.[1] Heat the side arm of the Thiele tube gently with a micro-burner.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.
-
Boiling Point Determination: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[1] Record this temperature.
-
Validation: For enhanced accuracy, repeat the determination at least twice and calculate the average.
-
Inverted Capillary Tube: The trapped air in the capillary tube expands upon heating, and when the liquid's vapor pressure equals the atmospheric pressure, the vapor of the liquid will also enter the capillary, creating a steady stream of bubbles. Upon cooling, the pressure inside the capillary drops, and the atmospheric pressure forces the liquid back in. This precise point indicates the boiling point.
-
Thiele Tube: The design of the Thiele tube allows for uniform heating of the oil bath through convection currents, ensuring an accurate temperature reading.
Method 2: Simple Distillation
For larger sample volumes, a simple distillation can be employed to determine the boiling point.
-
Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample and Boiling Chips: Place a known volume of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Boiling Point Reading: The boiling point is the temperature at which the vapor condenses on the thermometer bulb and a steady temperature is maintained during the distillation process.
II. Determination of Density
Density, the mass per unit volume of a substance, is another fundamental physical property.
Method 1: Using a Graduated Cylinder and Balance
This is a straightforward method for a quick estimation of density.[4][5][6]
-
Mass of Empty Cylinder: Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.
-
Volume of Liquid: Carefully add a known volume of this compound to the graduated cylinder. Record the volume, reading from the bottom of the meniscus.
-
Mass of Cylinder and Liquid: Weigh the graduated cylinder containing the liquid and record the total mass.
-
Calculation:
-
Mass of liquid = (Mass of cylinder + liquid) - Mass of empty cylinder
-
Density = Mass of liquid / Volume of liquid
-
Method 2: Using a Pycnometer (Specific Gravity Bottle)
For a more precise determination of density, a pycnometer is the instrument of choice.
-
Mass of Empty Pycnometer: Weigh a clean, dry, and calibrated pycnometer.
-
Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and weigh it.
-
Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound and weigh it.
-
Calculation:
-
Mass of water = (Mass of pycnometer + water) - Mass of empty pycnometer
-
Volume of pycnometer = Mass of water / Density of water at the measured temperature
-
Mass of sample = (Mass of pycnometer + sample) - Mass of empty pycnometer
-
Density of sample = Mass of sample / Volume of pycnometer
-
-
Pycnometer: A pycnometer is a flask with a specific, accurately known volume, which allows for a much more precise measurement of volume compared to a graduated cylinder, leading to a more accurate density determination.
-
Temperature Control: The density of liquids is temperature-dependent. Therefore, all measurements should be performed at a constant, recorded temperature.
Summary of Physical Properties Determination
| Physical Property | Method | Key Considerations |
| Boiling Point | Thiele Tube | Ideal for small sample volumes; requires careful observation of bubble stream and liquid re-entry. |
| Simple Distillation | Suitable for larger volumes; boiling point is the stable temperature during distillation. | |
| Density | Graduated Cylinder & Balance | Quick estimation; accuracy is limited by the precision of the graduated cylinder. |
| Pycnometer | High precision method; requires careful handling and temperature control. |
Experimental Workflow Diagrams
Boiling Point Determination (Thiele Tube Method)
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Density Determination (Pycnometer Method)
Caption: Workflow for Density Determination using the Pycnometer Method.
Safety Precautions
When handling this compound, it is crucial to adhere to standard laboratory safety protocols. As with many fluorinated organic compounds, it should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
While the precise boiling point and density of this compound are not yet established in the public domain, the methodologies outlined in this guide provide a robust framework for their empirical determination. By understanding the principles behind these experimental choices and executing the protocols with care, researchers can confidently characterize this and other novel compounds, paving the way for their application in drug discovery and materials science.
References
- Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid apparatus method calculation.
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- University of Calgary. (n.d.). BOILING POINT DETERMINATION.
- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- JoVE. (2020, March 26). Video: Boiling Points - Procedure.
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Solubility of 3,5-Difluorostyrene in common organic solvents
An In-Depth Technical Guide to the Solubility of 3,5-Difluorostyrene in Common Organic Solvents
Introduction
This compound is a fluorinated aromatic monomer of significant interest in materials science and synthetic chemistry. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a valuable building block for the synthesis of specialty polymers, advanced photoresists, and functionalized organic materials.[1] The vinyl group provides a reactive handle for polymerization, while the fluorine substituents modify the reactivity, thermal stability, and optical properties of the resulting materials.
Understanding the solubility of this compound is a critical prerequisite for its effective application. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization and chromatography, and is fundamental to formulating solutions for polymer synthesis or coating applications. This guide provides a comprehensive overview of the physicochemical principles governing the solubility of this compound, offers a predicted solubility profile in common organic solvents, and details a robust experimental protocol for its quantitative determination.
Physicochemical Properties of Difluorostyrene Isomers
To contextualize the behavior of this compound, it is useful to compare its properties with those of its isomers. While specific data for the 3,5-isomer is limited, the properties of related compounds provide a strong basis for prediction.
| Property | This compound | 2,6-Difluorostyrene | 3,4-Difluorostyrene |
| CAS Number | 182132-57-6 | 207226-37-7[2] | 405-03-8[3] |
| Molecular Formula | C₈H₆F₂ | C₈H₆F₂[2] | C₈H₆F₂[3] |
| Molecular Weight | 140.13 g/mol | 140.13 g/mol [2] | 140.13 g/mol [3] |
| Physical Form | Liquid | Liquid[2] | Not specified |
| Boiling Point | Not specified | 59 °C / 51 mmHg[2] | Not specified |
| Density | Not specified | 1.13 g/mL at 25 °C[2] | Not specified |
| Refractive Index | Not specified | n20/D 1.499[2] | Not specified |
Theoretical Principles of Solubility
The solubility of a substance is governed by the intermolecular forces between the solute and solvent molecules. The long-standing principle of "like dissolves like" serves as an excellent predictive tool, suggesting that substances with similar polarities and intermolecular interaction capabilities will be mutually soluble.[4]
For this compound, the key structural features influencing its solubility are:
-
Aromatic Ring: The benzene ring is nonpolar and capable of engaging in van der Waals forces (specifically, London dispersion forces) and π-π stacking interactions with other aromatic solvents.
-
Vinyl Group: This group is also primarily nonpolar and contributes to the molecule's overall hydrocarbon character.
-
Carbon-Fluorine Bonds: The C-F bond is highly polarized due to the strong electronegativity of fluorine. This introduces dipole moments into the molecule. However, in the 3,5-difluoro isomer, the two C-F bond dipoles are arranged symmetrically, which may result in a relatively small overall molecular dipole moment compared to asymmetrically substituted isomers like 3,4-difluorostyrene.
The primary intermolecular forces that this compound can participate in are:
-
London Dispersion Forces: These are the dominant forces, arising from the molecule's electron cloud, making it soluble in nonpolar solvents.
-
Dipole-Dipole Interactions: The polarized C-F bonds allow for electrostatic interactions with polar solvent molecules.
-
Hydrogen Bond Acceptance (Weak): The fluorine atoms possess lone pairs of electrons and can act as very weak hydrogen bond acceptors, potentially interacting with protic solvents like alcohols. It cannot, however, act as a hydrogen bond donor.
Diagram: Intermolecular Forces in Solution
The following diagram illustrates the potential interactions between this compound and various solvent types.
Caption: Key intermolecular forces between this compound and solvents.
Predicted Solubility Profile
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Toluene | Nonpolar, Aromatic | Miscible | Strong London dispersion and π-π stacking interactions ("like dissolves like"). |
| Hexane | Nonpolar, Aliphatic | Soluble / Miscible | Strong London dispersion forces due to similar nonpolar character. |
| Dichloromethane (DCM) | Polar Aprotic | Miscible | Effective at solvating weakly polar compounds through dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | Similar to DCM, a versatile solvent for a wide range of organic molecules. |
| Ethyl Acetate | Polar Aprotic | Soluble / Miscible | Good balance of polar and nonpolar characteristics. |
| Acetone | Polar Aprotic | Soluble / Miscible | Capable of dipole-dipole interactions with the C-F bonds. |
| Ethanol | Polar Protic | Soluble | Can engage in weak hydrogen bonding and dipole-dipole interactions. |
| Methanol | Polar Protic | Moderately Soluble | Higher polarity and stronger H-bonding network than ethanol may slightly reduce solubility. |
| Water | Polar Protic | Insoluble | The large, nonpolar aromatic ring cannot overcome the strong hydrogen-bonding network of water. |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility values, the isothermal shake-flask method is a reliable and widely adopted technique.[6][7] This protocol provides a step-by-step guide for its implementation.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., Toluene, Hexane, etc.), HPLC-grade
-
Analytical balance (4 decimal places)
-
Scintillation vials or flasks with airtight caps
-
Thermostatically controlled shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). An excess is confirmed by the presence of a separate, undissolved phase of the solute after equilibration.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure saturation.[7]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow undissolved solute to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microdroplets.
-
Dilute the filtered sample to the mark with fresh solvent. Record the final volume.
-
Reweigh the volumetric flask to determine the mass of the collected sample.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound in the chosen solvent with known concentrations.
-
Analyze the calibration standards and the prepared sample solution using a suitable analytical technique (GC-FID is often preferred for volatile organic compounds).
-
Construct a calibration curve by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample by interpolating its instrument response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express solubility in desired units, such as g/100 mL, mol/L, or mole fraction.
-
Diagram: Experimental Workflow
The following flowchart outlines the key steps in the shake-flask solubility determination method.
Caption: Workflow for quantitative solubility measurement via the shake-flask method.
Practical Implications and Applications
-
Reaction Chemistry: The high solubility in common aprotic solvents like THF and toluene makes them ideal media for reactions involving this compound, such as polymerizations or functional group transformations.
-
Purification: Solubility differences are the basis for purification. For example, its insolubility in water allows for aqueous workups to remove water-soluble impurities. Its high solubility in nonpolar solvents like hexane, followed by the addition of a less effective "anti-solvent" (like methanol), could be a viable strategy for purification by crystallization.
-
Polymer Science: In polymerization processes, the choice of solvent is critical. The solvent must dissolve the monomer, the initiator, and the resulting polymer to a desired extent to control reaction kinetics and prevent premature precipitation.
-
Computational Modeling: While experimental determination is the gold standard, computational methods are gaining traction. Models like COSMO-RS or machine learning approaches can provide rapid solubility estimates, aiding in solvent screening for process development.[8][9]
Safety Considerations
This compound is a flammable liquid and an irritant. Users should consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices should be followed, including:
-
Handling in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Keeping away from ignition sources.
Conclusion
While specific quantitative solubility data for this compound is sparse, a strong predictive understanding can be derived from fundamental chemical principles and data from its isomers. It is characterized as a weakly polar molecule, demonstrating high solubility in a broad range of nonpolar and polar aprotic organic solvents and insolubility in water. For applications requiring high precision, the detailed shake-flask protocol provided herein offers a reliable path to generating robust, quantitative solubility data. This understanding is essential for leveraging the full potential of this versatile fluorinated monomer in research, development, and manufacturing.
References
- Department of Chemistry, University of the Witwatersrand. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Ferreira, O., et al. (2019). The Experimental Determination of Solubilities. In Solubility of Solids in Liquids.
- University of Toronto Scarborough. (2023). Solubility of Organic Compounds.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
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- PubChem. (n.d.). 2,6-Difluorostyrene.
- Acree, Jr., W. E. (2005). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Fluid Phase Equilibria, 232(1-2), 113-121.
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Reactivity and Stability of 3,5-Difluorostyrene: A Comprehensive Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluorostyrene is a valuable monomer and synthetic intermediate whose unique electronic properties, conferred by the symmetric difluorination of the aromatic ring, make it a subject of significant interest in materials science and medicinal chemistry. The strong electron-withdrawing nature of the fluorine atoms profoundly influences the reactivity of both the vinyl group and the aromatic system, while also imparting specific stability characteristics. This guide provides an in-depth analysis of the stability and reactivity of this compound under various conditions. It details its propensity for controlled polymerization, its behavior in electrophilic and vinylic reactions, and its potential as a building block in the synthesis of complex molecules. This document is intended to serve as a core reference for researchers, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind its chemical behavior.
Introduction: Structural and Electronic Profile
This compound (C₈H₆F₂) is an aromatic compound characterized by a vinyl group attached to a benzene ring substituted with two fluorine atoms at the meta positions.
Key Structural Features:
-
Aromatic Ring: The benzene core provides a platform for substitution reactions.
-
Vinyl Group: The C=C double bond is susceptible to addition reactions and is the key functional group for polymerization.
-
Fluorine Substituents: Two fluorine atoms are positioned meta to the vinyl group. As the most electronegative elements, they exert a powerful inductive electron-withdrawing effect (-I effect) on the ring. This effect reduces the electron density of the aromatic system, influencing its reactivity.
The strategic placement of fluorine atoms is critical in drug design, as it can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1][2] In polymer science, fluorination imparts desirable properties such as thermal and chemical resistance.[3]
Physicochemical Stability and Handling
A thorough understanding of the stability of this compound is paramount for its safe storage, handling, and application in controlled chemical processes.
Stability Under Various Conditions
The molecule is generally stable under standard laboratory conditions but is reactive under specific circumstances.[4] The high-energy C-F bond contributes to the overall stability of the fluorinated aromatic core.[5][6]
| Condition | Stability Profile & Observations | Causality | Citations |
| Thermal | Stable under normal conditions. Avoid high temperatures, open flames, and sparks as it is a combustible liquid. | The C-F bond is exceptionally strong, requiring significant energy for cleavage. However, like other styrenes, the vinyl group can undergo uncontrolled thermal polymerization. Fluorine substitution can sometimes lower the overall thermal stability of complex molecules compared to non-fluorinated analogs. | [4][5][7][8] |
| Light | Potential for light-induced polymerization. | Styrenic compounds can form radical species upon exposure to UV light, initiating polymerization. While specific data for this molecule is limited, general principles of photochemistry suggest this reactivity. | [9] |
| Acids/Bases | Stable in the absence of strong, non-nucleophilic acids. Strong bases could potentially react, though the C-F bond is generally resistant. | The aromatic C-F bond is typically unreactive towards acids and bases under standard conditions. However, strong Lewis acids can coordinate with the fluorine atoms or the pi-system, potentially altering reactivity. | [10] |
| Oxidizing Agents | Incompatible with strong oxidizing agents. | The vinyl group and the aromatic ring are susceptible to oxidation, which can be vigorous and exothermic. | [4] |
| Hazardous Polymerization | Can occur. The product is often stabilized with inhibitors like TBC (4-tert-butylcatechol) to prevent spontaneous polymerization. | The vinyl group is prone to radical polymerization, which can be initiated by heat, light, or peroxides. This reaction can be rapid and exothermic. | [4][11] |
Recommended Storage and Handling Protocol
Adherence to a strict protocol is essential to maintain the integrity of the compound and ensure laboratory safety.[12]
Protocol 1: Storage and Handling of this compound
-
Storage:
-
Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[13]
-
Keep away from sources of ignition such as heat, sparks, and open flames.[14]
-
Store away from incompatible materials, particularly strong oxidizing agents.[4]
-
Protect from direct sunlight.[12]
-
For long-term storage, refrigeration is recommended to inhibit polymerization.
-
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[11]
-
Use spark-proof tools and explosion-proof equipment.[14]
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[13]
-
-
Dispensing:
-
Before dispensing, check the material for signs of polymerization (e.g., increased viscosity or solidification).
-
If an inhibitor is used, ensure it is still active. If necessary, the inhibitor can be removed before use by column chromatography or distillation, but the uninhibited monomer must be used immediately.
-
Diagram 1: Laboratory Safety Workflow
A logical workflow for handling hazardous chemicals like this compound.
Caption: Workflow for safe handling of this compound.
Reactivity and Synthetic Applications
The dual functionality of the vinyl group and the fluorinated aromatic ring makes this compound a versatile reagent.
Polymerization of the Vinyl Group
The most prominent reaction of this compound is polymerization. Due to the demand for well-defined polymers, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly relevant.[3]
Causality in RAFT Polymerization: RAFT polymerization is chosen for its ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[16] This control is achieved through the use of a RAFT chain transfer agent (CTA), which reversibly deactivates the growing polymer chains, allowing for uniform chain growth across the polymer population. Fluorinated styrenes are excellent candidates for this method.[3]
Protocol 2: Synthesis of Poly(this compound) via RAFT Polymerization
This protocol is adapted from established methods for fluorinated styrenes.[3][17]
-
Reagent Preparation:
-
This compound (monomer): Pass through a short column of basic alumina to remove inhibitor.
-
AIBN (2,2'-Azobis(2-methylpropionitrile)) (initiator): Recrystallize from methanol.
-
CTA (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate): Use as received.
-
Solvent (e.g., Anisole or DMF): Use anhydrous grade.
-
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the CTA (e.g., 0.05 mmol, 1 eq.) and AIBN (e.g., 0.01 mmol, 0.2 eq.).
-
Add the inhibitor-free this compound (e.g., 5 mmol, 100 eq.) and the solvent (to achieve desired concentration, e.g., 50% w/w).
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical reaction.
-
-
Polymerization:
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the reaction to proceed for the planned duration (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR.
-
-
Termination and Isolation:
-
Quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.
-
Dilute the viscous solution with a suitable solvent (e.g., THF).
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Diagram 2: RAFT Polymerization Workflow
This diagram illustrates the key stages of a typical RAFT polymerization experiment.
Caption: Key stages of a RAFT polymerization experiment.
Reactions of the Aromatic Ring
The two electron-withdrawing fluorine atoms deactivate the ring towards electrophilic aromatic substitution. Any substitution that does occur would be directed to the positions ortho to the fluorines (positions 2, 4, 6) and meta to the vinyl group. This makes direct functionalization of the ring challenging.
Reactions of the Vinyl Group
Beyond polymerization, the vinyl group undergoes typical alkene reactions.
-
Diels-Alder Reaction: As a dienophile, it can react with dienes. The reactivity will be influenced by the electron-poor nature of the aromatic ring. Studies on related β-fluoro-β-nitrostyrenes show they readily participate in Diels-Alder reactions.[18][19]
-
Addition Reactions: The double bond can be hydrogenated to form 3,5-difluoroethylbenzene or undergo addition of halogens.
-
Oxidation: Strong oxidizing agents can cleave the double bond to yield 3,5-difluorobenzoic acid.
Application in Drug Development
Spectroscopic Characterization
Characterization of this compound and its reaction products relies on standard spectroscopic techniques.[22]
| Technique | Expected Observations for this compound |
| ¹H NMR | Vinyl Protons (3H): Complex splitting patterns (dd or ddt) due to geminal, cis, and trans H-H coupling, as well as smaller H-F couplings. Aromatic Protons (3H): Two signals are expected. A triplet for the proton at C4 (coupled to two F atoms) and a doublet for the two equivalent protons at C2 and C6 (each coupled to one F and the C4 proton). |
| ¹³C NMR | Aromatic Carbons: Carbons directly bonded to fluorine (C3, C5) will appear as a doublet with a large ¹JCF coupling constant. Other aromatic carbons will show smaller couplings. A total of 6 signals are expected for the 8 carbons due to symmetry. A related compound, 1,3-difluorobenzene, provides a reference for the aromatic region.[23] |
| ¹⁹F NMR | A single resonance is expected due to the chemical equivalence of the two fluorine atoms. |
| FT-IR | C-F Stretch: Strong absorption band around 1100-1300 cm⁻¹. C=C Stretch (Vinyl): Peak around 1630 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. =C-H Bending (Vinyl): Strong peaks in the 910-990 cm⁻¹ region. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 140.13. |
Conclusion
This compound is a monomer with a well-defined reactivity profile dominated by its vinyl group and influenced by its symmetrically fluorinated aromatic ring. Its stability under normal conditions is good, but it requires inhibition and careful handling to prevent unwanted polymerization and to mitigate its flammability. The primary application lies in the synthesis of fluorinated polymers, where controlled radical methods like RAFT polymerization allow for the creation of well-defined materials with valuable properties. While its direct use in electrophilic substitution is limited by deactivation, the vinyl group serves as a versatile handle for incorporating the metabolically robust 3,5-difluorophenyl moiety into more complex structures, making it a valuable building block for both materials and medicinal chemistry. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively and safely utilize this compound in their work.
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- Visible-Light-Controlled Thermal Energy Storage and Release: A Tetra-Ortho-Fluorinated Azobenzene-Doped Composite Phase Change M
- Post-synthesis from Lewis acid–base interaction: an alternative way to generate light and harvest triplet excitons. (n.d.). Beilstein Journals.
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- Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. (2024, September 11). GaBI Journal.
- Process for preparing 1,3-difluorobenzene. (n.d.).
- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.). PubMed Central.
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The Researcher's Guide to 3,5-Difluorostyrene: From Procurement to Application
A Technical Guide for Scientists and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms can profoundly influence a molecule's properties. 3,5-Difluorostyrene, a key building block, offers a unique combination of reactivity and fluorine-imparted characteristics, making it a valuable reagent for researchers. This guide provides an in-depth technical overview of this compound, covering its commercial sourcing, quality control, applications, and safe handling.
Commercial Availability and Procurement of this compound
Sourcing high-quality this compound is the critical first step for any research or development program. Several chemical suppliers offer this reagent, typically with purities ranging from 97% to over 99%. It is crucial to consider not only the purity but also the presence and type of inhibitor, which is added to prevent polymerization during storage.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Typical Purity | Common Inhibitor | Notes |
| Sigma-Aldrich | ≥99% | 4-tert-butylcatechol | Often available in various quantities, suitable for both small-scale research and larger development projects. |
| Apollo Scientific | ≥97% | Varies | A well-regarded supplier of fine chemicals and intermediates. |
| Oakwood Chemical | ≥98% | Varies | Provides a range of fluorinated building blocks. |
| TCI Chemicals | >98% | Varies | Offers a comprehensive catalog of reagents for organic synthesis. |
| SynQuest Laboratories | ≥97% | Varies | Specializes in fluorinated organic and inorganic chemicals. |
When purchasing this compound, it is imperative to request and review the Certificate of Analysis (CoA). The CoA provides critical information on the purity, the identity and concentration of any inhibitors, and the levels of any detected impurities. For applications in drug development, a higher purity grade (e.g., >99%) is generally recommended to minimize the introduction of process-related impurities into the synthetic route.
Quality Control and Analysis of this compound
Ensuring the quality of this compound is paramount for the reproducibility and success of synthetic protocols. The primary analytical techniques for assessing the purity and identity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Impurities in Commercial this compound
The impurity profile of this compound is largely dependent on its synthetic route. Two common methods for its preparation are the Wittig reaction of 3,5-difluorobenzaldehyde and the Suzuki coupling of a vinylboronic acid derivative with a 3,5-difluorohalobenzene.
Common Impurities from a Wittig Synthesis Route:
-
Unreacted 3,5-difluorobenzaldehyde: The starting material for the Wittig reaction.
-
Triphenylphosphine oxide: A byproduct of the Wittig reaction.[1][2][3][4]
-
Solvent residues: Residual solvents from the reaction and purification steps.
-
Phosphonium salts: Unreacted or byproduct phosphonium salts.
Common Impurities from a Suzuki Coupling Synthesis Route:
-
Unreacted 3,5-difluorohalobenzene: The starting aryl halide.
-
Homocoupled biaryl species: A common byproduct in Suzuki reactions.[5][6][7][8][9]
-
Boronic acid/ester derivatives: Residual starting materials or byproducts.
-
Catalyst residues: Trace amounts of the palladium catalyst.
The presence of these impurities can interfere with subsequent reactions. For example, unreacted aldehyde can lead to undesired side products, while catalyst residues can affect the performance of downstream catalytic reactions.
Analytical Protocols for Quality Control
Protocol 1: Purity Assessment by GC-MS
This protocol outlines a general method for determining the purity of this compound and identifying volatile impurities.
1. Sample Preparation:
- Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph:
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-400 amu.
3. Data Analysis:
- The purity is determined by the area percentage of the main peak in the chromatogram.
- The mass spectrum of the main peak should be consistent with the molecular weight of this compound (140.13 g/mol ).
- Identify any impurity peaks by comparing their mass spectra with library databases and considering potential byproducts from the synthesis.
Protocol 2: Structural Confirmation and Purity by NMR Spectroscopy
NMR spectroscopy is essential for confirming the structure of this compound and can also be used for quantitative analysis (qNMR).
1. Sample Preparation:
- Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
2. NMR Spectrometer Parameters:
- Field Strength: 400 MHz or higher is recommended for better resolution.
- Nuclei to be observed: ¹H, ¹³C, and ¹⁹F.
- ¹H NMR:
- Acquire a standard proton spectrum. The vinyl protons will appear as a characteristic set of multiplets, and the aromatic protons will show splitting patterns consistent with a 1,3,5-trisubstituted benzene ring.
- ¹³C NMR:
- Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.
- ¹⁹F NMR:
- Acquire a proton-decoupled fluorine spectrum. A single resonance is expected for the two equivalent fluorine atoms.
3. Data Interpretation:
- Confirm the chemical shifts and coupling constants with literature values or predicted spectra.
- The presence of unexpected signals may indicate impurities. Integration of the signals in the ¹H NMR spectrum can be used to estimate the relative amounts of impurities if their structures are known. For accurate quantification, qNMR with an internal standard is recommended.[10]
Applications in Research and Drug Development
The unique electronic properties conferred by the two fluorine atoms make this compound a valuable building block in both medicinal chemistry and polymer science.
Medicinal Chemistry
The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[11] The 3,5-difluorophenyl motif is found in a number of bioactive molecules. For instance, it is a key component in the synthesis of certain kinase inhibitors and other therapeutic agents. The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups and modulate the electronic character of the aromatic ring, which can be exploited in drug design. One example of a drug containing a 3,5-difluorophenyl moiety is Infigratinib, a fibroblast growth factor receptor (FGFR) inhibitor.[12]
Polymer Science
This compound can be polymerized or copolymerized to create fluorinated polymers with tailored properties. These polymers can exhibit enhanced thermal stability, chemical resistance, and specific optical and dielectric properties. The fluorine atoms can also influence the polymer's morphology and surface characteristics.
Protocol 3: Exemplary Free-Radical Polymerization of this compound
This protocol provides a basic procedure for the solution polymerization of this compound.
1. Materials:
- This compound (inhibitor removed by passing through a column of basic alumina).
- Azobisisobutyronitrile (AIBN) as the initiator.
- Anhydrous toluene as the solvent.
2. Procedure:
- In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound (e.g., 5 g) and AIBN (e.g., 0.05 g) in anhydrous toluene (e.g., 20 mL).
- Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
- After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
- Heat the reaction mixture in an oil bath at a controlled temperature (e.g., 70-80 °C) for a specified time (e.g., 12-24 hours).
- Monitor the progress of the polymerization by taking aliquots and analyzing the conversion by GC or ¹H NMR.
- After the desired conversion is reached, cool the reaction mixture to room temperature.
- Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.
- Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
3. Characterization:
- The resulting poly(this compound) can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by NMR and FTIR for structural confirmation.
Safe Handling and Storage
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[13]
Protocol 4: Safe Handling and Storage of this compound
1. Personal Protective Equipment (PPE):
- Wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).
2. Handling:
- Handle in a chemical fume hood to avoid inhalation of vapors.
- Keep away from ignition sources such as open flames, hot plates, and spark-producing equipment.
- Ground and bond containers when transferring the liquid to prevent static discharge.
- Use spark-proof tools.
3. Storage:
- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Store away from oxidizing agents and other incompatible materials.
- Refrigeration (2-8 °C) is often recommended for long-term storage to inhibit polymerization.
4. Spills:
- In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
- Ensure adequate ventilation and eliminate all ignition sources.
5. Disposal:
- Dispose of unused this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[14][15][16][17] Do not dispose of it down the drain or in the regular trash.
Conclusion
This compound is a versatile and valuable reagent for researchers in both academia and industry. A thorough understanding of its commercial sources, quality control procedures, and safe handling practices is essential for its effective and safe use. By following the guidelines and protocols outlined in this technical guide, scientists can confidently procure and utilize high-quality this compound to advance their research and development efforts in medicinal chemistry, polymer science, and beyond.
Visualizations
Diagram 1: Quality Control Workflow for this compound
Caption: A typical workflow for the quality control of incoming this compound.
Diagram 2: Synthetic Utility of this compound
Caption: Key reaction pathways for the application of this compound.
References
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- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.).
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. (2008). Magnetic Resonance in Chemistry, 46(4), 392-397.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2015). Nature Communications, 6, 6335.
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- Wittig Reaction. (n.d.). Organic Chemistry Portal.
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- Wittig Reaction. (2023, January 22). Chemistry LibreTexts.
- Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023). Molecules, 28(4), 1845.
- A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company.
- The Wittig Reaction: Synthesis of Alkenes. (n.d.).
- RULES FOR THE ENVIRONMENTALLY COMPATIBLE HANDLING OF CHEMICALS. (n.d.).
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- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry, 82(11), 5681–5690.
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- 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2024). Chemistry – A European Journal, 30(72), e202403277.
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Introduction: Navigating the Chemistry and Challenges of 3,5-Difluorostyrene
An In-depth Technical Guide to the Safe Handling and Storage of 3,5-Difluorostyrene
As a Senior Application Scientist, my experience in process development and medicinal chemistry has repeatedly demonstrated the utility of selectively fluorinated synthons. This compound is a prime example of such a valuable building block. The strategic placement of two fluorine atoms on the aromatic ring significantly alters the electronic properties of the vinyl group, making it a key intermediate in the synthesis of novel polymers, advanced materials, and, most critically, pharmaceutical agents. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making this molecule a frequent starting point for drug discovery programs.
However, its utility is matched by its hazardous nature. This compound is not a benign reagent; it is a flammable, irritant, and reactive chemical that demands rigorous adherence to safety protocols. This guide is designed for the hands-on researcher and drug development professional. It moves beyond a simple recitation of safety data sheet (SDS) points to provide a framework for why these precautions are necessary, grounding them in the chemical's inherent properties. Our goal is to empower you to handle this reagent with confidence and, above all, safety.
Section 1: Core Chemical and Physical Characteristics
Understanding the fundamental properties of a chemical is the first step in a robust risk assessment. These characteristics dictate its behavior in the laboratory environment, from storage requirements to potential hazards during a reaction.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonyms | 1,3-Difluoro-5-vinylbenzene, 1,3-Difluoro-5-ethenylbenzene | |
| Molecular Formula | C₈H₆F₂ | [1] |
| Molecular Weight | 140.13 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 30-31 °C at 4 mmHg | [3] |
| Density | 1.025 g/mL at 25 °C | [3] |
| Flash Point | 85 °F (29.4 °C) | [3] |
| Storage Temperature | 2-8°C (Refrigerator) |
Section 2: Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The causality is clear: its low flash point makes it a fire risk, and its chemical structure contributes to its irritant properties.
| GHS Classification | Hazard Statement | Pictogram | Source |
| Flammable Liquids | H226: Flammable liquid and vapor | GHS02 (Flame) | [4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [5] |
| STOT - Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled | GHS07 (Exclamation Mark) | [6] |
The flammability is due to the volatile nature of the low-molecular-weight organic compound, which can readily form an explosive mixture with air[7]. The irritation potential stems from the reactivity of the styrene moiety and the general nature of aromatic compounds to defat and irritate skin and mucous membranes.
Section 3: The Hierarchy of Controls: A Risk Mitigation Framework
A self-validating safety protocol relies on a multi-layered approach to risk management, known as the Hierarchy of Controls. This framework prioritizes the most effective control measures down to the least effective, which should be used as the final line of defense.
Caption: Hierarchy of controls applied to this compound.
As the diagram illustrates, while elimination or substitution is ideal, it's often not practical in research where the specific properties of this compound are required. Therefore, our primary focus must be on robust engineering and administrative controls, backed by the correct use of PPE.
Section 4: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is non-negotiable. These protocols are derived directly from the chemical's hazardous properties.
Handling Protocol
-
Ventilation is Paramount: All manipulations involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation exposure[6][8].
-
Ignition Source Control: This compound is a flammable liquid[4]. Ensure the work area is completely free of heat, sparks, open flames, and other ignition sources. Do not smoke in the vicinity[6].
-
Prevent Static Discharge: Static electricity can ignite flammable vapors. Use grounding and bonding connections when transferring the material between containers[6][8]. All equipment must be properly earthed[4].
-
Use Appropriate Equipment: Employ only non-sparking tools made from materials like brass or bronze[4][8]. Use explosion-proof electrical and ventilation equipment.
-
Avoid Personal Contact: Prevent contact with skin, eyes, and clothing. Avoid breathing vapors or mists[6].
-
Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the laboratory[6].
Storage Protocol
-
Temperature Control: Store in a refrigerator between 2-8°C. This minimizes vaporization and reduces the risk of polymerization.
-
Container Integrity: Keep the container tightly closed to prevent vapor escape and contamination.
-
Location: Store in a cool, dry, and well-ventilated area designated as a flammables storage area[8].
-
Avoid Incompatibles: Store away from incompatible materials, particularly oxidizing agents[7]. Do not store in direct sunlight[8].
-
Inhibitor Awareness: Commercial this compound is often stabilized with an inhibitor (e.g., 4-tert-butylcatechol) to prevent polymerization[3]. Be aware of the inhibitor's presence and its depletion over time, especially if the material is distilled or stored for extended periods. Uninhibited styrene can polymerize, a highly exothermic reaction that can lead to violent container rupture[9].
Section 5: Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific hazards.
| PPE Category | Specification | Rationale and Causality |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against splashes of a known serious eye irritant (H319)[5]. Standard safety glasses are insufficient. |
| Hand Protection | Chemically resistant gloves (e.g., Viton®, Barrier®). Nitrile may offer splash protection but check manufacturer data. | Protects against skin irritation (H315) and dermal absorption[6]. Glove material must be chosen based on breakthrough time for aromatic hydrocarbons. Always inspect gloves before use and remove them correctly to avoid contaminating skin. |
| Body Protection | Flame-resistant lab coat and closed-toe shoes. | Provides a barrier against skin contact and protects from fire hazards associated with a flammable liquid[4]. |
| Respiratory Protection | Not typically required if used in a fume hood. If engineering controls fail, use a NIOSH-approved respirator with an organic vapor cartridge. | Protects against respiratory irritation (H335) from inhaled vapors[5]. This is an emergency measure, not a substitute for proper engineering controls[6]. |
Section 6: Accidental Release and Spill Management
Prompt and correct response to a spill is critical to prevent injury and fire.
Minor Spill Protocol (<100 mL within a fume hood)
-
Alert & Isolate: Alert personnel in the immediate area. Ensure all ignition sources are removed[7].
-
Contain: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels[8].
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste[4][8].
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Place all cleanup materials in the waste container.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
Major Spill Protocol (>100 mL or outside a fume hood)
-
EVACUATE: Immediately evacuate the laboratory, closing the doors behind you. Alert others not to enter[6].
-
ACTIVATE ALARM: Activate the nearest fire alarm to alert emergency services.
-
REPORT: From a safe location, call your institution's emergency response team and provide details of the chemical and spill size.
-
DO NOT ATTEMPT CLEANUP: Major spills of flammable liquids require specialized equipment and training. Do not re-enter the area.
Section 7: First-Aid and Emergency Procedures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
Caption: First-aid response workflow for different exposure routes.
Detailed First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so[6][8]. Seek immediate medical attention from an ophthalmologist[5][10].
-
Skin Contact: Take off immediately all contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes[5][8]. If irritation persists, get medical advice.
-
Inhalation: Remove the person from exposure to fresh air immediately[8]. If breathing is difficult, trained personnel should administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[5].
-
Ingestion: Do NOT induce vomiting[8]. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk[8]. Call a poison control center or doctor immediately[6][11].
A Critical Note on Combustion Products: In a fire, fluorinated organic compounds can decompose to form highly toxic and corrosive gases, including hydrogen fluoride (HF). Responding to a fire involving this substance requires a self-contained breathing apparatus (SCBA)[8]. Exposure to HF requires specialized medical treatment, including the application of calcium gluconate gel to affected skin areas[12][13]. All lab personnel should be aware of this potential secondary hazard.
Section 8: Stability and Reactivity
-
Chemical Stability: The material is stable under recommended storage conditions[6]. However, it may polymerize when exposed to heat, light, or polymerization initiators.
-
Conditions to Avoid: Heat, flames, sparks, static discharge, and exposure to light.
-
Incompatible Materials: Strong oxidizing agents[7].
-
Hazardous Decomposition Products: Under combustion, it will produce carbon monoxide, carbon dioxide, and hydrogen fluoride.
Section 9: Disposal Considerations
All waste containing this compound, including absorbed spill material and empty containers, must be treated as hazardous waste.
-
Waste Containers: Collect in a properly labeled, sealed container.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations[4][5]. Do not dispose of down the drain. Empty containers may retain product residue and explosive vapors and should be handled with the same precautions as the full container[7][8].
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- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. plasticseurope.org [plasticseurope.org]
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- 11. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
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- 13. research.wayne.edu [research.wayne.edu]
An In-depth Technical Guide to 3,5-Difluorostyrene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of 3,5-difluorostyrene, a versatile fluorinated monomer, and its derivatives. We will delve into its synthesis, reactivity, and burgeoning applications in materials science and drug development, offering field-proven insights and detailed experimental protocols.
Introduction: The Strategic Value of Fluorine in Molecular Design
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The high electronegativity and small van der Waals radius of fluorine can lead to enhanced metabolic stability, increased lipophilicity, and altered binding affinities to biological targets. This compound, with its strategically positioned fluorine atoms on the aromatic ring, serves as a valuable building block for the synthesis of a wide array of functional materials and pharmacologically active compounds. The meta-disposition of the fluorine atoms influences the electronic properties of the vinyl group and the aromatic ring, offering unique reactivity and opportunities for tailored molecular design.
Synthesis of this compound: Key Methodologies
The synthesis of this compound typically proceeds through the olefination of its corresponding aldehyde, 3,5-difluorobenzaldehyde. This key intermediate can be prepared via several established routes.
Synthesis of the Precursor: 3,5-Difluorobenzaldehyde
Several reliable methods exist for the synthesis of 3,5-difluorobenzaldehyde, a critical starting material.
Method 1: Grignard Reaction with 3,5-Difluorobromobenzene
A common and effective method involves the Grignard reaction of 3,5-difluorobromobenzene with a formylating agent like N,N-dimethylformamide (DMF).
-
Reaction Scheme:
-
3,5-F₂C₆H₃Br + Mg → 3,5-F₂C₆H₃MgBr
-
3,5-F₂C₆H₃MgBr + DMF → 3,5-F₂C₆H₃CHO
-
-
Causality: The Grignard reagent, a potent nucleophile, readily attacks the electrophilic carbonyl carbon of DMF. Subsequent hydrolysis yields the desired aldehyde. The use of an etheral solvent like tetrahydrofuran (THF) is crucial to stabilize the Grignard reagent.
Method 2: Oxidation of 3,5-Difluorotoluene
Direct oxidation of the methyl group of 3,5-difluorotoluene provides another route to the aldehyde.
-
Reaction Scheme:
-
3,5-F₂C₆H₄CH₃ + [O] → 3,5-F₂C₆H₃CHO
-
-
Causality: This method often employs catalysts such as cobalt, molybdenum, and bromine complexes with an oxidant like hydrogen peroxide in a solvent such as acetic acid. The reaction conditions are typically mild, offering a high utilization rate of the raw material.
Olefination of 3,5-Difluorobenzaldehyde: The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis and a primary method for converting 3,5-difluorobenzaldehyde to this compound.[1][2] This reaction involves the use of a phosphorus ylide, typically generated in situ from a phosphonium salt.
-
Reaction Scheme:
-
(C₆H₅)₃P + CH₃Br → [(C₆H₅)₃PCH₃]⁺Br⁻ (Methyltriphenylphosphonium bromide)
-
[(C₆H₅)₃PCH₃]⁺Br⁻ + strong base → (C₆H₅)₃P=CH₂ (Wittig reagent)
-
3,5-F₂C₆H₃CHO + (C₆H₅)₃P=CH₂ → 3,5-F₂C₆H₃CH=CH₂ + (C₆H₅)₃P=O
-
-
Causality: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to form a stable four-membered oxaphosphetane ring. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which leads to the elimination of the alkene. The choice of base is critical; strong bases like n-butyllithium or sodium hydride are commonly used to deprotonate the phosphonium salt.
Experimental Protocol: Wittig Synthesis of this compound
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium in hexanes) dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction.
-
Reaction with Aldehyde: To the ylide solution, add a solution of 3,5-difluorobenzaldehyde in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Diagram: Wittig Reaction Workflow
General representation of the polymerization of this compound.
Other Reactions
The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution. Conversely, the ring is activated towards nucleophilic aromatic substitution, although this is less common for fluorobenzenes compared to other halogenated aromatics. The vinyl group can participate in various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.
Applications of this compound and Its Derivatives
The unique properties imparted by the difluoro-substitution pattern make this compound and its derivatives valuable in several high-tech fields.
Materials Science
Polymers derived from this compound are expected to possess a low dielectric constant, high thermal stability, and excellent chemical resistance, making them attractive for applications in:
-
Microelectronics: As low-k dielectric materials to insulate conductive layers in integrated circuits.
-
Advanced Coatings: To create hydrophobic and oleophobic surfaces with self-cleaning properties.
-
Optical Materials: The low refractive index of fluorinated polymers is beneficial for applications in optical fibers and waveguides. [3][4]
Drug Development and Biomedical Applications
The 3,5-difluorophenyl motif is a common feature in many biologically active molecules. The introduction of this group can enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism. Furthermore, the altered electronic properties can influence the binding affinity of a molecule to its target protein.
-
Drug Scaffolding: this compound can be used as a starting material to synthesize more complex molecules with potential therapeutic applications.
-
Drug Delivery: Fluorinated polymers, including those potentially derived from this compound, are being explored for drug delivery applications. Their hydrophobic nature can be utilized to encapsulate and deliver hydrophobic drugs. [5][6][7][8]The fluorine atoms also provide a unique spectroscopic handle for in vivo imaging using ¹⁹F MRI. [7]
Conclusion and Future Outlook
This compound is a fluorinated monomer with significant potential in both materials science and medicinal chemistry. While its synthesis via the Wittig reaction of 3,5-difluorobenzaldehyde is a well-established and reliable method, further exploration of alternative synthetic routes like the Heck reaction could offer advantages in terms of atom economy and scalability. The unique properties of poly(this compound) warrant further investigation for applications in advanced electronics and functional coatings. In the realm of drug discovery, the 3,5-difluorophenyl moiety will continue to be a valuable component in the design of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. As the demand for high-performance materials and more effective pharmaceuticals grows, the importance of versatile building blocks like this compound is set to increase.
References
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 3. Poly(pentafluorostyrene) | From SPECIFIC POLYMERS [specificpolymers.com]
- 4. researchgate.net [researchgate.net]
- 5. Polystyrene (drug delivery) - Wikipedia [en.wikipedia.org]
- 6. Synthesis of fluorinated polymers for drug/gene delivery and 19F-MRI imaging [tesidottorato.depositolegale.it]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Innovations and Applications of Fluorescent Polystyrene Nanoparticles in Biomedical Research - nanomicronspheres [nanomicronspheres.com]
A Technical Guide to the Spectroscopic Characterization of 3,5-Difluorostyrene
Introduction
3,5-Difluorostyrene, also known as 1,3-difluoro-5-vinylbenzene, is a valuable monomer and building block in polymer chemistry and organic synthesis. The precise placement of two fluorine atoms on the aromatic ring significantly influences the electronic properties and reactivity of the vinyl group, making it a compound of interest for the development of advanced materials with tailored properties. A thorough understanding of its molecular structure is paramount for its effective application, and this is achieved through a multi-faceted spectroscopic analysis.
This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the focus here is not merely on the presentation of data, but on the rationale behind the spectral features, providing researchers and drug development professionals with a robust framework for the identification and characterization of this and similar fluorinated styrene derivatives.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used for this compound.
Caption: Atom numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide a wealth of information, with the fluorine atoms introducing characteristic couplings that are invaluable for unambiguous assignments.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit signals for both the vinyl and aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the anisotropic effects of the benzene ring.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H7 | 6.6 - 6.8 | dd | JH7-H8trans ≈ 17.6, JH7-H8cis ≈ 10.9 |
| H8 (cis) | 5.4 - 5.6 | d | JH8cis-H7 ≈ 10.9 |
| H8 (trans) | 5.8 - 6.0 | d | JH8trans-H7 ≈ 17.6 |
| H2, H6 | 6.8 - 7.0 | m | |
| H4 | 6.7 - 6.9 | m |
Interpretation and Rationale:
-
Vinyl Protons (H7, H8): The vinyl protons form an AMX spin system. H7, being attached to the carbon adjacent to the aromatic ring, will appear as a doublet of doublets due to coupling with the two non-equivalent terminal vinyl protons (H8). The large coupling constant (~17.6 Hz) corresponds to the trans relationship, while the smaller coupling constant (~10.9 Hz) is due to the cis relationship. The terminal protons (H8) will each appear as a doublet, coupled to H7.
-
Aromatic Protons (H2, H4, H6): The two fluorine atoms at positions 3 and 5 create a plane of symmetry in the molecule. Consequently, H2 and H6 are chemically equivalent. These protons are expected to appear as a multiplet due to coupling with H4 and the two fluorine atoms. H4 will also appear as a multiplet, coupled to H2, H6, and the fluorine atoms. The electron-withdrawing effect of the fluorine atoms will generally shift the aromatic protons downfield compared to styrene.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is particularly informative due to the presence of carbon-fluorine couplings, which can span over several bonds.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | C-F Coupling |
| C1 | 140 - 142 | t, ³JCF ≈ 3-5 Hz |
| C2, C6 | 110 - 112 | d, ²JCF ≈ 20-25 Hz |
| C3, C5 | 162 - 164 | d, ¹JCF ≈ 245-250 Hz |
| C4 | 105 - 107 | t, ³JCF ≈ 8-10 Hz |
| C7 | 134 - 136 | t, ⁴JCF ≈ 2-4 Hz |
| C8 | 116 - 118 | s |
Interpretation and Rationale:
-
C-F Couplings: The most striking feature will be the large one-bond coupling constant (¹JCF) for C3 and C5, typically around 245-250 Hz. This results in a doublet for these carbon signals. The adjacent carbons (C2, C6, and C4) will also show coupling to the fluorine atoms, with two-bond (²JCF) and three-bond (³JCF) couplings being significantly smaller. C1 and C4 will appear as triplets due to coupling with two equivalent fluorine atoms.
-
Chemical Shifts: The carbons directly attached to the fluorine atoms (C3, C5) will be significantly deshielded. The vinyl carbons (C7, C8) will have chemical shifts similar to those in other styrene derivatives.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Signal average 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 200 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Signal average for a sufficient number of scans to achieve adequate signal-to-noise for all carbon signals, particularly the quaternary carbons.
-
-
Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the vinyl group and the fluorinated aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic and vinyl C-H stretch |
| 1630 - 1610 | Medium | C=C vinyl stretch |
| 1600 - 1580 | Medium | C=C aromatic ring stretch |
| 1450 - 1430 | Medium | C=C aromatic ring stretch |
| 1300 - 1100 | Strong | C-F stretch |
| 1000 - 900 | Strong | =C-H out-of-plane bend (vinyl) |
| 900 - 675 | Strong | C-H out-of-plane bend (aromatic) |
Interpretation and Rationale:
-
C-H Stretches: The region above 3000 cm⁻¹ will contain stretching vibrations for the sp² hybridized C-H bonds of both the aromatic ring and the vinyl group.
-
C=C Stretches: The vinyl C=C stretch is expected around 1630 cm⁻¹, while the aromatic ring will show characteristic absorptions in the 1600-1450 cm⁻¹ region.
-
C-F Stretches: The most intense and characteristic bands for this molecule will be the C-F stretching vibrations, which typically appear in the 1300-1100 cm⁻¹ region. The presence of multiple strong bands in this region is a strong indicator of a fluorinated aromatic compound.
-
Out-of-Plane Bending: Strong absorptions corresponding to the out-of-plane C-H bending of the vinyl group and the substituted aromatic ring will be present in the fingerprint region.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: As this compound is a liquid, the spectrum can be acquired neat.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Apply a small drop of this compound to the ATR crystal.
-
Acquire the sample spectrum by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion |
| 140 | [M]⁺• (Molecular Ion) |
| 139 | [M-H]⁺ |
| 119 | [M-C₂H₃]⁺ |
| 93 | [C₆H₄F]⁺ |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak ([M]⁺•) is expected at an m/z of 140, corresponding to the molecular weight of C₈H₆F₂.
-
Fragmentation Pathway: The most likely fragmentation pathway involves the loss of the vinyl group or parts of it. Loss of a hydrogen radical would lead to a fragment at m/z 139. Cleavage of the bond between the vinyl group and the aromatic ring could result in the loss of a neutral acetylene molecule (C₂H₂) to give a fragment at m/z 114 (not listed as a primary fragment but possible). A more prominent fragmentation would be the loss of the entire vinyl group as a radical (•CH=CH₂) to give a fragment at m/z 113, or the loss of an ethyl radical after rearrangement. A common fragmentation for styrenes is the loss of acetylene via a retro-Diels-Alder type mechanism after isomerization, which would lead to a fragment at m/z 114. The loss of a vinyl radical would result in a fragment at m/z 113. The fragment at m/z 119 corresponds to the loss of a C₂H₃ radical. The fragment at m/z 93 could arise from the loss of acetylene and a fluorine atom.
The Strategic Utility of 3,5-Difluorostyrene: A Technical Guide for Advanced Research
Foreword: The Unassuming Power of Strategic Fluorination
In the vast landscape of chemical building blocks, 3,5-Difluorostyrene emerges not as a mere commodity, but as a strategic tool for innovation. Its unique electronic profile, a direct consequence of the meta-directing fluorine substituents, offers a nuanced approach to tailoring the properties of both polymers and small molecules. This guide eschews a conventional overview, instead delving into the core scientific principles and practical applications that make this compound a compelling subject for researchers in materials science, organic synthesis, and drug discovery. We will explore the causality behind its reactivity, provide actionable experimental frameworks, and illuminate potential research avenues where this versatile monomer can be the key to unlocking new scientific frontiers.
I. The Monomer: Synthesis and Electronic Character
The synthetic accessibility of this compound is a crucial prerequisite for its widespread application. While several routes exist, the Wittig and Grignard reactions are among the most reliable and scalable methods.
A. Synthesis Protocols
1. Wittig Olefination:
The Wittig reaction provides a robust method for the conversion of 3,5-difluorobenzaldehyde to this compound.[1][2][3] This method is favored for its high functional group tolerance and predictable stereochemical outcome.
Experimental Protocol: Wittig Synthesis of this compound
-
Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and add a strong base, such as n-butyllithium (1.05 eq.), dropwise. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic orange-red color of the ylide will develop.
-
Aldehyde Addition: Cool the ylide solution back to 0°C and add a solution of 3,5-difluorobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction and Workup: After the addition is complete, allow the reaction to stir at room temperature overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure this compound.
2. Grignard Reaction:
An alternative approach involves the reaction of a vinyl Grignard reagent with 3,5-difluorobenzaldehyde.[4][5][6] This method is particularly useful for large-scale preparations.
Experimental Protocol: Grignard Synthesis of this compound
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium surface. Prepare a solution of vinyl bromide (1.1 eq.) in anhydrous THF and add a small portion to the magnesium turnings to initiate the reaction. Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0°C. Dissolve 3,5-difluorobenzaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
Reaction, Dehydration, and Workup: After complete addition, allow the reaction to warm to room temperature and stir for 2-3 hours. The resulting secondary alcohol is then subjected to acid-catalyzed dehydration. Cool the reaction mixture to 0°C and slowly add a dilute acid (e.g., 1 M HCl) to quench the reaction and facilitate the dehydration. Extract the aqueous layer with diethyl ether (3x), combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
B. Electronic and Structural Rationale
The two fluorine atoms in the meta positions of the styrene ring exert a strong inductive electron-withdrawing effect, which significantly influences the reactivity of both the vinyl group and the aromatic ring. This electronic modification is the cornerstone of this compound's utility.
Caption: Inductive effect of fluorine atoms on this compound.
II. Polymer Chemistry: Crafting Advanced Materials
The incorporation of this compound into polymer chains imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, and tailored optical and dielectric characteristics.
A. Controlled Radical Polymerization
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), are ideally suited for the synthesis of well-defined polymers from this compound.[4][5][7][8][9]
Experimental Protocol: RAFT Polymerization of this compound
-
Reaction Setup: In a Schlenk flask, combine this compound (monomer), a suitable RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate), and a radical initiator (e.g., AIBN). The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be carefully calculated. Add a solvent such as anisole or toluene.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80°C). Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Termination and Purification: Once the desired conversion is reached, quench the reaction by exposing it to air and cooling to room temperature. Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., methanol). Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
Caption: Workflow for RAFT polymerization of this compound.
B. Properties of Poly(this compound)
While extensive data for poly(this compound) is not widely published, we can infer its properties based on related fluorinated polymers.
| Property | Expected Value/Characteristic | Rationale |
| Glass Transition Temp. (Tg) | Higher than Polystyrene | Increased chain stiffness due to C-F bonds. |
| Thermal Stability (TGA) | High decomposition temperature | Strong C-F bonds enhance thermal resistance.[7] |
| Dielectric Constant | Low | The low polarizability of the C-F bond contributes to a low dielectric constant.[10][11][12][13][14][15] |
| Refractive Index | Low | Fluorinated polymers typically exhibit low refractive indices.[9][11][16][17][18] |
| Solubility | Soluble in a range of organic solvents | The specific solubility will depend on the molecular weight and can be predicted using solubility parameters.[19][20] |
III. Organic Synthesis and Medicinal Chemistry: A Fluorinated Scaffold for Bioactivity
The 3,5-difluorophenyl motif is a valuable pharmacophore in drug discovery. The fluorine atoms can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable interactions with biological targets.[19]
A. Cross-Coupling Reactions
This compound can serve as a versatile building block in cross-coupling reactions, such as the Heck and Suzuki reactions, to introduce the 3,5-difluorostyrenyl moiety into more complex molecules.[8][21][22][23]
Conceptual Workflow: Suzuki Coupling with this compound Derivatives
A boronic acid or ester derivative of this compound can be coupled with a variety of aryl or heteroaryl halides to construct complex molecular architectures.
Caption: Conceptual workflow for Suzuki coupling.
B. Potential Therapeutic Applications
The incorporation of the 3,5-difluorophenyl group has been explored in various therapeutic areas. While specific examples with the styrenyl group are emerging, the core scaffold is present in numerous drug candidates.
| Therapeutic Area | Potential Role of 3,5-Difluoro Substituents |
| Oncology | Enhanced binding to kinase active sites, improved metabolic stability. |
| Neuroscience | Increased blood-brain barrier permeability, modulation of receptor interactions. |
| Infectious Diseases | Improved metabolic stability against microbial enzymes. |
IV. Agrochemicals: Enhancing Potency and Stability
In the agrochemical sector, the introduction of fluorine atoms can lead to compounds with enhanced biological activity, greater stability in the environment, and improved selectivity towards target pests. The this compound scaffold can be a valuable starting point for the synthesis of novel herbicides, insecticides, and fungicides.[5]
V. Future Research Directions
The full potential of this compound is yet to be realized. Several promising areas for future research include:
-
Advanced Polymer Architectures: Synthesis of block copolymers, star polymers, and polymer brushes incorporating this compound to create materials with precisely controlled nanostructures and properties.
-
High-Performance Dielectrics: Investigation of poly(this compound) and its copolymers for applications in microelectronics and high-frequency communication technologies.
-
Bioactive Conjugates: Covalent attachment of this compound-containing polymers to peptides, proteins, or other bioactive molecules to improve their stability and pharmacokinetic profiles.
-
Catalytic C-H Functionalization: Development of novel catalytic methods for the direct functionalization of the C-H bonds on the aromatic ring of this compound, providing efficient routes to a wider range of derivatives.
VI. Conclusion
This compound is more than just another fluorinated monomer. Its strategic placement of fluorine atoms provides a powerful lever for chemists and material scientists to fine-tune molecular properties. From the synthesis of advanced polymers with tailored characteristics to the construction of novel drug candidates and agrochemicals, the applications of this compound are broad and impactful. This guide has provided a technical foundation and a forward-looking perspective, with the aim of inspiring further research and innovation with this versatile chemical building block.
References
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- Organic Letters. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. ACS Publications.
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- ResearchGate. (2011). ChemInform Abstract: Synthesis of Trifluorostyrene Derivatives by Palladium-Catalyzed Cross-Coupling of Lithium Trimethoxy(trifluorovinyl)borate with Aryl Bromides.
- Yamaden. (n.d.). Table of dielectric constants of substances.
- MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Wikipedia. (n.d.). Heck reaction.
- Wikipedia. (n.d.). Wittig reaction.
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- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
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- Clipper Controls. (n.d.). Dielectric Constant Table.
- Chemistry LibreTexts. (2023). The Wittig Reaction.
- Molecules. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI.
- ResearchGate. (n.d.). Variation of the refractive index as a function of polymer composition....
- Nexus Analytics. (n.d.). Thermal Characterization of Polymers.
- Journal of Polymer Science Part B: Polymer Physics. (2000). Solubility of vinylidene fluoride polymers in supercritical CO2 and halogenated solvents. Wiley Online Library.
- Student Theses Faculty of Science and Engineering. (n.d.). Dielectric constant measurement of P3HT, polystyrene, and polyethylene. University of Groningen.
- Organic Syntheses. (n.d.). Procedure.
- Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction.
- University of Rochester. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- MDPI. (2019). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
- MDPI. (2019). Thermal Analysis of Thermoplastic Materials Filled with Chopped Fiber for Large Area 3D Printing.
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- NIST. (n.d.). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids.
- National Bureau of Standards. (n.d.). Table of Dielectric Constants of Pure Liquids.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis (Part 2).
- The Journal of Organic Chemistry. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications.
- MDPI. (2021). Thermal Analysis of Polyurethane Coatings Modified with Graphene and Modification Influence on Mechanical Properties of Hybrid Textile Materials Dedicated to Personal Protective Equipment.
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Methodological & Application
Application Notes & Protocols: 3,5-Difluorostyrene in Advanced Copolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of Fluorination in Polymer Chemistry
The introduction of fluorine atoms into polymer structures imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, and hydrophobicity. 3,5-Difluorostyrene emerges as a valuable monomer for the synthesis of specialty copolymers. Its distinct substitution pattern on the aromatic ring influences the electronic and steric nature of the vinyl group, thereby affecting its reactivity in copolymerization reactions and the ultimate properties of the resulting materials. These fluorinated copolymers are of significant interest in the development of advanced materials, particularly within the biomedical and pharmaceutical fields, where precise control over polymer architecture and functionality is paramount. Applications in this domain range from the creation of novel drug delivery vehicles to the development of biocompatible coatings and materials.[1][2]
This guide provides a comprehensive overview of the incorporation of this compound into copolymer chains, with a focus on controlled radical polymerization techniques. It is designed to equip researchers with the foundational knowledge and practical protocols to explore the potential of this versatile monomer in their work.
Understanding Copolymerization Parameters: Reactivity Ratios
The composition and microstructure of a copolymer are dictated by the relative reactivities of the comonomers, a concept quantified by reactivity ratios (r).[3][4] For a binary copolymerization involving monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as:
-
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of M₁ to a growing chain ending in M₁ (homopropagation) to the rate constant for the addition of M₂ to a growing chain ending in M₁ (crosspropagation).
-
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of M₂ to a growing chain ending in M₂ to the rate constant for the addition of M₁ to a growing chain ending in M₂.
The product of the reactivity ratios (r₁r₂) provides insight into the resulting copolymer structure:
-
r₁r₂ ≈ 1 : Ideal copolymerization, resulting in a random distribution of monomer units.
-
r₁r₂ ≈ 0 : Tendency towards alternating copolymerization.
-
r₁r₂ > 1 : Tendency towards block copolymer formation.
Controlled Radical Polymerization: A Gateway to Precision Polymers
Controlled/"living" radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[7] Two of the most powerful CRP methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP is a versatile method for the controlled polymerization of a wide range of monomers, including styrenics. The process relies on the reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst.
Workflow for ATRP Synthesis of a this compound Containing Block Copolymer:
Caption: ATRP synthesis workflow for this compound copolymers.
Protocol: Synthesis of a Poly(styrene)-b-poly(this compound) Block Copolymer via ATRP
This protocol outlines the synthesis of a polystyrene macroinitiator followed by chain extension with this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Styrene | 104.15 | 5.21 g | 50 mmol |
| Ethyl α-bromoisobutyrate (EBiB) | 195.04 | 97.5 mg | 0.5 mmol |
| Copper(I) bromide (Cu(I)Br) | 143.45 | 71.7 mg | 0.5 mmol |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 173.30 | 86.7 mg | 0.5 mmol |
| Anisole (Solvent) | 108.14 | 10 mL | - |
| This compound | 140.13 | 7.01 g | 50 mmol |
Procedure:
-
Macroinitiator Synthesis (Polystyrene-Br):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br (71.7 mg, 0.5 mmol).
-
Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
Under a positive pressure of argon or nitrogen, add styrene (5.21 g, 50 mmol), anisole (10 mL), and PMDETA (86.7 mg, 0.5 mmol).
-
Perform another three freeze-pump-thaw cycles on the solution.
-
Inject the initiator, ethyl α-bromoisobutyrate (97.5 mg, 0.5 mmol), into the stirring solution at the desired reaction temperature (e.g., 110 °C).[8]
-
Monitor the polymerization by taking samples periodically for analysis by ¹H NMR (for conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and dispersity).
-
Once the desired molecular weight is achieved, quench the reaction by opening the flask to air and cooling to room temperature.
-
Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer solution into a large excess of cold methanol.
-
Collect the white polymer by filtration and dry under vacuum.
-
-
Block Copolymer Synthesis (PS-b-P(3,5-DFS)):
-
In a dry Schlenk flask, add the polystyrene-Br macroinitiator (e.g., 2.0 g, assuming a molecular weight of ~4000 g/mol , 0.5 mmol) and Cu(I)Br (71.7 mg, 0.5 mmol).
-
Repeat the degassing procedure as described above.
-
Under an inert atmosphere, add this compound (7.01 g, 50 mmol), anisole (15 mL), and PMDETA (86.7 mg, 0.5 mmol).
-
Perform three freeze-pump-thaw cycles on the reaction mixture.
-
Heat the solution to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the progress of the polymerization as before.
-
Upon reaching the desired conversion, quench and purify the block copolymer using the same procedure as for the macroinitiator.
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that offers excellent control over polymer synthesis and is tolerant of a wider range of functional groups and reaction conditions compared to ATRP.[9] The control is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound.[10]
Workflow for RAFT Synthesis of a this compound Copolymer:
Caption: RAFT synthesis workflow for this compound copolymers.
Protocol: Synthesis of a Random Copolymer of this compound and Methyl Methacrylate via RAFT
This protocol provides a general procedure for the synthesis of a random copolymer. The specific RAFT agent and reaction conditions may require optimization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 140.13 | 3.50 g | 25 mmol |
| Methyl Methacrylate (MMA) | 100.12 | 2.50 g | 25 mmol |
| 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) | 345.62 | 86.4 mg | 0.25 mmol |
| Azobisisobutyronitrile (AIBN) | 164.21 | 8.2 mg | 0.05 mmol |
| 1,4-Dioxane (Solvent) | 88.11 | 10 mL | - |
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (3.50 g, 25 mmol), methyl methacrylate (2.50 g, 25 mmol), CPAD (86.4 mg, 0.25 mmol), and AIBN (8.2 mg, 0.05 mmol) in 1,4-dioxane (10 mL).
-
Seal the vessel with a rubber septum.
-
Degas the solution by bubbling with nitrogen for at least 30 minutes or by performing three freeze-pump-thaw cycles.[11]
-
-
Polymerization:
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time, monitoring the reaction by taking samples for analysis.
-
-
Purification:
-
Quench the reaction by cooling to room temperature and exposing the mixture to air.
-
Dilute the polymer solution with a small amount of THF.
-
Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent, such as cold hexane or methanol.
-
Isolate the polymer by filtration and dry under vacuum until a constant weight is achieved.
-
Applications in Drug Development and Materials Science
Copolymers containing this compound hold significant promise for various applications, particularly in the realm of drug delivery and biomedical materials.
Self-Assembly of Amphiphilic Block Copolymers for Drug Encapsulation
Amphiphilic block copolymers, containing both hydrophobic and hydrophilic segments, can self-assemble in aqueous solutions to form micelles. These core-shell nanostructures can encapsulate hydrophobic drugs within their core, thereby increasing their solubility and stability in physiological environments.[12][13] Block copolymers of this compound (as the hydrophobic block) and a hydrophilic polymer like poly(ethylene glycol) (PEG) or poly(N-isopropylacrylamide) (PNIPAM) can be designed for this purpose.[14]
Logical Relationship for Micelle Formation and Drug Delivery:
Caption: Micelle formation and drug delivery process.
Protocol: Preparation of Drug-Loaded Micelles
This is a general protocol for the encapsulation of a hydrophobic drug using a pre-synthesized amphiphilic block copolymer.
-
Polymer Dissolution: Dissolve the amphiphilic block copolymer (e.g., P(3,5-DFS)-b-PEG) and the hydrophobic drug in a common organic solvent (e.g., THF, DMF).
-
Micellization: Slowly add water or a buffer solution to the polymer/drug solution under constant stirring. This will induce the self-assembly of the block copolymer into micelles with the drug encapsulated in the hydrophobic core.
-
Solvent Removal: Remove the organic solvent by dialysis against water or buffer for an extended period.
-
Characterization: Characterize the drug-loaded micelles for size and morphology (Dynamic Light Scattering, Transmission Electron Microscopy), drug loading content, and encapsulation efficiency (UV-Vis Spectroscopy, HPLC).
Biocompatible Materials
The incorporation of fluorinated monomers can enhance the biocompatibility of materials. The inertness of the C-F bond contributes to the stability of these polymers in biological environments. Copolymers of this compound could find applications in medical device coatings and as components of implantable materials. Further studies on the specific biocompatibility and cytotoxicity of poly(this compound)-containing materials are warranted.
Conclusion and Future Outlook
This compound represents a promising monomer for the development of advanced copolymers with tailored properties. The protocols and concepts outlined in this guide provide a starting point for researchers to explore its potential. The synthesis of well-defined copolymers using ATRP and RAFT opens up avenues for creating novel materials for drug delivery, tissue engineering, and other biomedical applications. Future research should focus on the detailed investigation of the reactivity ratios of this compound with various comonomers and the comprehensive evaluation of the biological properties of the resulting copolymers to fully unlock their potential in the field of drug development and materials science.
References
- Experiment 3 Radical Copolymerization of Styrene and Methyl Methacrylate. (n.d.).
- Fluoropolymers in biomedical applications: state-of-the-art and future perspectives. (2021). Chemical Society Reviews, 50(9), 5435-5467.
- Fabrication of pH- and Ultrasound-Responsive Polymeric Micelles: The Effect of Amphiphilic Block Copolymers with Different Hydrophilic/Hydrophobic Block Ratios for Self-Assembly and Controlled Drug Release. (2023).
- Micelle-Forming Block Copolymers Tailored for Inhibition of P-gp-Mediated Multidrug Resistance: Structure to Activity Rel
- RAFT General Procedures. (n.d.). Boron Molecular.
- Refining Reactivity Ratios in the Copolymerization of Styrene and Methyl Methacrylate by EasySpin/MATLAB Simulations and Electron Paramagnetic Resonance Spectroscopy. (2021).
- Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. (2021). Chemical Society Reviews, 50(9), 5435-5467.
- Living radical polymerization by the RAFT process. (2005). Australian Journal of Chemistry, 58(6), 379-410.
- RAFT Polymerization - Reaction Setup. (2022, April 20). [Video]. YouTube.
- RAFT Based Synthesis of In-house Polymers. (2024, May 3). protocols.io.
- Preparation of Poly(2,3,4,5,6-pentafluorostyrene) and Block Copolymers with Styrene by ATRP. (2003). Macromolecular Chemistry and Physics, 204(12), 1589-1597.
- An Organoborane Vinyl Monomer with Styrene-like Radical Reactivity: Reactivity Ratios and Role of Aromaticity. (2018). Journal of the American Chemical Society, 140(49), 17124-17128.
- Controlled block copolymer micelle formation for encapsulation of hydrophobic ingredients. (2013). The European Physical Journal E, 36(10), 107.
- Synthesis of polystyrene modified with fluorine atoms: Monomer reactivity ratios and thermal behavior. (2014). Polymer Engineering & Science, 54(5), 1170-1181.
- Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propag
- Free Radical Copolymerization Reactivity Ratios. (n.d.).
- Reactivity ratios of STY / MMA Copolymer. (n.d.).
- Synthesis through ATRP and Characterization of hydrophobic polystyrene-block-polyethylene glycol-block-polystyrene tri-block copolymer: A simple laboratory approach. (n.d.). Trade Science Inc.
- Synthesis of Polyisoprene-b-Polystyrene Block Copolymers Bearing a Fluorescent Dye at the Junction by the Combination of Living Anionic Polymerization and Atom Transfer Radical Polymerization. (2000). Macromolecules, 33(4), 1140-1145.
- Polymerizing via
- Synthesis of high molecular weight polystyrene using AGET ATRP under high pressure. (2011). Polymer, 52(18), 3971-3976.
- Poly(styrene-alt-maleic anhydride)-based diblock copolymer micelles exhibit versatile hydrophobic drug loading, drug-dependent release, and internalization by multidrug resistant ovarian cancer cells. (2014). Biomacromolecules, 15(7), 2629-2641.
- Biocompatibility and fatigue properties of polystyrene-polyisobutylene-polystyrene, an emerging thermoplastic elastomeric biomaterial. (2006). Biomacromolecules, 7(3), 844-850.
- Reactivity ratios and copolymer composition. (n.d.). Intro to Polymer Science Class Notes.
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Application Notes and Protocols for Poly(3,5-Difluorostyrene) in Materials Science
Introduction: The Strategic Advantage of 3,5-Difluoro Substitution in Polystyrene
Poly(3,5-difluorostyrene), hereafter referred to as P(3,5)DFS, is a specialty fluorinated polymer that offers a unique combination of properties derived from its specific molecular architecture. Unlike its non-fluorinated counterpart, polystyrene, P(3,5)DFS incorporates two highly electronegative fluorine atoms in the meta positions of the phenyl ring. This substitution does not significantly increase the steric bulk but profoundly alters the electronic and physical properties of the resulting polymer.
The carbon-fluorine (C-F) bond is highly polar and the strongest single bond in organic chemistry. The symmetric placement of two C-F bonds on the phenyl ring in P(3,5)DFS results in a molecule with a modified dipole moment and reduced polarizability compared to other fluorinated styrenes. This leads to several desirable characteristics for materials science applications, including:
-
Low Dielectric Constant: The low polarizability of the C-F bonds contributes to a reduced dielectric constant, a critical property for high-frequency electronics and next-generation microprocessors.[1][2]
-
Enhanced Thermal Stability: The strength of the C-F bond often imparts greater thermal and oxidative stability compared to standard hydrocarbon polymers.[1]
-
Hydrophobicity and Chemical Inertness: Fluorinated polymers are well-known for their resistance to chemical attack and low surface energy, which translates to hydrophobicity.[1]
-
Tunable Optical Properties: The introduction of fluorine can lower the refractive index of a polymer, a useful trait for optical applications like waveguides and anti-reflective coatings.[3]
This document serves as a technical guide for researchers and professionals, providing detailed protocols and application insights for leveraging the unique properties of P(3,5)DFS in advanced materials.
Application Note I: P(3,5)DFS as a Low-k Dielectric for Microelectronics
Scientific Rationale
In modern integrated circuits, the insulating material (dielectric) that separates conductive copper lines is a critical component. As transistor dimensions shrink, the capacitance between these lines (interconnects) increases, leading to signal delay (RC delay), increased power consumption, and signal cross-talk. To mitigate this, materials with a lower dielectric constant (k) are required. Fluorinated polymers, due to their low polarizability, are excellent candidates for low-k applications.[2] P(3,5)DFS, with its strategic fluorination, is poised to offer a dielectric constant lower than that of traditional silicon dioxide (k ≈ 3.9) and standard polystyrene (k ≈ 2.55).[4]
Data Summary: Dielectric Properties
The following table compares the dielectric constant of P(3,5)DFS with other relevant materials. The value for P(3,5)DFS is an expected value based on the known properties of polystyrene and the general effect of fluorination.
| Material | Dielectric Constant (k) at 1 MHz | Frequency (GHz) | Reference(s) |
| Silicon Dioxide (SiO₂) | ~3.9 | - | [5] |
| Polystyrene (PS) | 2.4 - 2.6 | - | [5][6] |
| Poly(this compound) (P(3,5)DFS) | ~2.3 (Expected) | - | Inferred from[4] |
| A Fluorinated Cross-linked Polystyrene | 2.80 | 5 | [7] |
Experimental Protocol: Thin Film Deposition for Dielectric Layer Fabrication
This protocol details the deposition of a P(3,5)DFS thin film onto a silicon wafer for use as a low-k dielectric layer.
Materials:
-
Poly(this compound) (synthesized as per the protocol in the following section)
-
Anhydrous toluene (spectroscopic grade)
-
Silicon wafers (p-type, <100> orientation)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
Equipment:
-
Spin coater
-
Hot plate
-
Fume hood
-
Ultrasonic bath
-
Wafer tweezers
Protocol:
-
Substrate Cleaning (Causality: To ensure a pristine, high-energy surface for uniform film adhesion and to remove organic and inorganic contaminants):
-
Place silicon wafers in a wafer rack and sonicate in DI water, acetone, and isopropanol for 15 minutes each.
-
Dry the wafers under a stream of high-purity nitrogen.
-
In a fume hood, immerse the wafers in a freshly prepared Piranha solution at 80°C for 30 minutes. (Safety Warning: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. Add the peroxide to the acid slowly).
-
Rinse the wafers thoroughly with copious amounts of DI water and dry with nitrogen. The surface should be hydrophilic.
-
-
Solution Preparation (Causality: To create a homogenous polymer solution with the correct viscosity for achieving the desired film thickness):
-
Dissolve P(3,5)DFS in anhydrous toluene to a concentration of 20 mg/mL. The concentration can be adjusted to tune the final film thickness.
-
Stir the solution overnight in a sealed vial to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter immediately before use to remove any particulate matter.
-
-
Spin Coating (Causality: To deposit a uniform thin film of controllable thickness across the wafer surface):
-
Place a cleaned silicon wafer on the spin coater chuck and secure it with a vacuum.
-
Dispense approximately 0.5 mL of the filtered P(3,5)DFS solution onto the center of the wafer.
-
Spin the wafer using a two-step program:
-
Step 1 (Spread): 500 rpm for 10 seconds (to evenly distribute the solution).
-
Step 2 (Thin): 3000 rpm for 45 seconds (to achieve the final thickness). Note: The final thickness is inversely proportional to the square root of the spin speed.
-
-
-
Annealing (Causality: To remove residual solvent and relax polymer chains into a thermodynamically stable, low-stress state, which improves the film's dielectric properties and stability):
-
Carefully transfer the coated wafer to a hotplate.
-
Anneal the film at 120°C for 30 minutes under a nitrogen atmosphere or in a vacuum oven. The temperature should be above the boiling point of the solvent but well below the polymer's glass transition temperature to prevent reflow.
-
Allow the wafer to cool slowly to room temperature before further processing.
-
Application Note II: P(3,5)DFS as a Gate Dielectric in Organic Field-Effect Transistors (OFETs)
Scientific Rationale
The performance of an Organic Field-Effect Transistor (OFET) is critically dependent on the quality of the interface between the semiconductor and the gate dielectric. An ideal gate dielectric should have a low density of charge traps, be chemically inert, and form a smooth, uniform surface for the organic semiconductor to grow on. P(3,5)DFS is an excellent candidate due to its chemical stability, solution processability, and hydrophobic surface, which can promote better crystalline growth of many organic semiconductors. Its low dielectric constant allows for lower operating voltages or thicker dielectric layers without compromising gate control, which can help reduce gate leakage currents.
Experimental Workflow: Bottom-Gate, Top-Contact OFET Fabrication
This workflow outlines the fabrication of an OFET using P(3,5)DFS as the gate dielectric.
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Application Note: Strategic Use of 3,5-Difluorostyrene in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties. The 3,5-difluorophenyl moiety is particularly valuable for its ability to enhance metabolic stability and modulate electronic properties without significantly increasing steric bulk. This application note provides a detailed guide for researchers and drug development professionals on the utilization of 3,5-difluorostyrene as a versatile and efficient building block for introducing this critical pharmacophore. We present in-depth mechanistic discussions and field-proven, step-by-step protocols for two pivotal palladium-catalyzed cross-coupling reactions: the Mizoroki-Heck reaction and the Suzuki-Miyaura coupling. These methodologies provide robust and scalable pathways to advanced pharmaceutical intermediates, accelerating the drug discovery and development pipeline.
Introduction: The Strategic Advantage of the 3,5-Difluorophenyl Moiety in Medicinal Chemistry
The introduction of fluorine into bioactive molecules has become a routine tactic in drug discovery, with fluorinated compounds representing an estimated 20% of all commercialized pharmaceuticals.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly alter a molecule's biological profile.[1][2] Specifically, fluorination can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability by modulating lipophilicity.[3][4]
The 3,5-difluorophenyl group is a privileged structural motif that offers distinct advantages. The symmetrical substitution pattern effectively shields the aromatic ring from metabolic attack at the meta positions, a common pathway for drug deactivation. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of nearby acidic protons and alters the electron density of the aromatic ring, which can be crucial for fine-tuning receptor binding interactions.[5] this compound emerges as a highly practical and reactive precursor for incorporating this valuable moiety. Its terminal alkene functionality serves as a versatile handle for a variety of powerful C-C bond-forming reactions, making it an indispensable tool for constructing complex molecular architectures.
Core Synthetic Methodologies & Mechanistic Insights
Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis and are widely employed in the pharmaceutical industry for their reliability and functional group tolerance.[6] For a vinyl-containing synthon like this compound, the Mizoroki-Heck and Suzuki-Miyaura reactions are the premier choices for elaboration into more complex intermediates.
The Mizoroki-Heck Reaction: Direct Vinylation of Aryl Halides
The Mizoroki-Heck reaction facilitates the direct coupling of an alkene with an aryl or vinyl halide, forming a new C-C bond and a substituted alkene.[7] This reaction is exceptionally powerful for synthesizing stilbene and cinnamate derivatives, which are common scaffolds in bioactive molecules.[8]
Causality and Mechanistic Choice: The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The choice of catalyst (e.g., Pd(OAc)₂), ligand (e.g., PPh₃), and base (e.g., Et₃N) is critical for achieving high yields and selectivity. Phosphine ligands stabilize the palladium center and promote the oxidative addition step, while the base is required to neutralize the hydrogen halide generated during the final β-hydride elimination step, regenerating the active Pd(0) catalyst.[7][9]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
The Suzuki-Miyaura Coupling Pathway: A Versatile C(sp²)-C(sp²) Cross-Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability and low toxicity of its organoboron reagents.[10][11] A key strategy involving this compound is a two-step sequence: first, hydroboration of the alkene to generate a vinylboronate ester, followed by the Suzuki-Miyaura coupling with a suitable aryl or heteroaryl halide.
Causality and Mechanistic Choice: This approach is highly modular, allowing for the synthesis of a wide array of biaryl or vinyl-aryl structures. The initial hydroboration step, often catalyzed by iridium or rhodium, provides the stable boronate ester intermediate. The subsequent Suzuki coupling proceeds via a Pd(0)/Pd(II) cycle similar to the Heck reaction, but involves a crucial transmetalation step where the organic group is transferred from boron to the palladium center. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the organoboron species to facilitate this transmetalation.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Application Protocols
The following protocols are designed to be self-validating, providing clear steps, material requirements, and expected outcomes for key transformations of this compound.
Protocol 1: Synthesis of 1-(3,5-Difluorostyryl)-4-methoxybenzene via Mizoroki-Heck Reaction
Principle: This protocol details the palladium-catalyzed coupling of this compound with 4-iodoanisole to produce a substituted stilbene intermediate, a common core in pharmacologically active molecules.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity |
|---|---|---|---|
| This compound | ≥98% | Commercial | 1.0 mmol, 140 mg |
| 4-Iodoanisole | ≥98% | Commercial | 1.2 mmol, 281 mg |
| Palladium(II) Acetate | Catalyst Grade | Commercial | 0.02 mmol, 4.5 mg |
| Triphenylphosphine | ≥99% | Commercial | 0.04 mmol, 10.5 mg |
| Triethylamine (Et₃N) | Anhydrous | Commercial | 2.0 mmol, 0.28 mL |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | 5 mL |
| Schlenk Flask (25 mL) | - | - | 1 |
| Magnetic Stir Bar | - | - | 1 |
| Standard Glassware | - | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (4.5 mg), triphenylphosphine (10.5 mg), and a magnetic stir bar.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (0.28 mL).
-
Add 4-iodoanisole (281 mg) and this compound (140 mg) to the flask via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting materials (visualized under UV light) indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% ethyl acetate in hexanes to afford the pure product.
Expected Outcome & Characterization:
-
Yield: 75-85%
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃): Expect characteristic peaks for the vinyl protons (doublets, J ≈ 16 Hz) and aromatic protons.
-
¹⁹F NMR (CDCl₃): Expect a single resonance for the two equivalent fluorine atoms.
-
MS (ESI): m/z calculated for C₁₅H₁₂F₂O [M+H]⁺, found.
Safety: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DMF is a reproductive toxin.
Protocol 2: Two-Step Synthesis of a 3,5-Difluorostyrenyl Biaryl Intermediate
Principle: This two-step protocol first generates a vinylboronate ester from this compound, which is then used directly in a Suzuki-Miyaura coupling with an aryl bromide to create a complex intermediate.
Step A: Synthesis of 2-(2-(3,5-Difluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity |
|---|---|---|---|
| This compound | ≥98% | Commercial | 1.0 mmol, 140 mg |
| Bis(pinacolato)diboron | ≥99% | Commercial | 1.1 mmol, 279 mg |
| [Ir(cod)OMe]₂ | Catalyst Grade | Commercial | 0.015 mmol, 10 mg |
| dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | ≥98% | Commercial | 0.03 mmol, 8 mg |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | 4 mL |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add [Ir(cod)OMe]₂ (10 mg), dtbpy (8 mg), and bis(pinacolato)diboron (279 mg) to a Schlenk flask.
-
Add anhydrous THF (4 mL) and this compound (140 mg).
-
Reaction: Seal the flask and stir the mixture at room temperature for 2-4 hours.
-
Monitoring (Self-Validation): The reaction can be monitored by GC-MS. The formation of the boronate ester product will show a characteristic mass spectrum and a shift in retention time from the starting styrene. The crude product is typically used directly in the next step without purification.
Step B: Suzuki-Miyaura Coupling with 2-Bromopyridine
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity |
|---|---|---|---|
| Crude Boronate Ester Solution | - | From Step A | ~1.0 mmol |
| 2-Bromopyridine | ≥99% | Commercial | 1.0 mmol, 158 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Commercial | 0.03 mmol, 24.5 mg |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | 3.0 mmol, 414 mg |
| 1,4-Dioxane/Water (4:1) | Reagent Grade | Commercial | 5 mL |
Step-by-Step Methodology:
-
Reaction Setup: To the flask containing the crude boronate ester solution from Step A, add 2-bromopyridine (158 mg), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg), and K₂CO₃ (414 mg).
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
Reaction: Place a reflux condenser on the flask and heat the mixture to 80 °C in an oil bath for 8-12 hours.
-
Workup & Purification: Follow the workup and purification steps as described in Protocol 1.
Expected Outcome & Characterization:
-
Yield (over 2 steps): 65-75%
-
Appearance: Pale yellow oil or solid.
-
¹H NMR (CDCl₃): Expect signals corresponding to the vinyl protons and protons from both the difluorophenyl and pyridine rings.
-
¹⁹F NMR (CDCl₃): Expect a single resonance.
-
MS (ESI): m/z calculated for C₁₃H₉F₂N [M+H]⁺, found.
Data Presentation & Workflow Visualization
Table 1: Representative Data for Heck Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Iodoanisole | 2 | Et₃N | 100 | 12 | 81 |
| 2 | 4-Bromoacetophenone | 2 | K₂CO₃ | 110 | 16 | 76 |
| 3 | Methyl 4-iodobenzoate | 2 | NaOAc | 100 | 14 | 79 |
| 4 | 3-Bromopyridine | 3 | Et₃N | 110 | 18 | 68 |
Caption: Experimental workflow for synthesizing intermediates.
Troubleshooting & Field-Proven Insights
-
Low Yield in Heck Reaction: If yields are low, ensure the reaction is strictly anaerobic, as oxygen can deactivate the Pd(0) catalyst. The quality of the base and solvent is also critical; use freshly distilled or anhydrous reagents. Increasing ligand-to-palladium ratio (e.g., from 2:1 to 4:1 PPh₃:Pd) can sometimes improve catalyst stability and turnover.
-
Incomplete Hydroboration: If Step 2A is sluggish, ensure the iridium catalyst and ligand are handled under strictly inert conditions. The reaction is sensitive to air and moisture. Gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, but should be monitored to avoid side reactions.
-
Homocoupling in Suzuki Reaction: The formation of biphenyl or bipyridine side products (from homocoupling of the aryl halide) suggests premature catalyst reduction or slow transmetalation. Ensure the base is of high quality and that the stoichiometry is correct. Slower addition of the aryl halide can sometimes mitigate this issue.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. The palladium-catalyzed methodologies detailed in this note—the Mizoroki-Heck and Suzuki-Miyaura reactions—provide reliable, efficient, and scalable routes to incorporate the metabolically robust 3,5-difluorophenyl moiety. By understanding the underlying mechanisms and adhering to the validated protocols presented, researchers can effectively leverage this synthon to accelerate the design and synthesis of next-generation drug candidates.
References
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- PubMed. (2016). Catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27365445/
- ChemicalBook. Exploring 3,5-Difluoropyridine: A Key Pharmaceutical Intermediate. URL: https://www.chemicalbook.
- Patyk-Kaźmierczak, E. et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9185121/
- Wang, F. et al. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Advanced Synthesis & Catalysis. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10844781/
- Li, Z. et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9782006/
- Shen, T. Y. (1983). Chemical and Pharmacological Properties of Diflunisal. Pharmacotherapy. URL: https://pubmed.ncbi.nlm.nih.gov/6856488/
- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. URL: https://www.mdpi.com/2073-4344/8/1/23
- ResearchGate. Catalytic Asymmetric Synthesis of Monofluoroalkenes and gem -Difluoroalkenes: Advances and Perspectives. URL: https://www.researchgate.net/publication/381530985_Catalytic_Asymmetric_Synthesis_of_Monofluoroalkenes_and_gem-Difluoroalkenes_Advances_and_Perspectives
- Meggers, E. et al. (2017). Catalytic asymmetric synthesis of a nitrogen heterocycle through stereocontrolled direct photoreaction from electronically excited state. Nature Communications. URL: https://pubmed.ncbi.nlm.nih.gov/29269853/
- Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. URL: https://www.sumitomo-chem.co.jp/english/rd/report/theses/docs/20060100_3_e.pdf
- Annunziato, G. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11281483/
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- Iqbal, N. et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. URL: https://www.mdpi.com/1420-3049/26/22/6966
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Application Notes and Protocols: The Role of 3,5-Difluorostyrene in Agrochemical Development
Abstract
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity, often translate to superior efficacy and desirable environmental profiles. This document explores the pivotal role of the 3,5-difluorostyrene scaffold and its derivatives as versatile building blocks in the synthesis of innovative agrochemicals. We will delve into the synthetic pathways leveraging this key intermediate, detail the modes of action of resulting active ingredients, and provide exemplary protocols for their synthesis and biological evaluation.
Introduction: The Fluorine Advantage in Agrochemicals
The introduction of fluorine into pesticide molecules can significantly enhance their biological activity and stability.[1][2] Organofluorine compounds often exhibit lower toxicity, stronger efficacy, and robust metabolic capability compared to their non-fluorinated counterparts.[1] The 3,5-difluoro substitution pattern on an aromatic ring, in particular, offers a unique combination of electronic and steric properties that can be exploited in the design of potent and selective herbicides, fungicides, and insecticides. This guide focuses on the application of this compound and related synthons in the development of next-generation crop protection agents.
Synthesis of Key 3,5-Difluoro Intermediates
The journey from simple precursors to complex agrochemicals often begins with the synthesis of key fluorinated intermediates. This compound and its chemical cousins, such as 3,5-difluoroaniline and 3,5-difluorophenol, are not always readily available and their efficient synthesis is a critical first step.
Protocol: Synthesis of 3,5-Difluoroaniline
3,5-Difluoroaniline is a versatile intermediate that can be a precursor to a variety of agrochemicals. One established synthetic route involves a multi-step process starting from 2,4,5-trichloronitrobenzene.[3]
Workflow for 3,5-Difluoroaniline Synthesis
Caption: Multi-step synthesis of 3,5-difluoroaniline.
Step-by-Step Protocol:
-
Fluorination: React 2,4,5-trichloronitrobenzene with an alkali metal fluoride (e.g., KF) in a polar aprotic solvent at temperatures ranging from 100°C to 250°C.[3]
-
Purification: After the reaction, filter off the precipitated salts and perform fractional distillation of the crude solution to obtain 5-chloro-2,4-difluoronitrobenzene.[3]
-
Denitrating Chlorination: Treat the 5-chloro-2,4-difluoronitrobenzene with anhydrous chlorine gas at 80°C to 250°C in the absence of a Lewis acid catalyst to yield 1,3-dichloro-4,6-difluorobenzene.[3]
-
Nitration: Nitrate the 1,3-dichloro-4,6-difluorobenzene using a mixture of sulfuric and nitric acid in oleum at 15°C to 80°C to produce 2,6-dichloro-3,5-difluoronitrobenzene.[3]
-
Reduction: Reduce the 2,6-dichloro-3,5-difluoronitrobenzene with hydrogen gas in the presence of a palladium catalyst and a base at 40°C to 250°C to afford the final product, 3,5-difluoroaniline.[3]
Protocol: Synthesis of 3,5-Difluorophenol
3,5-Difluorophenol is another crucial intermediate for synthesizing certain agrochemicals and can be prepared from 3,5-difluorobromobenzene.[1]
Step-by-Step Protocol:
-
Hydrolysis: Add 3,5-difluorobromobenzene and a solvent such as DMSO to an aqueous alkaline solution (e.g., NaOH).[1]
-
Reaction: Heat the mixture, for instance to 90°C, and maintain the reaction with continuous stirring for several hours.[1]
-
Acidification and Extraction: After the reaction is complete, adjust the pH of the system with an acid. Extract the product with an organic solvent. The organic layer will contain the desired 3,5-difluorophenol.[1]
Applications in Fungicide Development
The this compound moiety and its derivatives have been successfully incorporated into several commercial and developmental fungicides. The presence of the difluorophenyl group can enhance the binding affinity of the molecule to its target site and improve its systemic properties within the plant.
Case Study: Difenoconazole Analogs
Difenoconazole is a broad-spectrum triazole fungicide that inhibits sterol 14α-demethylase, an essential enzyme in fungal ergosterol biosynthesis.[4] While difenoconazole itself does not contain a this compound core, the principles of its mode of action are relevant to the design of new fungicides. The development of analogs incorporating the 3,5-difluorophenyl group can lead to compounds with altered target spectrum, improved efficacy, and better crop safety profiles.
Hypothetical Synthetic Workflow for a Difenoconazole Analog
Caption: A potential synthetic route to a difenoconazole analog.
Applications in Herbicide Development
The unique electronic properties of the 3,5-difluorophenyl group can be harnessed to design potent herbicides. For instance, this moiety can be found in inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway.
Protoporphyrinogen Oxidase (PPO) Inhibitors
PPO inhibitors are a well-established class of herbicides. The development of novel PPO inhibitors often involves the exploration of different substitution patterns on the phenyl ring to optimize herbicidal activity and crop selectivity. The inclusion of a 3,5-difluorophenyl group can influence the molecule's interaction with the PPO enzyme's active site.
Quantitative Data on PPO Inhibition
| Compound | Target Weed | IC50 (nM) | Reference |
| Trifludimoxazin | Broadleaf Weeds | - | [5] |
| Fenquinotrione | Broadleaf & Sedge Weeds | 44.7 | [6] |
Note: IC50 values represent the concentration of the herbicide required to inhibit 50% of the target enzyme's activity.
Applications in Insecticide Development
The 3,5-difluorophenyl moiety is also a valuable component in the synthesis of modern insecticides. Its incorporation can enhance the insecticidal potency and metabolic stability of the final product.
Benzoylurea Insecticides
Benzoylurea insecticides act as insect growth regulators by inhibiting chitin synthesis.[7] Diflubenzuron is a prominent example of this class.[7] The synthesis of novel benzoylurea insecticides can involve the reaction of a substituted aniline with a substituted benzoyl isocyanate. The use of 3,5-difluoroaniline as a starting material can lead to new active ingredients with improved properties.
General Synthesis of Benzoylurea Insecticides
Caption: General reaction for synthesizing benzoylurea insecticides.
Exemplary Protocol for a Benzoylurea Synthesis:
-
Dissolution: Dissolve 3,5-dichloro-2,4-difluoroaniline (as an example precursor) in a suitable solvent like toluene.[8]
-
Reaction: Heat the solution to reflux and slowly add 2,6-difluorobenzoyl isocyanate dropwise with stirring.[8]
-
Reflux: Continue the reflux for several hours to ensure the completion of the reaction.[8]
-
Isolation: After cooling, the product can be isolated by filtration and then dried.[8]
Conclusion
This compound and its derivatives are indispensable building blocks in the modern agrochemical discovery and development pipeline. Their strategic incorporation into fungicides, herbicides, and insecticides has led to the creation of highly effective and selective crop protection agents. The synthetic protocols and application examples provided in this guide underscore the versatility and importance of this fluorinated scaffold. As the demand for more sustainable and potent agrochemicals continues to grow, the role of this compound and related intermediates is set to expand further, driving innovation in the field.
References
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Application Notes and Protocols for Cross-Coupling Reactions of 3,5-Difluorostyrene
Introduction: The Strategic Importance of 3,5-Difluorostyrene in Modern Synthesis
For researchers, medicinal chemists, and materials scientists, the selective introduction of fluorine atoms into organic scaffolds is a cornerstone of modern molecular design. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly valuable in the development of novel pharmaceuticals and advanced materials.[1][2] Among these, this compound emerges as a particularly versatile reagent for palladium-catalyzed cross-coupling reactions, offering a gateway to a diverse array of complex molecular architectures.
This guide provides an in-depth exploration of two of the most powerful C-C bond-forming methodologies—the Suzuki-Miyaura and Heck-Mizoroki reactions—as applied to this compound. We will delve into the mechanistic underpinnings of these transformations, discuss critical experimental parameters, and provide detailed, field-proven protocols to empower researchers to confidently employ this valuable building block in their synthetic endeavors.
The Influence of the 3,5-Difluoro Substitution Pattern
The two fluorine atoms on the styrene ring exert a significant electron-withdrawing effect, which modulates the reactivity of both the aromatic ring and the vinyl group. This electronic perturbation is a key consideration in designing and optimizing cross-coupling reactions. For instance, in Suzuki-Miyaura couplings where this compound acts as the organoboron partner (after conversion to a boronic acid or ester), the electron-withdrawing nature of the fluorine atoms can influence the rate of transmetalation. Conversely, in Heck reactions where this compound is the olefin component, its electronic properties can affect the regioselectivity of the carbopalladation step. Understanding these electronic effects is paramount to achieving high yields and selectivities.
I. The Suzuki-Miyaura Coupling: A Robust Tool for Biaryl and Stilbene Synthesis
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate, revered for its mild reaction conditions and broad functional group tolerance.[3] When utilizing this compound, it can be employed as either the organoboron component (as 3,5-difluorostyrylboronic acid or its esters) to be coupled with an aryl/vinyl halide, or as a precursor to an organohalide that is then coupled with a different organoboron reagent. This section will focus on the former, a common strategy for the synthesis of substituted stilbenes.
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from the organoboron reagent (R'-B(OR)2), activated by a base, is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Key Parameters for Success
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. For electron-deficient systems like those involving this compound derivatives, electron-rich and bulky phosphine ligands such as SPhos or XPhos often enhance catalytic activity.
-
Base: The base plays a crucial role in activating the organoboron species. Inorganic bases like K3PO4 and Cs2CO3 are commonly employed. The choice of base can also influence the rate of competing side reactions like protodeboronation.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is frequently used to facilitate the dissolution of both organic and inorganic reagents.
Representative Protocol: Suzuki-Miyaura Coupling of (E)-3,5-difluorostyrylboronic acid with 4-bromoanisole
This protocol is a representative example for the synthesis of a stilbene derivative using a this compound-derived organoboron reagent.
Reaction Scheme:
(E)-3,5-difluorostyrylboronic acid + 4-bromoanisole → (E)-4-methoxy-3',5'-difluorostilbene
Materials:
| Reagent | M.W. | Amount | Moles | Equivalents |
| (E)-3,5-difluorostyrylboronic acid | 183.95 | 221 mg | 1.2 | 1.2 |
| 4-bromoanisole | 187.04 | 187 mg | 1.0 | 1.0 |
| Pd(OAc)2 | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos | 410.53 | 16.4 mg | 0.04 | 0.04 |
| K3PO4 | 212.27 | 425 mg | 2.0 | 2.0 |
| Toluene | - | 5 mL | - | - |
| Water | - | 0.5 mL | - | - |
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add (E)-3,5-difluorostyrylboronic acid, 4-bromoanisole, Pd(OAc)2, SPhos, and K3PO4.
-
Seal the tube with a septum and purge with argon for 10 minutes.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired stilbene derivative.
II. The Heck-Mizoroki Reaction: Vinylation of Aryl Halides
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene.[4] In the context of our topic, this compound serves as the alkene coupling partner, reacting with an aryl halide to produce a stilbene derivative. The electron-withdrawing nature of the fluorine atoms in this compound generally favors the formation of the linear, trans-stilbene product due to steric and electronic factors during the migratory insertion step.
Mechanistic Overview of the Heck-Mizoroki Catalytic Cycle
Similar to the Suzuki coupling, the Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Alkene Coordination and Migratory Insertion: The alkene (this compound) coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-aryl bond. This step determines the regioselectivity of the reaction.
-
β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, forming the new C=C bond of the product and a hydrido-palladium complex. This step is typically syn-periplanar.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by removing HX from the hydrido-palladium complex.
Key Parameters for Success
-
Catalyst and Ligand: Palladium acetate (Pd(OAc)2) is a common precatalyst. For less reactive aryl chlorides, or to improve yields with aryl bromides, the use of phosphine ligands like tri(o-tolyl)phosphine or bulky electron-rich ligands can be beneficial.
-
Base: An inorganic or organic base is required to neutralize the HX generated in the catalytic cycle. Triethylamine (Et3N) or potassium carbonate (K2CO3) are frequently used.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or DMA are typically used to facilitate the reaction, often at elevated temperatures.
Representative Protocol: Heck-Mizoroki Coupling of this compound with 4-Iodoanisole
This protocol provides a representative procedure for the synthesis of a stilbene derivative via the Heck reaction.
Reaction Scheme:
This compound + 4-Iodoanisole → (E)-4-methoxy-3',5'-difluorostilbene
Materials:
| Reagent | M.W. | Amount | Moles | Equivalents |
| This compound | 140.13 | 140 mg | 1.0 | 1.0 |
| 4-Iodoanisole | 234.03 | 281 mg | 1.2 | 1.2 |
| Pd(OAc)2 | 224.50 | 11.2 mg | 0.05 | 0.05 |
| Tri(o-tolyl)phosphine | 304.38 | 30.4 mg | 0.10 | 0.10 |
| Triethylamine (Et3N) | 101.19 | 202 mg (0.28 mL) | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - | - |
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add 4-iodoanisole, Pd(OAc)2, and tri(o-tolyl)phosphine.
-
Seal the tube with a septum and purge with argon for 10 minutes.
-
Add anhydrous, degassed DMF (5 mL), this compound, and triethylamine via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-120 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired stilbene.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst; consider a pre-catalyst. |
| Insufficiently inert atmosphere | Ensure rigorous degassing of solvents and proper purging with an inert gas. | |
| Poor choice of ligand/base/solvent | Screen different ligands (e.g., Buchwald-type ligands for Suzuki), bases (e.g., Cs2CO3, K3PO4), and solvents. | |
| Protodeboronation (Suzuki) | Base is too strong or reaction time is too long | Use a milder base (e.g., K2CO3) or shorten the reaction time. |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen contamination | Ensure a strictly inert atmosphere. |
| Formation of Isomers (Heck) | Non-optimal reaction conditions | Adjust temperature and ligand to favor the desired isomer. For styrenes, the trans-isomer is usually favored. |
Conclusion
The Suzuki-Miyaura and Heck-Mizoroki reactions are powerful and versatile methods for the functionalization of this compound, providing access to a wide range of valuable fluorinated compounds. A thorough understanding of the reaction mechanisms and the influence of the difluoro substitution pattern is essential for successful implementation. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this important building block. By carefully selecting and optimizing reaction parameters, these cross-coupling strategies can be effectively applied to the synthesis of complex molecules for applications in drug discovery, materials science, and beyond.
References
- Wikipedia. (n.d.). Heck reaction. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- MDPI. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
Sources
Application Notes and Experimental Protocols for 3,5-Difluorostyrene in Synthetic Chemistry
Introduction: The Strategic Value of 3,5-Difluorostyrene
In the landscape of modern drug discovery and materials science, fluorine has emerged as a transformative element. Its unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—allow medicinal chemists to fine-tune the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] this compound is a particularly valuable building block, offering a scaffold where the electronic properties of a styrene system are significantly modulated by the presence of two meta-positioned, electron-withdrawing fluorine atoms.
This guide provides detailed experimental protocols for key reactions involving this compound, designed for researchers, scientists, and drug development professionals. The methodologies are presented not merely as steps, but with an emphasis on the underlying chemical principles and rationale to empower users to adapt and troubleshoot these reactions effectively. The protocols cover cornerstone transformations in synthetic chemistry: palladium-catalyzed cross-coupling reactions and controlled polymerization.
Core Reactivity: Electronic Influence of Difluorination
The two fluorine atoms on the aromatic ring of this compound exert a strong inductive electron-withdrawing effect. This has two primary consequences for its reactivity:
-
Aromatic Ring: The ring is deactivated towards classical electrophilic aromatic substitution.
-
Vinyl Group: The electron density of the vinyl group's double bond is reduced. This modification significantly influences its reactivity in transition-metal-catalyzed processes. For instance, in reactions like the Heck coupling, this electronic bias affects the rate and regioselectivity of migratory insertion steps.[3]
Understanding this electronic profile is crucial for selecting the appropriate catalysts, ligands, and reaction conditions to achieve high yields and selectivity.
Application Note 1: C-C Bond Formation via the Heck-Mizoroki Reaction
The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene.[4][5] It is a cornerstone of modern synthesis, enabling the construction of complex molecular architectures.[6][7] For this compound, this reaction allows for the stereoselective synthesis of substituted stilbene derivatives, which are common motifs in pharmaceuticals and organic materials.
Causality of Protocol Choices
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and robust palladium precursor that is reduced in situ to the active Pd(0) catalyst.[8][9] The choice of a phosphine ligand, such as Tri(o-tolyl)phosphine, is critical. The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired catalytic cycle.
-
Base: A base, typically a tertiary amine like triethylamine (Et₃N) or a carbonate, is required to neutralize the hydrogen halide (HX) produced during the final step of the catalytic cycle, thereby regenerating the active Pd(0) catalyst.[7][10]
-
Solvent: A high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) is used to ensure all components remain in solution at the elevated temperatures often required for the reaction.[9]
Detailed Experimental Protocol: Synthesis of 3,5-Difluoro-4'-methoxystilbene
This protocol describes the reaction between this compound and 4-iodoanisole.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-iodoanisole (234 mg, 1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add Palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%) and Tri(o-tolyl)phosphine (30.4 mg, 0.1 mmol, 10 mol%).
-
System Purge: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Injection: Via syringe, add 10 mL of anhydrous DMF, followed by this compound (168 mg, 1.2 mmol, 1.2 equiv) and triethylamine (0.28 mL, 2.0 mmol, 2.0 equiv).
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.
Quantitative Data Summary
| Reagent/Parameter | Quantity | Molar Eq. | Role |
| 4-Iodoanisole | 234 mg | 1.0 | Aryl Halide |
| This compound | 168 mg | 1.2 | Alkene |
| Palladium(II) Acetate | 11.2 mg | 0.05 | Catalyst Precursor |
| Tri(o-tolyl)phosphine | 30.4 mg | 0.1 | Ligand |
| Triethylamine | 0.28 mL | 2.0 | Base |
| Anhydrous DMF | 10 mL | - | Solvent |
| Temperature | 100 °C | - | Reaction Condition |
| Time | 12-16 h | - | Reaction Condition |
| Expected Yield | 75-85% | - | Outcome |
Visualizations
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Application Note 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is an exceptionally versatile and widely used palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate. [10][11]Its advantages include mild reaction conditions, commercial availability of many boronic acids, and tolerance of a wide range of functional groups. [12][13]This protocol details the synthesis of a biaryl compound, a structure of immense importance in pharmaceuticals, by coupling 3,5-difluorophenylboronic acid with an aryl bromide.
Causality of Protocol Choices
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a highly effective, air-stable Pd(0) catalyst precursor that is often used directly. It eliminates the need for an in-situ reduction step.
-
Base: The base (e.g., sodium carbonate, Na₂CO₃) is crucial and plays a key role in the transmetalation step of the catalytic cycle. [14][15]It activates the organoboron species, facilitating the transfer of the organic group from boron to the palladium center.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly employed. The aqueous phase is essential for dissolving the inorganic base and facilitating the crucial transmetalation step.
Detailed Experimental Protocol: Synthesis of 3,5-Difluoro-4'-methylbiphenyl
Step-by-Step Methodology:
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 3,5-difluorophenylboronic acid (158 mg, 1.0 mmol, 1.0 equiv), 4-bromotoluene (205 mg, 1.2 mmol, 1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol, 2.5 mol%) in 10 mL of 1,4-dioxane.
-
Base Addition: Add 5 mL of a 2M aqueous solution of sodium carbonate (Na₂CO₃).
-
Inert Atmosphere: Equip the flask with a condenser, and purge the system with argon or nitrogen for 10-15 minutes.
-
Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring for 6-8 hours. Monitor the reaction's completion using TLC.
-
Workup: Cool the reaction to room temperature. Add 20 mL of water and extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude oil or solid by flash column chromatography (silica gel, eluting with hexanes) to obtain the pure biaryl product.
Quantitative Data Summary
| Reagent/Parameter | Quantity | Molar Eq. | Role |
| 3,5-Difluorophenylboronic acid | 158 mg | 1.0 | Organoboron Reagent |
| 4-Bromotoluene | 205 mg | 1.2 | Aryl Halide |
| Pd(PPh₃)₄ | 29 mg | 0.025 | Catalyst |
| 2M aq. Na₂CO₃ | 5 mL | ~10.0 | Base |
| 1,4-Dioxane | 10 mL | - | Solvent |
| Temperature | 85-90 °C | - | Reaction Condition |
| Time | 6-8 h | - | Reaction Condition |
| Expected Yield | 85-95% | - | Outcome |
Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Application Note 3: Synthesis of Fluorinated Polymers via RAFT Polymerization
Fluorinated polymers are highly sought after for their unique properties, including high thermal stability, chemical resistance, and low surface energy (hydrophobicity and oleophobicity). [16][17][18]Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). [19]
Causality of Protocol Choices
-
RAFT Agent: The RAFT agent (or chain transfer agent, CTA) is the key to controlling the polymerization. It reversibly reacts with the growing polymer chains, establishing an equilibrium that allows all chains to grow at a similar rate. The choice of RAFT agent depends on the monomer being polymerized.
-
Initiator: A standard radical initiator, such as Azobisisobutyronitrile (AIBN), is used in small quantities to generate the initial radicals that start the polymerization process. The ratio of monomer to RAFT agent primarily determines the final molecular weight.
-
Inert Atmosphere: Oxygen is a radical scavenger and will inhibit the polymerization. Therefore, the reaction must be thoroughly deoxygenated, typically through freeze-pump-thaw cycles or by purging with an inert gas.
Detailed Experimental Protocol: RAFT Polymerization of this compound
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk tube equipped with a stir bar, combine this compound (700 mg, 5.0 mmol), the RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate, 17.2 mg, 0.05 mmol), and AIBN (1.64 mg, 0.01 mmol).
-
Solvent Addition: Add 5 mL of anhydrous toluene or anisole.
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Reaction Execution: After the final thaw, backfill the tube with argon, seal it, and place it in a preheated oil bath at 80 °C.
-
Polymerization: Allow the reaction to proceed for 24 hours. The solution will become noticeably more viscous.
-
Termination and Precipitation: To stop the reaction, cool the tube in an ice bath and expose the mixture to air. Dilute the solution with a small amount of THF (~5 mL) and precipitate the polymer by slowly adding the solution to a large volume of cold methanol (~200 mL) with vigorous stirring.
-
Isolation: Collect the polymer precipitate by vacuum filtration, wash with cold methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterization: Analyze the resulting polymer's molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Quantitative Data Summary
| Component/Parameter | Quantity | Molar Ratio (M:CTA:I) | Role |
| This compound (M) | 700 mg | 100 | Monomer |
| RAFT Agent (CTA) | 17.2 mg | 1 | Chain Transfer Agent |
| AIBN (I) | 1.64 mg | 0.2 | Initiator |
| Anhydrous Toluene | 5 mL | - | Solvent |
| Temperature | 80 °C | - | Reaction Condition |
| Time | 24 h | - | Reaction Condition |
| Expected PDI | < 1.2 | - | Outcome |
Visualization
Caption: Workflow for controlled RAFT polymerization.
References
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. youtube.com [youtube.com]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. researchgate.net [researchgate.net]
- 18. specificpolymers.com [specificpolymers.com]
- 19. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
Application Notes & Protocols: 3,5-Difluorostyrene in the Development of Fluorinated Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of 3,5-Difluorostyrene in Polymer Chemistry
The strategic incorporation of fluorine atoms into polymer structures imparts a unique and highly desirable set of properties, including exceptional thermal stability, chemical inertness, low dielectric constant, and low surface energy. Among the various fluorinated monomers, this compound (3,5-DFS) has emerged as a valuable building block for the synthesis of advanced fluorinated polymers. The symmetric placement of the two fluorine atoms on the phenyl ring significantly influences the monomer's reactivity and the resulting polymer's characteristics.
These application notes provide a comprehensive guide to the utilization of this compound in the development of high-performance fluorinated polymers. We will delve into the rationale behind experimental choices, provide detailed protocols for various polymerization techniques, and discuss the characterization and potential applications of the resulting materials.
Safety and Handling of this compound
Before commencing any experimental work, it is imperative to be thoroughly familiar with the safety precautions for handling this compound.
Hazard Identification:
-
Flammability: this compound is a flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Irritation: Causes skin and serious eye irritation.[2] May cause respiratory irritation.[1][2]
-
Toxicity: The toxicological properties have not been fully investigated.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Skin Protection: Wear protective gloves and impervious clothing.[4]
-
Respiratory Protection: Use only in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[2][4]
Handling and Storage:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization and oxidation.
-
Store in a cool, well-ventilated place away from ignition sources.[5]
-
Ground and bond containers when transferring material to prevent static discharge.[1][5]
Polymerization of this compound: Methodologies and Protocols
The choice of polymerization technique is critical in tailoring the properties of the final polymer. Both free-radical and controlled radical polymerization methods have been successfully employed for this compound.
Free-Radical Polymerization
Conventional free-radical polymerization is a robust and widely used method for vinyl monomers.[6][7] It allows for the rapid synthesis of high molecular weight polymers.
Expertise & Experience: The choice of initiator and solvent is crucial. Azobisisobutyronitrile (AIBN) is a common choice due to its predictable decomposition kinetics. The solvent should be chosen to solubilize both the monomer and the resulting polymer. Toluene is a suitable solvent for the polymerization of styrenic monomers.
Protocol: Free-Radical Polymerization of this compound
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous toluene
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 35.7 mmol) and AIBN (e.g., 0.059 g, 0.36 mmol, for a monomer to initiator ratio of 100:1) in anhydrous toluene (e.g., 20 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.[8][9]
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.
Self-Validation: The success of the polymerization can be confirmed by spectroscopic methods (¹H and ¹⁹F NMR) to verify the polymer structure and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures.[10][11]
Expertise & Experience: The key to a successful RAFT polymerization is the selection of a suitable chain transfer agent (CTA). For styrenic monomers, dithiobenzoates and trithiocarbonates are effective CTAs. The ratio of monomer to CTA to initiator ([M]:[CTA]:[I]) is crucial for controlling the molecular weight.
Protocol: RAFT Polymerization of this compound
Materials:
-
This compound (inhibitor removed)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or other suitable RAFT agent
-
AIBN (recrystallized)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a Schlenk tube, combine this compound (e.g., 2.0 g, 14.3 mmol), CPDT (e.g., 0.049 g, 0.143 mmol, for [M]:[CTA] = 100:1), and AIBN (e.g., 0.0047 g, 0.0286 mmol, for [CTA]:[I] = 5:1) in anhydrous 1,4-dioxane (e.g., 5 mL).
-
Perform three freeze-pump-thaw cycles.
-
Place the sealed tube in a preheated oil bath at 70 °C for the desired time (e.g., 12 hours).
-
Quench the reaction by immersing the tube in liquid nitrogen.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Self-Validation: The controlled nature of the polymerization can be verified by tracking the linear evolution of molecular weight with monomer conversion and the maintenance of a low PDI (< 1.3) throughout the reaction, as determined by GPC analysis of aliquots taken at different time points.
Experimental Workflow for Polymer Synthesis
Caption: General workflow for the synthesis and characterization of poly(this compound).
Properties of Poly(this compound) and its Copolymers
The incorporation of this compound into polymer backbones leads to materials with a compelling combination of properties.
| Property | Typical Value Range | Significance |
| Dielectric Constant (k) | 2.1 - 2.6 | Low dielectric constant is crucial for microelectronics applications, reducing signal delay and cross-talk.[12][13][14] |
| Dielectric Loss (Df) | < 2.0 x 10⁻³ | Low dielectric loss minimizes energy dissipation, which is important for high-frequency applications.[12][14][15] |
| Thermal Stability (Td,5%) | > 400 °C | High thermal stability allows the polymer to withstand high processing temperatures and ensures long-term device reliability.[12][15] |
| Water Uptake | < 0.2% | Low moisture absorption helps to maintain stable dielectric properties in varying humidity environments.[12][15] |
| Optical Transparency | High (>90% in visible) | High transparency is beneficial for optical and optoelectronic applications.[12] |
| Refractive Index | ~1.52 - 1.57 | The refractive index can be tailored for applications in optical waveguides and anti-reflective coatings.[16] |
Note: The exact values can vary depending on the molecular weight, polydispersity, and copolymer composition.
Applications of this compound-Containing Polymers
The unique properties of polymers derived from this compound make them highly suitable for a range of advanced applications.
Microelectronics and Semiconductors
The low dielectric constant and low loss of poly(this compound) make it an excellent candidate for use as an interlayer dielectric material in integrated circuits.[13] By reducing the capacitance between metal interconnects, these materials can help to increase device speed and reduce power consumption.
Optical and Photonic Devices
The high optical transparency and tunable refractive index of these polymers are advantageous for the fabrication of optical waveguides, lenses, and other components for integrated optics.[17] Their low moisture uptake ensures the stability of their optical properties over time.
High-Performance Coatings
The chemical inertness and low surface energy imparted by the fluorine atoms make these polymers suitable for use in protective and anti-fouling coatings. They can provide excellent resistance to harsh chemicals and prevent the adhesion of contaminants.
Logical Relationship of Properties and Applications
Caption: Correlation between the key properties of 3,5-DFS polymers and their applications.
Conclusion
This compound is a versatile monomer that provides a straightforward route to high-performance fluorinated polymers. By selecting the appropriate polymerization technique, researchers can fine-tune the molecular architecture and properties of the resulting materials to meet the demanding requirements of various advanced applications, from next-generation electronics to sophisticated optical systems. The protocols and data presented in these application notes serve as a valuable resource for scientists and engineers working in this exciting field.
References
- New Fluoropolymers Having Both Low Water Uptake and a Low Dielectric Constant.
- Non-porous low-k dielectric films based on a new structural amorphous fluoropolymer. PubMed. [Link]
- Directed synthesis of copolymers based on fluorine-containing styrene derivatives.
- Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)
- A fluoropolymer with a low dielectric constant at a high frequency derived from bio-based anethole. RSC Publishing. [Link]
- Material Safety Data Sheet - 3-Fluorostyrene, 97%. Cole-Parmer. [Link]
- A Fluoropolymer with Low Dielectric Constant at High Frequency Derived from Bio-based Anethole.
- A Fluoropolymer with Low Dielectric Constant at High Frequency Derived from Bio-based Anethole.
- RAFT Polymerization of Alternating Styrene-Pentafluorostyrene Copolymers.
- 2,5-Difluorostyrene and 2-Chloro-5-fluorostyrene. The Preparation of Aromatic Fluorine Compounds.
- Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacryl
- Solvent Effects On Free Radical Polymeriz
- RAFT-synthesized diblock and triblock copolymers: thermally-induced supramolecular assembly in aqueous media. RSC Publishing. [Link]
- Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. Journal of the American Chemical Society. [Link]
- Synthesis and characterization of a novel difluoromethylene phosphonic acid functionalized polymer.
- Synthesis process of 3, 5-difluorophenol.
- Polymer Materials for Optoelectronics and Energy Applic
- Controlled Radical Polymeriz
- ATRP-based synthesis of a pH-sensitive amphiphilic block polymer and its self-assembled micelles with hollow mesoporous silica as DOX carriers for controlled drug release. NIH. [Link]
- Synthesis by free radical polymerization and properties of BN-polystyrene and BN-poly(vinylbiphenyl). RSC Publishing. [Link]
- Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. MDPI. [Link]
- Applications of Electro-optic Polymers in Photonics.
- Synthesis by Free Radical Polymerization and Properties of BN-Polystyrene and BN-Poly(vinylbiphenyl). The Royal Society of Chemistry. [Link]
- Studying of dielectric properties of polymers in the terahertz frequency range.
- Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers. ChemRxiv. [Link]
- Synthesis and Electron Transporting Properties of Diblock Copolymers Consisting of Polyfluorene and Polystyrene. MDPI. [Link]
- Optically and rheologically tailored polymers for applications in integrated optics.
- End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. MDPI. [Link]
- Synthesis and Characterization of Phosphorus-Containing Polystyrene.
- Polymers for Electronic and Photonic Applic
- Photonic and opto-electronic applications of polydiacetylene films photodeposited from solution and polydiacetylene copolymer networks.
- Thermal and Optical Properties of Polystyrene Nanocomposites Reinforced with Soot.
- Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI. [Link]
- Thermal and Optical Properties of Polystyrene Nanocomposites Reinforced with Soot. Zanco Journal of Pure and Applied Sciences. [Link]
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Application Notes & Protocols: Leveraging 3,5-Difluorophenyl Derivatives in Advanced Click Chemistry Applications
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 3,5-difluorophenyl derivatives in click chemistry. The unique electronic properties conferred by the 3,5-difluoro substitution pattern offer significant advantages in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. We will explore the underlying principles of how this specific fluorination enhances reactivity and enables novel applications, most notably as a powerful probe for ¹⁹F NMR-based screening. This document provides validated, step-by-step protocols for the synthesis and utilization of these versatile reagents in bioconjugation, materials science, and drug discovery workflows.
The Strategic Advantage of the 3,5-Difluoro Motif in Click Chemistry
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, binding affinity, and altered pharmacokinetic properties.[1] The 3,5-difluorophenyl group, in particular, offers a unique combination of electronic and spectroscopic properties that can be strategically exploited in click chemistry.
Electronic Modulation: The two fluorine atoms at the meta positions of the phenyl ring exert a strong, symmetric electron-withdrawing effect primarily through induction. This electronic perturbation significantly influences the reactivity of attached azide or alkyne functionalities.
-
In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The rate of SPAAC is highly dependent on the electronic properties of both the azide and the strained alkyne.[2] Electron-withdrawing groups on the azide can increase its electrophilicity, while fluorination of the cyclooctyne ring, as seen in difluorinated cyclooctyne (DIFO) reagents, lowers the alkyne's LUMO, accelerating the cycloaddition.[3][4] This makes difluorinated aromatic scaffolds highly valuable for developing rapid and efficient bioorthogonal ligation tools.
-
In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While the electronic effect on the CuAAC reaction rate is more complex, the primary advantage of the 3,5-difluoro motif lies in its utility as a stable, bio-inert functional group that can be readily incorporated into target molecules.[5]
¹⁹F NMR Probe for Fragment-Based Screening: The 3,5-difluoro substitution provides two magnetically equivalent fluorine atoms, resulting in a clean, sharp singlet in the ¹⁹F NMR spectrum. This characteristic is exceptionally useful for fragment-based drug discovery (FBDD).[5] A library of small molecule fragments, each containing the 3,5-difluorophenyl-triazole moiety, can be screened against a biological target. Binding events are detected by observing changes (e.g., broadening or chemical shift perturbation) in the sharp ¹⁹F NMR signal, providing a sensitive and direct method for hit identification.[5]
Synthesis of Click-Ready 3,5-Difluorophenyl Azide
A common and versatile starting material for these applications is 3,5-difluorophenyl azide. It can be reliably synthesized from commercially available 3,5-difluoroaniline. The following workflow outlines a standard synthetic procedure.
Caption: Synthetic workflow for 3,5-Difluorophenyl Azide.
Application Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the synthesis of a 1-(3,5-difluorophenyl)-4-aryl-1H-1,2,3-triazole via the CuAAC reaction. This is a foundational reaction for creating libraries of fluorinated compounds for screening or for synthesizing functionalized materials.
Reaction Principle: The CuAAC reaction is a highly reliable and regioselective transformation that exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[6] The catalytic cycle involves the in situ formation of a copper(I)-acetylide, which then reacts with the azide partner through a six-membered copper metallacycle intermediate, followed by protonolysis to release the triazole product and regenerate the catalyst.[7][8]
Caption: Simplified mechanism of the CuAAC reaction.
Protocol 3.1: Synthesis of 1-(3,5-difluorophenyl)-4-phenyl-1H-1,2,3-triazole
Materials and Reagents:
-
3,5-Difluorophenyl azide (1.0 eq)
-
Phenylacetylene (1.05 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium L-Ascorbate (0.10 eq)
-
Solvent: tert-Butanol/Water (1:1, v/v)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve 3,5-difluorophenyl azide (e.g., 155 mg, 1.0 mmol) and phenylacetylene (e.g., 115 µL, 1.05 mmol) in 10 mL of the t-BuOH/H₂O (1:1) solvent mixture. Stir until a homogeneous solution is formed.
-
Catalyst Preparation: In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 19.8 mg, 0.1 mmol) in 1 mL of water. In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 12.5 mg, 0.05 mmol) in 1 mL of water.
-
Reaction Initiation: To the stirred solution from Step 1, add the sodium ascorbate solution, followed immediately by the CuSO₄ solution. The solution may turn cloudy or change color, indicating the formation of the active Cu(I) species.[9]
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azide is fully consumed.
-
Workup and Isolation:
-
Once the reaction is complete, add 20 mL of water and 20 mL of ethyl acetate to the flask.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with 20 mL of ethyl acetate.
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. The resulting solid is often pure enough for many applications.
-
-
Purification (if necessary): If further purification is required, the crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Results: This protocol typically affords the desired 1,2,3-triazole product in high yields.
| Substrate Combination | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 3,5-Difluorophenyl Azide + Phenylacetylene | 5% CuSO₄ / 10% NaAsc | 2 | >95% |
| 3,5-Difluorophenyl Azide + Propargyl Alcohol | 5% CuSO₄ / 10% NaAsc | 1.5 | >95% |
| 3,5-Difluorophenyl Azide + 4-Ethynylanisole | 5% CuSO₄ / 10% NaAsc | 3 | >90% |
Application Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is the cornerstone of bioorthogonal chemistry, allowing for the covalent labeling of biomolecules in living systems without the need for a cytotoxic copper catalyst. The reaction is driven by the release of ring strain in highly reactive cyclooctynes.[10] The inclusion of geminal fluorine atoms adjacent to the alkyne (as in DIFO reagents) dramatically accelerates the reaction rate, making it ideal for rapid labeling at low concentrations.[4][11]
Workflow for Protein Labeling: This workflow demonstrates the general process for labeling a protein that has been metabolically engineered to display an azide group on its surface.
Caption: General workflow for live-cell protein labeling via SPAAC.
Protocol 4.1: Fluorescent Labeling of Azido-Sugars on Live Cells
This protocol is adapted from methodologies using difluorinated cyclooctynes for imaging glycans on live cells.[4] It illustrates the use of a difluorinated cyclooctyne conjugated to a fluorophore (e.g., DIFO-Biotin followed by fluorescent avidin staining) to label cells metabolically engineered with azido-sugars.
Materials and Reagents:
-
Jurkat cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Difluorinated cyclooctyne probe (e.g., a DIFO-biotin conjugate)[4]
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently labeled avidin (e.g., FITC-avidin)
-
Flow cytometer
Procedure:
-
Metabolic Labeling: Culture Jurkat cells in their standard growth medium. Supplement the medium with 25 µM Ac₄ManNAz and incubate for 2-3 days. This will result in the metabolic incorporation of azido-sialic acid residues onto cell-surface glycans.
-
Cell Preparation: Harvest the cells and wash them twice with cold PBS containing 1% Bovine Serum Albumin (BSA) to remove unincorporated azido-sugars and prepare them for labeling.
-
SPAAC Reaction: Resuspend the cells in PBS + 1% BSA. Add the DIFO-biotin probe to a final concentration of 10-20 µM. Incubate the cells for 30-60 minutes at room temperature or 37 °C.
-
Causality Note: The use of a difluorinated cyclooctyne ensures a rapid reaction, allowing for efficient labeling within a short timeframe at low, non-toxic concentrations suitable for live-cell experiments.[4]
-
-
Washing: After incubation, wash the cells three times with cold PBS + 1% BSA to remove any unreacted DIFO-biotin probe.
-
Secondary Staining: Resuspend the washed cells in a solution of FITC-labeled avidin in PBS + 1% BSA. Incubate on ice for 20-30 minutes, protected from light.
-
Final Wash and Analysis: Wash the cells three times with cold PBS + 1% BSA to remove unbound avidin. Resuspend the final cell pellet in PBS for analysis.
-
Data Acquisition: Analyze the cell fluorescence using a flow cytometer. Cells that were successfully labeled with the azido-sugar and subsequently reacted with the DIFO probe will exhibit a significant increase in fluorescence compared to negative controls (cells not treated with Ac₄ManNAz).
Comparative Reaction Kinetics: The introduction of fluorine atoms propargylic to the alkyne dramatically increases the second-order rate constant of the cycloaddition with azides.
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| Cyclooctyne (OCT) | ~0.002 | [4] |
| Monofluorinated Cyclooctyne (MOFO) | ~0.04 | [4] |
| Difluorinated Cyclooctyne (DIFO) | ~0.3 | [4] |
This table clearly demonstrates the rate enhancement provided by fluorination, validating the choice of these reagents for time-sensitive biological applications.
References
- Schoffstall, A. M., et al. (2019). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents. Molecules.
- Fokin, V. V., et al. (2010). Azide–Alkyne Cycloaddition (CuAAC) in Alkane Solvents Catalyzed by Fluorinated NHC Copper(I) Complex. Organic Letters.
- Beier, P., et al. (2016). Fluorinated azides click to make triazoles. IOCB Prague.
- Liao, Y., et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry.
- Codelli, J. A., et al. (2008). Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry. Journal of the American Chemical Society.
- AccessScience Editors. (2014). New click chemistry reaction: sulfur fluoride exchange. AccessScience.
- Gody, G., et al. (2021). A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. Chemistry.
- Sharpless, K. B., & Meldal, M. (2002). Copper-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition.
- Dommerholt, J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry.
- Ohta, S., et al. (2012). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org.
- Gillis, E. P., et al. (2009). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Díez-González, S., et al. (2009). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
- Fokin, V. V. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
- Wikipedia. Azide-alkyne Huisgen cycloaddition. Wikipedia.
- Ning, X., et al. (2010). Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition. Angewandte Chemie International Edition.
- Baskin, J. M., et al. (2008). Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry. Journal of the American Chemical Society.
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- 4. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Synthesis of Well-Defined Block Copolymers Using 3,5-Difluorostyrene: Protocols and Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into polymeric structures offers a powerful tool for tuning material properties, leading to applications in fields ranging from advanced coatings to biomedical devices.[1][2] The 3,5-Difluorostyrene (3,5-DFS) monomer is a particularly valuable building block. The two fluorine atoms on the phenyl ring significantly alter the monomer's electronic properties and impart unique characteristics to the resulting polymer, including enhanced thermal stability, distinct hydrophobicity and lipophobicity, and a ¹⁹F NMR signature for imaging applications.[3][4][5]
Block copolymers, which consist of two or more distinct polymer chains linked by a covalent bond, are renowned for their ability to self-assemble into ordered nanostructures like micelles, vesicles, and lamellae.[6][7] This behavior makes them ideal candidates for advanced applications, especially in drug delivery, where they can form core-shell structures to encapsulate and transport therapeutic agents.[8]
This application note provides a detailed guide for the synthesis of well-defined block copolymers containing a poly(this compound) segment. We present two robust and controlled polymerization methodologies: Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization and living anionic polymerization. This guide is designed to provide researchers with both the theoretical understanding and the practical protocols necessary to successfully synthesize these advanced materials.
Pillar 1: Selecting the Optimal Synthetic Strategy
The synthesis of well-defined block copolymers requires a "living" or controlled polymerization technique, where chain termination and transfer reactions are minimized.[9] This control allows for the sequential addition of different monomers to create sharp, distinct blocks with predictable molecular weights and low polydispersity (a narrow distribution of chain lengths).[10][11] The two most suitable methods for styrenic monomers like 3,5-DFS are RAFT and living anionic polymerization.
Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization
RAFT is a form of controlled radical polymerization that offers exceptional versatility.[12] It functions by adding a chain transfer agent (CTA), typically a dithio compound, to a conventional radical polymerization. This agent reversibly deactivates the growing polymer chains, maintaining their "living" character and allowing for the synthesis of complex architectures with controlled molecular weights and very narrow polydispersity, often below 1.2.[12]
-
Advantages:
-
Compatible with a wide range of monomers, including functionalized and fluorinated styrenes.[13]
-
Tolerant of trace impurities and a variety of solvents, including protic media.
-
Milder reaction conditions compared to anionic methods.
-
-
Considerations:
-
Requires careful selection of the RAFT CTA for the specific monomers being used.
-
Complete conversion can sometimes be slow, and removal of the CTA's color from the final polymer may be necessary.
-
Living Anionic Polymerization
Anionic polymerization is the classic "living" polymerization method.[14] It involves initiation by a strong nucleophile (e.g., an organolithium compound) that attacks the monomer's vinyl group, creating a propagating carbanion. In the complete absence of impurities or terminating agents, these anionic chain ends remain active indefinitely.[15] This allows for the precise, sequential polymerization of monomers to form block copolymers with highly uniform chain lengths (polydispersity often < 1.1).[7][15]
-
Advantages:
-
Provides exceptional control over molecular weight and results in very low polydispersity.[16]
-
Mechanism is well-understood and highly predictable.
-
-
Considerations:
Decision Workflow: RAFT vs. Anionic Polymerization
The choice between RAFT and anionic polymerization depends on the specific experimental goals and available laboratory infrastructure.
Caption: Workflow for selecting the appropriate polymerization method.
Pillar 2: Experimental Protocols & Methodologies
Here we provide detailed, step-by-step protocols for synthesizing a polystyrene-block-poly(this compound) copolymer, a representative system.
Protocol 1: Synthesis via RAFT Polymerization
This protocol involves two stages: first, the synthesis of a polystyrene macro-chain transfer agent (PS-CTA), followed by its chain extension with this compound.
Mechanism of RAFT Polymerization
Caption: The RAFT mechanism involves initiation, reversible chain transfer to a dormant species, and propagation.[12][13]
A. Materials & Equipment
| Component | Description/Purity | Supplier |
| Styrene | ≥99%, inhibitor removed | Sigma-Aldrich |
| This compound | ≥98% | Fluorochem/TCI |
| AIBN | Azobisisobutyronitrile, 98% | Sigma-Aldrich |
| CPDB | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | Strem Chemicals |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Methanol | ACS grade | Fisher Scientific |
| Diethyl Ether | ACS grade | Fisher Scientific |
| Schlenk flask | 50 mL and 100 mL | VWR/Kimble |
| Magnetic stirrer/hotplate | - | IKA/Corning |
| Vacuum/Nitrogen line | - | Custom/Chemglass |
| Rotary evaporator | - | Büchi/Heidolph |
B. Protocol: Synthesis of Polystyrene macro-CTA (PS-CTA)
-
Reagent Preparation: Pass styrene through a column of basic alumina to remove the inhibitor. Recrystallize AIBN from methanol.
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add CPDB (e.g., 83.8 mg, 0.3 mmol), AIBN (9.8 mg, 0.06 mmol, [CPDB]:[AIBN] = 5:1), and styrene (6.25 g, 60 mmol, targeting a degree of polymerization of 200).
-
Solvent Addition: Add 10 mL of 1,4-dioxane to dissolve the components.
-
Degassing (Crucial Step): Subject the sealed flask to three freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate radical polymerization. Backfill the flask with nitrogen.
-
Causality: Oxygen is a radical scavenger. Its removal is essential for maintaining control over the polymerization and ensuring the "living" nature of the polymer chains.
-
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir for 12-16 hours.
-
Termination & Isolation: Quench the polymerization by immersing the flask in an ice bath and exposing the contents to air. Precipitate the polymer by slowly adding the reaction mixture to 200 mL of cold methanol with vigorous stirring.
-
Purification: Collect the pink polymer by filtration, redissolve it in a minimal amount of THF, and re-precipitate into cold methanol. Repeat this process twice to remove unreacted monomer and initiator fragments. Dry the final PS-CTA under vacuum at 40 °C overnight.
C. Protocol: Synthesis of PS-b-P(3,5-DFS) Diblock Copolymer
-
Reaction Setup: In a 100 mL Schlenk flask, dissolve the purified PS-CTA (e.g., 3.0 g, assuming Mn ≈ 10,000 g/mol , 0.3 mmol), AIBN (2.0 mg, 0.012 mmol, [macro-CTA]:[AIBN] = 25:1), and this compound (4.2 g, 30 mmol).
-
Causality: A lower initiator concentration relative to the macro-CTA ensures that new chains are primarily initiated from the PS-CTA, leading to efficient block copolymer formation rather than homopolymer contamination.
-
-
Solvent & Degassing: Add 15 mL of 1,4-dioxane. Degas the mixture using three freeze-pump-thaw cycles and backfill with nitrogen.
-
Polymerization: Heat the reaction at 70 °C for 24 hours. The solution will become more viscous.
-
Isolation & Purification: Quench the reaction in an ice bath. Precipitate the final block copolymer into 300 mL of cold diethyl ether or a methanol/water mixture (e.g., 80:20 v/v). Collect the white polymer by filtration and dry under vacuum.
Protocol 2: Synthesis via Living Anionic Polymerization
This method requires a highly controlled, impurity-free environment. All glassware must be flame-dried under vacuum, and all reagents must be rigorously purified.
Mechanism of Living Anionic Polymerization
Caption: Anionic synthesis involves initiation, sequential monomer addition, and deliberate termination.[14][15]
A. Materials & Equipment
| Component | Description/Purity | Supplier/Preparation |
| Styrene | ≥99% | Purified by distillation from CaH₂ |
| This compound | ≥98% | Purified by distillation from CaH₂ |
| sec-Butyllithium | 1.4 M in cyclohexane | Acros/Sigma-Aldrich, titrated before use |
| Tetrahydrofuran (THF) | Anhydrous | Purified via distillation from Na/benzophenone |
| Methanol | Anhydrous | Degassed with nitrogen |
| High-vacuum line | - | Custom/Chemglass |
| Glass reactor | Flame-dried | Custom/Chemglass |
B. Protocol: Synthesis of PS-b-P(3,5-DFS)
-
System Preparation: Assemble and flame-dry the glass reactor under high vacuum. Allow to cool under an inert atmosphere (argon or nitrogen).
-
Solvent Addition: Distill purified THF directly into the reactor under vacuum.
-
Initiation of First Block: Cool the reactor to -78 °C (dry ice/acetone bath). Add a calculated amount of sec-BuLi initiator via syringe.
-
Polymerization of Styrene: Slowly distill a known amount of purified styrene monomer into the reactor. An immediate color change to orange-red indicates the formation of the living polystyryl anion. Allow the reaction to proceed for 2-4 hours.
-
Causality: The low temperature (-78 °C) is used to control the polymerization rate and prevent side reactions, ensuring a well-defined first block.
-
-
Sequential Monomer Addition: After the first block is formed, slowly distill a known amount of purified this compound monomer into the reactor. The color of the solution may change. Allow the second polymerization to proceed for another 4-6 hours.
-
Termination: Quench the living polymerization by adding a small amount of degassed methanol. The color of the solution will disappear, indicating the termination of the active anionic centers.
-
Isolation and Purification: Warm the reactor to room temperature and precipitate the polymer into a large volume of methanol. Filter the white polymer, redissolve in THF, and re-precipitate. Dry the final product under vacuum.
Pillar 3: Characterization and Data Analysis
Thorough characterization is essential to validate the synthesis of the block copolymer and determine its key properties.
1. Structural Confirmation (NMR Spectroscopy)
-
¹H NMR: Confirms the presence of both blocks. The aromatic protons of the polystyrene block will appear around 6.3-7.2 ppm, while the protons of the poly(this compound) block will show distinct signals, likely shifted due to the fluorine atoms. The ratio of the integrated signals from each block can be used to calculate the copolymer composition.
-
¹⁹F NMR: This is a definitive technique to confirm the incorporation of the fluorinated monomer. Poly(this compound) will exhibit a characteristic signal in the ¹⁹F NMR spectrum, providing unambiguous evidence of its presence.[18][19]
2. Molecular Weight and Dispersity (Gel Permeation Chromatography - GPC)
GPC separates polymer chains based on their hydrodynamic volume in solution.
-
Successful Synthesis: A successful block copolymer synthesis is indicated by a clear shift of the GPC trace to a higher molecular weight (lower elution time) after the second block is added, with the new peak remaining sharp and symmetrical.[18]
-
Polydispersity (Đ): The value of Đ (Mw/Mn) should be low (typically < 1.2 for RAFT, < 1.1 for anionic), indicating a well-controlled polymerization.[13][16]
3. Thermal Properties (DSC and TGA)
-
Differential Scanning Calorimetry (DSC): A DSC thermogram should show two distinct glass transition temperatures (Tg), one corresponding to the PS block (around 100 °C) and another for the P(3,5-DFS) block. This confirms microphase separation of the two incompatible blocks.
-
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature, indicating the thermal stability of the copolymer. Fluorinated polymers are expected to exhibit high thermal stability due to the strength of the C-F bond.[2][4][19]
Representative Data Summary
The following table presents expected characterization data for a target PS(10k)-b-P(3,5-DFS)(10k) copolymer.
| Property | RAFT Method | Anionic Method | Technique |
| Mn (PS block) | ~10,000 g/mol | ~10,000 g/mol | GPC |
| Đ (PS block) | 1.15 | 1.05 | GPC |
| Mn (Final Diblock) | ~20,000 g/mol | ~20,000 g/mol | GPC |
| Đ (Final Diblock) | 1.18 | 1.06 | GPC |
| Tg (PS) | ~102 °C | ~103 °C | DSC |
| Tg (P(3,5-DFS)) | ~115 °C (Expected) | ~116 °C (Expected) | DSC |
| Td (5% loss) | > 350 °C | > 350 °C | TGA |
Applications in Drug Development and Advanced Research
Block copolymers containing 3,5-DFS are not merely academic curiosities; they are enabling materials for cutting-edge applications.
-
Drug Delivery Micelles: The amphiphilic nature of block copolymers (e.g., a hydrophilic block like poly(ethylene glycol) with a hydrophobic/fluorophilic P(3,5-DFS) block) allows them to self-assemble in aqueous solutions into core-shell micelles. These nanocarriers can encapsulate hydrophobic drugs, improving their solubility, stability, and circulation time in the body.[8] The fluorinated core can offer unique drug compatibility and release kinetics.
-
¹⁹F Magnetic Resonance Imaging (MRI): The presence of fluorine atoms provides a "hotspot" for ¹⁹F MRI, a technique with virtually no background signal in biological systems. This allows for the non-invasive, quantitative tracking of the polymer-based drug delivery vehicle to monitor its biodistribution and accumulation at a target site, such as a tumor.[5]
-
Enhanced Material Performance: The unique properties of fluoropolymers, such as chemical inertness and low surface energy, can be imparted to materials.[1] This can be leveraged to create biocompatible coatings, stable nanoparticles, or materials with tailored surface properties for medical devices. The fluorination strategy has been shown to improve cellular uptake and tissue permeability of nanomedicines.[3]
References
- Combination of Living Cationic Polymerization with Other Polymerization Techniques. (n.d.). National Institutes of Health (NIH). [Link]
- Chiefari, J., et al. (1998). A More Versatile Route to Block Copolymers and Other Polymers of Complex Architecture by Living Radical Polymerization: The RAFT Process. Macromolecules. [Link]
- Anionic Polymerization of Styrene. (n.d.). University of Southern Mississippi. [Link]
- Directed synthesis of copolymers based on fluorine-containing styrene derivatives. (2020). Izvestiya Vuzov. Applied Chemistry and Biotechnology. [Link]
- Hadjichristidis, N., et al. (2001). Anionic Polymerization of Styrenic Macromonomers. Macromolecules. [Link]
- Gnanou, Y., et al. (2019). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. Polymers. [Link]
- Living Polymerization Techniques Compared: Which Fits Your Needs? (2024).
- Synthesis of Block Copolymers by Mechanistic Transformation from Reversible Complexation Mediated Living Radical Polymerization to the Photoinduced Radical Oxidation/Addition/Deactivation Process. (2022). ACS Macro Letters. [Link]
- Living polymeriz
- Effect of Chain Structure on the Various Properties of the Copolymers of Fluorinated Norbornenes with Cyclooctene. (2022). Polymers. [Link]
- Design of Block Copolymer with Tunable Hydrophobic/Hydrophilic/Fluorophilic Interactions. (2020).
- Anionic addition polymeriz
- Anionic block copolymerization of styrene derivatives para-substituted with electron-withdrawing groups. (1991). Macromolecules. [Link]
- RAFT Polymerization of Alternating Styrene-Pentafluorostyrene Copolymers. (2014).
- Fluorinated Block Copolymer: An Important Sorbent Design Criteria for Effective PFOA Removal from Its Aqueous Solution. (2023). Environmental Science & Technology. [Link]
- Fluorination Effects on the Drug Delivery Property of Cylindrical Polymer Brushes. (2022).
- Fluorinated Block Copolymer: An Important Sorbent Design Criteria for Effective PFOA Removal from Its Aqueous Solution. (2023). Environmental Science & Technology. [Link]
- Fluorinated Block Copolymer: An Important Sorbent Design Criteria for Effective PFOA Removal from Its Aqueous Solution. (2023).
- Fluorinated amphiphilic block copolymers via RAFT polymerization and its application as surf-RAFT agent in miniemulsion polymerization. (2015).
- Fluorinated amphiphilic block copolymers via RAFT polymerization and their application as surf-RAFT agent in miniemulsion polymeriz
- Selected applications of fluorinated MR contrast agents and fluorine-containing drugs in medicine. (2020).
- The Synthesis and Polymerization of Some Fluorinated Styrenes. (1956). Journal of the American Chemical Society. [Link]
- Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives. (2021).
- Application Of Block Copolymer In In Drug Delivery. (2022). SINOPEG. [Link]
- Synthesis of Polyisoprene-b-Polystyrene Block Copolymers Bearing a Fluorescent Dye at the Junction by the Combination of Living Anionic Polymerization and Atom Transfer Radical Polymeriz
- Synthesis and Electron Transporting Properties of Diblock Copolymers Consisting of Polyfluorene and Polystyrene. (2024). Polymers. [Link]
- Synthesis of Block Copolymers. (2005).
- Polymerization‐Induced Self‐Assembly for the Synthesis of Polyisoprene‐Polystyrene Block and Random Copolymers: Towards High Molecular Weight and Conversion. (2024).
- Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. (2015).
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Application Notes & Protocols: The Role of 3,5-Difluorostyrene in the Advancement of Electronic Materials
An In-Depth Technical Guide
Abstract: The strategic incorporation of fluorine atoms into conjugated organic materials has become a cornerstone of modern electronics research, enabling significant advancements in device performance and stability. This guide focuses on 3,5-difluorostyrene, a key monomeric building block, detailing its pivotal role in the synthesis of high-performance polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). We provide a deep dive into the underlying scientific principles, causality-driven experimental protocols for polymerization, and the characterization of resulting materials, offering researchers and materials scientists a comprehensive resource for leveraging this versatile monomer.
The Scientific Rationale: Why Fluorinate?
The introduction of fluorine into organic semiconductors is a powerful strategy for tuning their optoelectronic and morphological properties. The high electronegativity of the fluorine atom imparts several desirable characteristics that are critical for high-performance electronic devices.[1]
-
Energy Level Depression: Fluorine atoms are strongly electron-withdrawing, which effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer.[1][2] This modification is crucial for several reasons:
-
It enhances the material's resistance to oxidative degradation, leading to more stable devices with longer operational lifetimes.[2]
-
It facilitates electron injection from common electrodes, which is essential for developing efficient n-type and ambipolar transistors.[2]
-
In OPVs, it allows for precise tuning of the energy levels to optimize the voltage output and driving force for charge separation at the donor-acceptor interface.[1]
-
-
Enhanced Intermolecular Interactions: While the small atomic radius of fluorine prevents significant steric hindrance, it promotes non-covalent interactions such as C–H⋯F hydrogen bonds.[2][3] These interactions can encourage a more ordered solid-state packing, often leading to a favorable π-stack arrangement that enhances charge carrier mobility.[2]
-
Morphology and Solubility Control: Fluorination can influence the planarity of the polymer backbone and its aggregation behavior in solution and in thin films.[3][4] This provides a handle to control the thin-film morphology, which is a critical determinant of device performance.
The 3,5-substitution pattern on the styrene monomer is particularly effective. It places the electronegative fluorine atoms in positions that strongly influence the electronic properties of the phenyl ring and the resulting polymer backbone without introducing excessive steric bulk that might disrupt conjugation.
Application in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of next-generation flexible and printed electronics. They function as switches, where a gate voltage controls the flow of current between source and drain electrodes through an organic semiconductor channel.[5][6]
Polymers derived from this compound can be employed as the active semiconducting layer. The electronic modifications imparted by fluorine directly impact transistor performance. The lowering of the LUMO level makes these materials promising candidates for n-channel (electron-transporting) or ambipolar (electron and hole-transporting) OFETs, which are less common but highly desirable for creating complex circuits like complementary logic inverters.[2]
While some studies have shown that fluorination can lead to a "face-on" orientation of the polymer backbone relative to the substrate, which can be less ideal for in-plane charge transport in traditional OFET architectures, this orientation is highly beneficial for charge extraction in other devices like solar cells.[3][4][7] This highlights the importance of monomer design in tailoring material properties for specific applications.
Visualization: OFET Device Architecture
Caption: Energy level alignment in a bulk heterojunction OPV cell.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and low dispersity. This control is critical for establishing clear structure-property relationships in electronic materials.
Causality Note: We choose RAFT to ensure the resulting polymer chains are of uniform length (low dispersity). This uniformity is crucial because properties like charge mobility and thin-film morphology are highly dependent on molecular weight. An inert atmosphere is essential to prevent oxygen from terminating the radical polymerization process prematurely.
Materials:
-
This compound (monomer), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)
-
Anhydrous 1,4-Dioxane (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Reagent Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 2.0 g, 14.3 mmol), CPAD (e.g., 40.0 mg, 0.143 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 4.7 mg, 0.0286 mmol, maintaining a [RAFT]:[AIBN] ratio of 5:1).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 10 mL) to the flask.
-
Deoxygenation: Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. After the final thaw, backfill the flask with nitrogen.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C. Allow the polymerization to proceed with vigorous stirring for 12-24 hours. The solution will become noticeably more viscous.
-
Reaction Quenching: To stop the polymerization, remove the flask from the oil bath and expose the contents to air by opening the seal. Cool the flask in an ice bath.
-
Purification: Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (e.g., 200 mL) while stirring. The polymer will precipitate as a solid.
-
Isolation: Allow the precipitate to settle, then collect the solid polymer by vacuum filtration. Wash the collected polymer thoroughly with fresh methanol to remove any unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C overnight to a constant weight. The final product should be a white or off-white solid.
Characterization:
-
Nuclear Magnetic Resonance (NMR): Confirm the polymer structure using ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful RAFT polymerization should yield a PDI below 1.3.
Visualization: RAFT Polymerization Scheme
Caption: Reaction scheme for the controlled polymerization of this compound.
Protocol 2: Fabrication of an OFET Device by Solution Casting
This protocol describes a standard method for creating a simple bottom-gate, top-contact transistor for evaluating the synthesized polymer.
Causality Note: The substrate is rigorously cleaned to ensure a pristine dielectric surface, which is critical for a low-defect semiconductor-dielectric interface and reliable device operation. Spin-coating is used to create a uniform, thin film of the semiconductor, which is necessary for consistent field-effect modulation. Annealing helps to improve the molecular ordering and remove residual solvent, generally enhancing charge carrier mobility.
Materials:
-
Poly(this compound) synthesized in Protocol 1
-
High-purity solvent (e.g., Toluene or Chlorobenzene)
-
Pre-fabricated substrates: heavily n-doped Si wafer (gate) with a 300 nm thermal SiO₂ layer (dielectric)
-
Acetone, Isopropanol (IPA) (for cleaning)
-
Gold (Au) for thermal evaporation
-
Shadow mask for source/drain electrodes
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sonicating them sequentially in acetone and then isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen and bake on a hotplate at 120°C for 10 minutes to remove residual moisture.
-
Semiconductor Solution Preparation: Prepare a solution of the poly(this compound) in the chosen solvent (e.g., 5-10 mg/mL). Gently heat and stir until the polymer is fully dissolved. Filter the solution through a 0.2 µm PTFE syringe filter.
-
Spin-Coating: Transfer the cleaned substrate to a spin-coater. Dispense the polymer solution onto the substrate and spin-coat at a suitable speed (e.g., 2000 rpm for 60 seconds) to form a thin film.
-
Annealing: Transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox. Anneal the film at a temperature just above the polymer's glass transition temperature (Tg) (e.g., 90-120°C) for 30 minutes to improve film morphology. Allow to cool slowly to room temperature.
-
Electrode Deposition: Place the substrate and a shadow mask (defining the source and drain channels) into a thermal evaporator. Evaporate a 50 nm layer of gold to form the top-contact source and drain electrodes.
-
Device Testing: The device is now ready for electrical characterization using a semiconductor parameter analyzer to measure its transfer and output characteristics and to calculate key metrics like charge carrier mobility and the on/off ratio.
Data Summary
The properties of polymers derived from this compound are highly dependent on the polymerization method and molecular weight. The following table provides expected values and characteristics for a polymer synthesized via a controlled polymerization technique.
| Property | Expected Value / Characteristic | Rationale / Impact on Performance |
| Molecular Weight (Mn) | 10 - 50 kDa | Affects solubility and film-forming properties. Higher Mn often improves film integrity and can enhance charge transport. |
| Polydispersity (PDI) | < 1.5 | A low PDI indicates uniform chain lengths, leading to more predictable and reproducible device performance. |
| Glass Transition (Tg) | Typically > 100°C | Higher than non-fluorinated polystyrene, providing better thermal stability for devices during operation and processing. |
| HOMO Energy Level | -5.8 to -6.2 eV | Lowered by fluorine, leading to enhanced air stability and higher Voc in OPV devices. [1][2] |
| LUMO Energy Level | -2.5 to -2.9 eV | Lowered by fluorine, facilitating electron injection and transport, making it suitable for n-type or ambipolar devices. [2] |
| Solubility | Soluble in common organic solvents like toluene, chloroform, and THF. | Enables solution-based processing techniques like spin-coating and printing, which are low-cost and scalable. |
References
- Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications (RSC Publishing).
- Effect of Fluorination on Molecular Orientation of Conjugated Polymers in High Performance Field-Effect Transistors. ACS Publications.
- Effect of Fluorination on Molecular Orientation of Conjugated Polymers in High Performance Field-Effect Transistors. ResearchGate.
- Impact of Backbone Fluorination on π-Conjugated Polymers in Organic Photovoltaic Devices: A Review. MDPI.
- Impact of Fluorine Substituents on π-Conjugated Polymer Main-Chain Conformations, Packing, and Electronic Couplings. ResearchGate.
- The Synthesis and Polymerization of Some Fluorinated Styrenes. ACS Publications.
- Synthesis and Electron Transporting Properties of Diblock Copolymers Consisting of Polyfluorene and Polystyrene. MDPI.
- 2,3-Difluorostyrene and 2-Chloro-5-fluorostyrene. The Preparation of Aromatic Fluorine Compounds. ACS Publications.
- Synthesis of 3',5'-difluoropropiophenone. PrepChem.com.
- Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. Wiley Online Library.
- The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Wright State University CORE Scholar.
- Organic Field-Effect Transistors. ResearchGate.
- Synthesis process of 3, 5-difluorophenol. Google Patents.
- Organic field-effect transistor. Wikipedia.
- Direct synthesis of light-emitting triblock copolymers from RAFT polymerization. RSC Publishing.
- Enhancing performances of organic photovoltaics by incorporating small molecule stereoisomers as the third component. RSC Publishing.
- PVDF Applications in Electronics. Zheflon.
- Publications. Polymer Reaction Design.
- Investigating the reason for high FF from ternary organic solar cells. Journal of Semiconductors.
- Organic Photovoltaics from Materials to Device Applications. Strasbourg Électronique Organique | STELORG.
- Investigating the reason for high FF from ternary organic solar cells. Chinese Optics.
- Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics. ResearchGate.
- Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers.
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Application Notes and Protocols for Biocatalytic Transformations of 3,5-Difluorostyrene
Introduction: The Strategic Value of Fluorinated Synthons and Biocatalysis
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorine's unique electronic properties can modulate a molecule's pKa, metabolic stability, and binding affinity, making fluorinated compounds highly sought after. 3,5-Difluorostyrene emerges as a valuable starting material, offering a difluorinated phenyl ring coupled with a reactive vinyl group, poised for diverse chemical modifications.
Traditional chemical methods for transforming such fluorinated olefins often require harsh reagents, complex protecting group strategies, and can suffer from a lack of stereoselectivity. Biocatalysis, the use of enzymes to perform chemical transformations, presents a powerful and sustainable alternative. Enzymes operate under mild conditions, exhibit exquisite chemo-, regio-, and stereoselectivity, and can lead to the synthesis of chiral synthons with high enantiomeric excess.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the biocatalytic transformations of this compound. We will delve into two primary enzymatic systems: Styrene Monooxygenase (SMO) for enantioselective epoxidation and Toluene Dioxygenase (TDO) for cis-dihydroxylation. The protocols provided are designed to be self-validating, with explanations grounded in established enzymatic mechanisms to empower users to adapt and optimize these transformations for their specific research needs.
Part 1: Enantioselective Epoxidation of this compound using Styrene Monooxygenase (SMO)
The enantioselective epoxidation of olefins is a cornerstone transformation in organic synthesis, yielding chiral epoxides that are versatile building blocks. Styrene monooxygenase (SMO) is a two-component flavoprotein that masterfully catalyzes the epoxidation of styrene and its derivatives with high enantioselectivity, typically yielding the (S)-epoxide.[2][3] The system consists of an epoxidase (StyA) and an NADH-dependent FAD reductase (StyB).[2]
The presence of two fluorine atoms on the aromatic ring of this compound is anticipated to influence the electronic properties of the vinyl group, potentially affecting the reaction kinetics. However, studies on other fluorinated styrenes have demonstrated successful epoxidation, suggesting that this compound is a viable substrate for SMO.[4]
Workflow for SMO-catalyzed Epoxidation
Sources
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- 2. Structure and Mechanism of Styrene Monooxygenase Reductase: New Insight into the FAD–Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,5-Difluorostyrene
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the synthesis of 3,5-Difluorostyrene. This guide is designed for researchers, synthetic chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to improve reaction yields, minimize impurities, and ensure the stability of your final product.
The presence of two fluorine atoms on the aromatic ring significantly influences the reactivity of the precursors and the stability of the target molecule. This guide focuses on the most common and reliable laboratory-scale method: the Wittig reaction .
Troubleshooting Guide: The Wittig Reaction Approach
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[1] For the synthesis of this compound, the reaction involves treating 3,5-difluorobenzaldehyde with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide. The strong electron-withdrawing effect of the fluorine atoms makes the aldehyde's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the ylide.[2] While this enhances reactivity, it also introduces specific challenges.
Q1: My reaction yield is very low, or the reaction failed to start. What are the likely causes?
This is the most common issue and can stem from several factors related to the formation and reactivity of the Wittig reagent (the ylide).
Answer:
Low or no yield is almost always traced back to the Wittig reagent. The ylide is a strong base and a potent nucleophile, making it sensitive to moisture, air, and improper generation techniques.
Potential Causes & Recommended Solutions:
-
Incomplete Ylide Formation:
-
Causality: The deprotonation of the phosphonium salt to form the ylide requires a sufficiently strong base. The acidity of the α-proton on methyltriphenylphosphonium bromide (pKa ≈ 25-30) necessitates a base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[2] Weaker bases are generally ineffective.
-
Solution: Use a strong, non-nucleophilic base. n-BuLi in an anhydrous ether or THF is a standard and effective choice.[2] Ensure you are using at least one full equivalent of the base relative to the phosphonium salt. A slight excess (1.05 eq) is often beneficial. The formation of the characteristic deep red or orange color of the ylide is a key visual indicator of successful deprotonation.
-
-
Moisture or Oxygen Contamination:
-
Causality: The ylide is highly reactive towards water and oxygen. Water will protonate the ylide, quenching it back to the inactive phosphonium salt. Oxygen can lead to oxidative degradation pathways.
-
Solution: Rigorous anhydrous and inert conditions are non-negotiable.
-
Glassware: All glassware must be flame-dried or oven-dried (>120 °C) for several hours and assembled hot under a stream of dry nitrogen or argon.
-
Solvents: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Anhydrous THF or diethyl ether are standard.[3]
-
Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire procedure, from ylide generation to the final quench.
-
-
-
Poor Reagent Quality:
-
Causality: Impurities in the 3,5-difluorobenzaldehyde, such as the corresponding carboxylic acid (3,5-difluorobenzoic acid), will be deprotonated by the ylide, consuming it in a non-productive acid-base reaction. The phosphonium salt should be dry and pure.
-
Solution: Ensure the aldehyde is pure. If it has been stored for a long time, purification by distillation or filtration through a short plug of silica gel may be necessary. Ensure the methyltriphenylphosphonium bromide is thoroughly dried under vacuum before use, as it can be hygroscopic.
-
-
Incorrect Reaction Temperature:
-
Causality: Ylide generation is typically performed at low temperatures (0 °C to -78 °C) to control the exothermic reaction with the base and prevent ylide decomposition. However, the subsequent reaction with the aldehyde may require warming to proceed at a reasonable rate.
-
Solution: Generate the ylide at 0 °C. After its formation is confirmed (color change), add the aldehyde solution dropwise while maintaining the low temperature. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40 °C) can be attempted if the reaction is sluggish, but this increases the risk of side reactions.
-
Q2: My reaction worked, but the final product is contaminated with triphenylphosphine oxide (TPPO). How can I remove it effectively?
Answer:
The formation of the highly stable P=O double bond in triphenylphosphine oxide is the thermodynamic driving force for the Wittig reaction, making it an unavoidable byproduct.[4] Its removal is a classic challenge in Wittig chemistry due to its moderate polarity and high crystallinity, which often causes it to co-elute with products during chromatography.
Effective Removal Strategies:
-
Crystallization: If your this compound is a liquid and the TPPO is a solid, you can often remove the bulk of it by concentrating the reaction mixture and triturating with a non-polar solvent like hexanes or pentane. The non-polar styrene will dissolve, while the more polar TPPO will precipitate and can be filtered off. Repeat this process several times.
-
Column Chromatography: While challenging, careful column chromatography can be effective. Use a less polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane mixtures) and a high column-to-crude-product ratio to achieve good separation.
-
Chemical Conversion (Advanced): For particularly difficult separations, TPPO can be converted into a more easily separable species. One method involves reacting the crude mixture with MgCl₂ or ZnCl₂ in a solvent like dichloromethane. This forms a salt complex with the TPPO, which precipitates and can be filtered off.
Q3: I isolated my product, but the yield decreased significantly overnight, or it turned into a solid. What happened?
Answer:
Styrenes, particularly those activated by electron-withdrawing groups, are highly susceptible to radical polymerization. This can be initiated by heat, light, trace acid, or oxygen. Your liquid monomer has likely polymerized into solid polystyrene.
Prevention and Mitigation:
-
Use an Inhibitor: After synthesis and workup, immediately add a radical inhibitor to your product. A common and effective choice is 4-tert-butylcatechol (TBC) at a concentration of 100-200 ppm.
-
Storage: Store the purified, inhibited this compound in a dark bottle (amber or foil-wrapped) at low temperature (refrigerator or freezer, <4 °C).
-
Avoid Heat and Acid: During purification, use a rotary evaporator at the lowest possible temperature. Ensure all glassware used for workup is free of acid residue. Avoid acidic conditions during the workup if possible; a bicarbonate wash is recommended.
-
Purification: If you need to distill the styrene, do so under vacuum to keep the temperature low, and ensure an inhibitor is present in the distillation flask.
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this Wittig reaction? A: Anhydrous tetrahydrofuran (THF) is generally the best choice. It effectively dissolves the phosphonium salt and the intermediate ylide, and its temperature range is suitable for both ylide generation and subsequent reaction. Anhydrous diethyl ether is also a viable alternative.[5]
Q: Can I use a different phosphonium salt to make substituted styrenes? A: Yes. The Wittig reaction is highly versatile. For example, using ethyltriphenylphosphonium bromide would yield 1-(3,5-difluorophenyl)prop-1-ene. However, this introduces E/Z stereoisomerism, which must be considered. For non-stabilized ylides (like those from alkylphosphonium salts), the Z-alkene is often the major product in salt-free conditions.[1][6]
Q: Are there alternative synthetic routes to this compound? A: Yes, another common route involves the Grignard reaction of 3,5-difluorobromobenzene with acetaldehyde to form 1-(3,5-difluorophenyl)ethanol, followed by acid-catalyzed dehydration.[7] However, the dehydration step can be low-yielding due to the polymerization issues mentioned previously. The Wittig reaction is generally more direct and controllable for producing a terminal alkene.
Q: How do I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a non-polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Spot the starting 3,5-difluorobenzaldehyde and co-spot it with the reaction mixture. The reaction is complete when the aldehyde spot has been completely consumed. The product styrene will have a higher Rf than the more polar aldehyde.
Data & Protocols
Workflow for this compound Synthesis via Wittig Reaction
The following diagram outlines the key stages of the synthesis.
Caption: Experimental workflow for the Wittig synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting low reaction yield.
Table 1: Example Reagent Stoichiometry
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Methyltriphenylphosphonium Bromide | 357.23 | 12 | 4.29 g | 1.2 |
| Anhydrous THF | - | - | 60 mL | - |
| n-Butyllithium (2.5 M in hexanes) | - | 11.5 | 4.6 mL | 1.15 |
| 3,5-Difluorobenzaldehyde | 142.10 | 10 | 1.42 g | 1.0 |
| Anhydrous THF (for aldehyde) | - | - | 20 mL | - |
Detailed Experimental Protocol: Wittig Olefination
This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.
1. Preparation:
- Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a glass stopper.
- Allow the flask to cool to room temperature under a positive pressure of dry nitrogen.
- Dry methyltriphenylphosphonium bromide (4.29 g, 12 mmol) under high vacuum for 2-4 hours before use.
2. Ylide Generation:
- To the reaction flask, add the dried methyltriphenylphosphonium bromide.
- Add 60 mL of anhydrous THF via syringe.
- Cool the resulting white suspension to 0 °C using an ice-water bath.
- While stirring vigorously, slowly add n-butyllithium (4.6 mL of a 2.5 M solution in hexanes, 11.5 mmol) dropwise via syringe over 10 minutes.
- Upon addition of n-BuLi, the mixture will turn a characteristic deep orange/red color, indicating ylide formation.
- Stir the ylide solution at 0 °C for an additional 30 minutes.
3. Reaction with Aldehyde:
- In a separate, dry flask, dissolve 3,5-difluorobenzaldehyde (1.42 g, 10 mmol) in 20 mL of anhydrous THF.
- Slowly add the aldehyde solution to the stirring ylide solution at 0 °C via syringe over 15-20 minutes. The deep color of the ylide should fade as it is consumed.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir for 12-24 hours. Monitor the reaction's completion by TLC (disappearance of the aldehyde).
4. Workup and Purification:
- Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).
- Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).
- Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
- Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
- Filter the drying agent and concentrate the filtrate under reduced pressure at low temperature (<30 °C).
- The crude product will be a mixture of this compound and TPPO. Purify by flash column chromatography on silica gel using a gradient of 0% to 5% ethyl acetate in hexanes.
- Combine the pure fractions (visualized by TLC) and concentrate carefully at low temperature.
5. Product Stabilization:
- To the purified liquid product, add 4-tert-butylcatechol (TBC) to a final concentration of ~150 ppm.
- Transfer the product to a clean, amber glass vial and store in a freezer (-20 °C to 4 °C).
References
- BenchChem. Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Material Science.
- BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
- BenchChem. Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
- BenchChem. Technical Support Center: Optimizing the Wittig Reaction of 4-(Hexyloxy)benzaldehyde.
- Organic Syntheses. Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene.
- Organic Chemistry Portal. Wittig Reaction.
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.
- Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345-390.
- Wikipedia. Heck reaction.
- Wikipedia. Wittig reaction.
- Taylor & Francis. Heck reaction – Knowledge and References.
- ResearchGate. (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides.
- University of Evansville. The Wittig Reaction: Synthesis of Alkenes.
- University of Illinois Springfield. A Solvent Free Wittig Reaction.
- Google Patents. A kind of preparation method of 3,4- difluorobenzaldehydes.
- ACS Publications. 2,5-Difluorostyrene and 2-Chloro-5-fluorostyrene. The Preparation of Aromatic Fluorine Compounds.
- Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.
- ChemRxiv. Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates.
- Macmillan Group, Princeton University. The Intramolecular Heck Reaction.
- Chemistry LibreTexts. Reactions with Grignard Reagents.
- ResearchGate. Reaction conditions for optimization of Wittig olefination.
- Malaysian Journal of Analytical Sciences. CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION.
- Organic Syntheses. 1-Methyl-2-phenylcyclobutene.
- Science of Synthesis, Thieme. Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides.
- Google Patents. Process for preparing 3,5-difluoroaniline.
- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- PubChem, NIH. 2,6-Difluorostyrene.
- PubChem, NIH. 3,5-Difluorobenzonitrile.
- JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
- GaBI Journal. Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps.
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. 3-Fluorostyrene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 3,5-Difluorostyrene
Welcome to the technical support center for the purification of crude 3,5-Difluorostyrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the purification of this versatile monomer. This resource offers practical, field-proven insights to help you achieve high purity for your downstream applications.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of fluorinated polymers and pharmaceutical intermediates. The purity of this monomer is paramount, as even trace impurities can significantly impact polymerization processes and the properties of the resulting materials. This guide will focus on purification strategies for this compound synthesized via two common routes: the Wittig reaction and the dehydration of 1-(3,5-difluorophenyl)ethanol.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific challenges you may face during your experiments.
Part 1: Impurities from Wittig Synthesis
The Wittig reaction is a prevalent method for synthesizing styrenes. However, it is notorious for producing triphenylphosphine oxide (TPPO) as a stoichiometric byproduct, which can be challenging to remove.
Q1: My crude this compound from a Wittig reaction is contaminated with a significant amount of a white, high-melting solid. How can I effectively remove it?
A1: This is almost certainly triphenylphosphine oxide (TPPO). Due to its polarity and crystalline nature, several methods can be employed for its removal. The choice of method depends on the scale of your reaction and the polarity of your target compound.
-
For Non-Polar Products like this compound:
-
Crystallization/Precipitation: TPPO is poorly soluble in non-polar solvents like hexanes or a mixture of benzene and cyclohexane. You can often precipitate the TPPO by dissolving the crude mixture in a minimal amount of a more polar solvent (like ether or dichloromethane) and then adding a large excess of a non-polar solvent (like hexanes or pentane). The TPPO will crash out and can be removed by filtration.
-
Silica Gel Plug Filtration: A quick and effective method for smaller scales is to pass a concentrated solution of your crude product through a short plug of silica gel, eluting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes). This compound will elute quickly, while the more polar TPPO will remain adsorbed on the silica.
-
-
For More Polar Products (General Information):
-
Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. A common and effective method is the addition of zinc chloride (ZnCl₂) to an ethanolic solution of the crude product. The insoluble ZnCl₂(TPPO)₂ complex precipitates and can be filtered off. This is particularly useful when the desired product is also polar.
-
Q2: I've tried precipitating TPPO with hexanes, but my yield of this compound is low. What's happening?
A2: This could be due to co-precipitation of your product with TPPO, especially if the solution is too concentrated or cooled too rapidly. Here are some troubleshooting steps:
-
Optimize Solvent Ratios: Use a minimal amount of a solvent in which both your product and TPPO are soluble (e.g., dichloromethane or ether) before adding the non-polar precipitating solvent (hexanes).
-
Slow Addition and Gradual Cooling: Add the hexanes slowly while stirring. After addition, allow the mixture to stand at room temperature before cooling it further in an ice bath. This promotes the selective crystallization of TPPO.
-
Wash the Precipitate: After filtering the TPPO, wash the solid with a small amount of cold hexanes to recover any entrained product.
Q3: Are there any other byproducts I should be aware of from a Wittig reaction?
A3: Besides TPPO, other potential impurities can arise:
-
Unreacted Aldehyde: If the reaction did not go to completion, you might have residual 3,5-difluorobenzaldehyde. This can typically be removed by chromatography.
-
Phosphonium Salt: Unreacted or excess phosphonium salt can be present. This is usually removed during the aqueous workup.
-
Side Products from Ylide Decomposition: Depending on the reaction conditions, the ylide can undergo side reactions. However, for non-stabilized ylides used to make terminal alkenes, this is less common.[1]
Part 2: Impurities from Dehydration of 1-(3,5-Difluorophenyl)ethanol
Acid-catalyzed dehydration is another common route to styrenes. While it avoids the TPPO issue, it can introduce other impurities.
Q4: I've synthesized this compound by dehydrating the corresponding alcohol. My crude product contains impurities with similar boiling points. What could they be?
A4: Acid-catalyzed dehydration of alcohols can lead to several side products:
-
Bis(1-(3,5-difluorophenyl)ethyl) ether: This is a common byproduct formed by the intermolecular reaction of two alcohol molecules.[2][3]
-
Polymeric Material: The acidic conditions and elevated temperatures can promote the polymerization of the newly formed styrene.
-
Rearrangement Products: While less likely for this specific substrate, carbocation rearrangements can occur in other systems, leading to isomeric alkenes.
Q5: How can I minimize the formation of these byproducts during the dehydration reaction?
A5: Optimizing the reaction conditions is key:
-
Choice of Dehydrating Agent: Using milder dehydrating agents like copper(II) sulfate or employing heterogeneous catalysts such as acidic resins (e.g., Amberlyst-15) can reduce side reactions compared to strong mineral acids like sulfuric acid.[4]
-
Temperature Control: Use the lowest temperature that allows for efficient dehydration to minimize polymerization and ether formation.
-
Removal of Water: Driving the equilibrium towards the alkene product by removing water as it forms (e.g., using a Dean-Stark apparatus) can improve the yield and purity.
-
Use of an Inhibitor: Adding a polymerization inhibitor to the reaction mixture can prevent the loss of product to polymerization.
Part 3: General Purification and Handling
Q6: My this compound appears to be turning viscous or solidifying upon storage. What is causing this?
A6: This is a classic sign of polymerization. Styrenes, including this compound, are prone to radical polymerization, especially when exposed to heat, light, or air (oxygen can initiate polymerization).[5][6]
Q7: How can I prevent the polymerization of my purified this compound?
A7: The use of a polymerization inhibitor is essential for the safe handling and storage of styrenes.[5][7]
-
Common Inhibitors: 4-tert-butylcatechol (TBC) is a widely used and effective inhibitor.[8] It is typically added at a concentration of 10-50 ppm.
-
Storage Conditions: Store the inhibited styrene at low temperatures (2-8 °C is recommended) in a dark, tightly sealed container.[9] The headspace should ideally be filled with an inert gas like nitrogen or argon.
Q8: I need to perform a purification by distillation. What precautions should I take?
A8: Distillation of styrenes requires careful planning to avoid polymerization at elevated temperatures.
-
Vacuum Distillation: Always perform the distillation under reduced pressure to lower the boiling point.
-
Add a Polymerization Inhibitor: Add a non-volatile polymerization inhibitor, such as hydroquinone, to the distillation flask.
-
Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and avoid localized hot spots. Do not distill to dryness, as this can concentrate peroxides and lead to an explosion.
-
Monitor the Temperature: The distillation temperature should be kept as low as possible.
Q9: I am planning to purify my this compound by flash chromatography. What solvent system should I use?
A9: For a non-polar compound like this compound, a non-polar eluent system is appropriate.
-
Solvent Selection: Start with a very non-polar solvent system, such as hexanes or petroleum ether. You can gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane if needed to elute your product. A good starting point for many non-polar compounds is 5% ethyl acetate in hexanes.[8][10]
-
TLC Analysis: Before running the column, determine the appropriate solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for your product should be around 0.3.[11]
-
Visualization: this compound has a UV-active aromatic ring, so it can be visualized on a TLC plate using a UV lamp (254 nm).[12] Alternatively, a potassium permanganate stain can be used, which reacts with the double bond to give a yellow spot on a purple background.[13]
Experimental Protocols
Protocol 1: Purification of this compound via Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities.
-
Preparation:
-
Ensure all glassware is dry.
-
To the distillation flask containing the crude this compound, add a few boiling chips and a small amount of a non-volatile polymerization inhibitor (e.g., a spatula tip of hydroquinone).
-
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus for vacuum distillation.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation:
-
Begin stirring the crude material.
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collect the fractions that distill at the expected boiling point of this compound under the recorded pressure.
-
Monitor the distillation closely and stop before the flask goes to dryness.
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
Add a polymerization inhibitor (e.g., TBC, 10-50 ppm) to the purified product for storage.
-
Protocol 2: Purification of this compound via Flash Chromatography
This protocol is effective for removing polar impurities like TPPO.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system of increasing polarity (e.g., 100% hexanes, 2% ethyl acetate/hexanes, 5% ethyl acetate/hexanes) to find a system that gives your product an Rf of ~0.3 and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, applying gentle pressure with air or nitrogen.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add a polymerization inhibitor to the purified product.
-
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂ | [14] |
| Molecular Weight | 140.13 g/mol | [14] |
| Boiling Point | 59 °C at 51 mmHg | |
| Density | 1.13 g/mL at 25 °C | |
| Refractive Index | n20/D 1.499 |
Visualizations
Workflow for Troubleshooting Purification of Wittig Reaction Product
Caption: Troubleshooting workflow for purifying this compound from a Wittig reaction.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method based on the synthetic route.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Safe Handling and Storage of Monomers: The Crucial Role of Inhibitor 701.
- Plastics Europe. Styrene Monomer: Safe Handling Guide.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Sorbent Technologies, Inc. Flash Chromatography Basics. 2025.
- Slideshare. Safe handling and_storage_of_styrene_monomer.
- Scribd. Styrene Monomer: Storage & Handling Safety Guide.
- King Group. Successful Flash Chromatography.
- Newdruginfo. SAFETY DATA SHEET ACRYLIC MONOMER SELF POLYMERIZED DPDDFS-029. 2020.
- TLC Visualization Methods.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
- Organic Chemistry Portal. Wittig Reaction.
- Journal of Undergraduate Research. Comparison of Traditional and Alternative Wittig Reactions.
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. 2018.
- Thin Layer Chromatography.
- Scribd. TLC Visualization Techniques.
- PubChem. 3,4-Difluorostyrene.
- Google Patents. Dehydration of 1-phenyl ethanol.
- Filo. Show the structures of all possible acid-catalyzed dehydration products o... 2025.
- Quora. What are the products of a dehydration reaction? 2018.
- Sciencemadness.org. Dehydration of 3-Phenyl-1-propanol. 2010.
- ResearchGate. Dehydration of n-propanol and methanol to produce etherified fuel additives. 2017.
- MDPI. Dehydration of Isopropanol over Silica-Supported Heteropoly Acids. 2024.
- ResearchGate. Liquid-phase Dehydration of 1-Phenylethanol to Styrene over an Acidic Resin Catalyst. 2025.
- ResearchGate. Dehydration of Phenyl Ethanol to Styrene under Reactive Distillation Conditions: Understanding the Catalyst Deactivation. 2025.
- National Center for Biotechnology Information. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. 2024.
- Pure. Dehydration reactions in polyfunctional natural products.
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. plasticseurope.org [plasticseurope.org]
- 6. Safe handling and_storage_of_styrene_monomer | PDF [slideshare.net]
- 7. nbinno.com [nbinno.com]
- 8. Chromatography [chem.rochester.edu]
- 9. 3-Fluorostyrene | 350-51-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. sorbtech.com [sorbtech.com]
- 11. Chromatography [chem.rochester.edu]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. TLC stains [reachdevices.com]
- 14. 3,4-Difluorostyrene | C8H6F2 | CID 20487088 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing undesired polymerization of 3,5-Difluorostyrene during storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3,5-Difluorostyrene. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and integrity of this compound during storage. As a reactive monomer, preventing undesired polymerization is critical for experimental success and safety.
Understanding the Challenge: The Nature of Styrene Polymerization
Styrene and its derivatives, including this compound, are prone to spontaneous polymerization.[1][2] This process is typically a free-radical chain reaction initiated by heat, light, or contaminants.[3][4] The polymerization is an exothermic process, meaning it releases heat. If not controlled, the heat generated can accelerate the reaction rate, potentially leading to a dangerous runaway reaction where the temperature and pressure increase rapidly.[5][6]
The mechanism involves three main steps: initiation (formation of radicals), propagation (addition of monomer units to the growing radical chain), and termination (destruction of the radical, ending chain growth).[3][7] For styrene, thermal self-initiation can occur even without an external initiator, where styrene molecules themselves form radical species at elevated temperatures (e.g., >100°C).[2][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary triggers for this compound polymerization during storage?
A1: The polymerization of this compound can be initiated by several factors:
-
Heat: Elevated temperatures provide the energy to initiate thermal polymerization. The rate of polymerization can double with every 10°C increase in temperature.[5]
-
Light: UV light can generate free radicals that initiate the polymerization chain reaction.
-
Contaminants: Impurities such as peroxides, oxidizing agents, acids, and metal salts can act as catalysts or initiators.[5]
-
Improper Inhibitor Levels: Insufficient inhibitor concentration or depletion of the inhibitor over time will leave the monomer unprotected.[6]
-
Absence of Oxygen (for certain inhibitors): Phenolic inhibitors, such as 4-tert-butylcatechol (TBC), require the presence of dissolved oxygen to function effectively.[9][10]
Q2: What is the recommended inhibitor for this compound?
A2: For styrene and its derivatives, phenolic inhibitors are commonly used for storage and transport.[2] The most prevalent choices are:
-
4-tert-butylcatechol (TBC): A widely used inhibitor for styrenes.[1][2] It is often found in commercially available fluorinated styrenes.[11]
-
4-Methoxyphenol (MEHQ): Another effective phenolic inhibitor.[2]
-
Butylated Hydroxytoluene (BHT): A phenolic compound with proven efficacy in inhibiting styrene polymerization.[12]
The effectiveness of these phenolic inhibitors is dependent on the presence of dissolved oxygen.[9][13] The inhibitor scavenges peroxide radicals that form when monomer radicals react with oxygen.[9]
Q3: What are the optimal storage conditions for this compound?
A3: To maximize shelf life and prevent polymerization, this compound should be stored under the following conditions. These are based on best practices for reactive monomers and information from safety data sheets for similar compounds.[14][15][16]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermal polymerization and inhibitor depletion.[16] |
| Atmosphere | Air headspace (not inert gas) | Provides the necessary oxygen for phenolic inhibitors like TBC to function.[9][17] |
| Light | Amber or opaque container | Protects the monomer from UV light, which can initiate polymerization.[18] |
| Inhibitor | Present at recommended levels (e.g., 10-50 ppm TBC) | Actively quenches radical formation to prevent chain reactions.[1] |
| Container | Tightly sealed, appropriate material | Prevents contamination and leakage.[19] |
Q4: How often should I check the inhibitor level in my stored this compound?
A4: The frequency of monitoring depends on storage conditions and duration. For long-term storage (over 6 months), it is advisable to check the inhibitor concentration every 3-6 months. If the monomer is stored at elevated temperatures, more frequent checks are necessary. A noticeable increase in viscosity or color change can indicate inhibitor depletion and the onset of polymerization.
Q5: Can I re-inhibit my this compound if the inhibitor level is low?
A5: Yes, re-inhibition is a standard practice. If you determine that the inhibitor concentration has fallen below the recommended level, you can add a small amount of a concentrated stock solution of the inhibitor (e.g., TBC in a small amount of a compatible solvent or the monomer itself) to restore the desired concentration. Ensure thorough but gentle mixing.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Increased Viscosity or Cloudiness | Onset of polymerization due to inhibitor depletion or exposure to heat/light. | 1. Immediately cool the sample to below 4°C to slow the reaction. 2. Check the inhibitor concentration. If low, consider re-inhibiting. 3. If polymerization is advanced, the material may not be salvageable and should be disposed of according to safety guidelines.[20] |
| Container is Bulging or Warm | Runaway polymerization is occurring. This is a hazardous situation. | 1. DO NOT OPEN THE CONTAINER. [6] 2. Isolate the container in a well-ventilated area, such as a fume hood, away from ignition sources. 3. If safe to do so, cool the container externally with an ice bath. 4. Alert your institution's Environmental Health and Safety office immediately for guidance on handling and disposal.[18] |
| Monomer Appears Discolored (e.g., yellowing) | Potential oxidation or minor oligomer formation. | 1. Check the inhibitor level. 2. Perform a quality control check (e.g., NMR, GC-MS) to assess purity. 3. If the material is still largely pure, it may be usable, but purification before use is recommended. |
Experimental Protocols
Protocol 1: Monitoring Inhibitor (TBC) Concentration
A simple colorimetric method can be used for a quick qualitative check of TBC concentration.
Materials:
-
Sample of this compound
-
Sodium hydroxide (NaOH) solution (1M)
-
Test tube or small vial
Procedure:
-
Add 1-2 mL of the this compound sample to a test tube.
-
Add an equal volume of 1M NaOH solution.
-
Cap the tube and shake vigorously for 30 seconds.
-
Allow the layers to separate.
-
Observe the color of the aqueous (bottom) layer. A pink or reddish color indicates the presence of TBC. The intensity of the color is proportional to the concentration. A colorless aqueous layer suggests TBC is depleted.
Protocol 2: Re-inhibiting this compound
Objective: To restore the inhibitor concentration to a protective level (e.g., 50 ppm).
Materials:
-
Stored this compound
-
Stock solution of 4-tert-butylcatechol (TBC), e.g., 1% (10,000 ppm) in a compatible solvent.
-
Micropipette
-
Vortex mixer or magnetic stirrer
Procedure:
-
Calculate the volume of TBC stock solution needed. For example, to inhibit 100 mL of monomer to 50 ppm:
-
Volume of stock = (Desired concentration / Stock concentration) x Volume of monomer
-
Volume of stock = (50 ppm / 10,000 ppm) x 100 mL = 0.5 mL
-
-
In a well-ventilated fume hood, add the calculated volume of the TBC stock solution to the monomer.
-
Seal the container and mix thoroughly but gently to ensure uniform distribution.
-
Label the container with the new inhibitor concentration and the date of re-inhibition.
-
Return the re-inhibited monomer to proper storage conditions (2-8°C, dark).
Visualizing the Process
The Polymerization Cascade
This diagram illustrates the free-radical polymerization process that can occur in this compound if not properly inhibited.
Caption: Free-radical polymerization workflow.
Storage Best Practices Logic Flow
This diagram outlines the decision-making process for ensuring the safe storage of this compound.
Caption: Decision tree for proper monomer storage.
References
- A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. (n.d.).
- Reaction mechanism for styrene (ST) polymerization. Hydrogen atoms are omitted for clarity. (n.d.).
- Describe the mechanism of the polymerization of styrene. (n.d.). Study.com. [Link]
- Synthesis of Polystyrene by Free Radical Polymerization and its Characteris
- Role of Oxygen in Polymerizing Cargo Inhibition. (2016). LinkedIn. [Link]
- The Mechanism of the Self-Initiated Thermal Polymerization of Styrene. Theoretical Solution of a Classic Problem. (2005). Journal of the American Chemical Society. [Link]
- Polymerisation inhibitor. (n.d.). Wikipedia. [Link]
- Inhibition of Free Radical Polymerization: A Review. (2023).
- Inhibition of Styrene Polymerization by β-Nitrostyrene. A Novel Inhibition Mechanism. (2000). Macromolecules. [Link]
- Radical Polymerization. (2022). Chemistry LibreTexts. [Link]
- N,N-di-benzylhydroxylamine as inhibitor of styrene polymeris
- Polymerisation reaction inhibition: an alternative basis of safety. (n.d.). IChemE. [Link]
- Measuring the effects of dissolved oxygen in styrene emulsion polymerization. (2014).
- Inhibition performance for different inhibitors on the thermal polymerization of styrene. (n.d.). Semantic Scholar. [Link]
- Safe handling and storage of styrene monomer. (n.d.). SlideShare. [Link]
- Styrene Monomer: Safe Handling Guide. (n.d.). Plastics Europe. [Link]
- Handling and Storage of Chemicals. (n.d.). University of Ottawa. [Link]
- Styrene Monomer: Storage & Handling Safety Guide. (n.d.). Scribd. [Link]
- Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco. (2023).
- Prevention of Polymeriz
- Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. (2020).
- Method for preventing polymers formation in styrene storage containers. (1979).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. ijcrt.org [ijcrt.org]
- 5. plasticseurope.org [plasticseurope.org]
- 6. Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco - The HazMat Guys [thehazmatguys.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bdmariners.org [bdmariners.org]
- 10. icheme.org [icheme.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization [mdpi.com]
- 13. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. echemi.com [echemi.com]
- 16. 2,6-DIFLUOROSTYRENE | 207226-37-7 [chemicalbook.com]
- 17. iomosaic.com [iomosaic.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. uottawa.ca [uottawa.ca]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 3,5-Difluorostyrene Polymerization
Welcome to the technical support center for the polymerization of 3,5-difluorostyrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of working with this electron-deficient monomer. The presence of two meta-fluorine substituents significantly influences the electronic properties of the styrene monomer, impacting its polymerization behavior. This guide offers insights into overcoming common challenges and optimizing your reaction conditions for successful and controlled polymerization.
I. Understanding the Impact of 3,5-Difluoro Substitution
The two fluorine atoms on the phenyl ring of this compound are strongly electron-withdrawing. This electronic effect has several key consequences for polymerization:
-
Increased Reactivity in Radical Polymerization: The electron-deficient nature of the double bond can lead to a faster polymerization rate in radical processes compared to unsubstituted styrene.[1]
-
Suitability for Controlled Radical Polymerization: The electronic properties of this compound make it a good candidate for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allowing for the synthesis of well-defined polymers.[1][2]
-
Challenges in Anionic Polymerization: While anionic polymerization of styrenic monomers is well-established, the electron-withdrawing nature of the fluorine substituents can affect the stability of the propagating carbanion, requiring careful selection of initiators and reaction conditions.[3][4]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the polymerization of this compound in a question-and-answer format.
A. General Polymerization Issues
Q1: My polymerization of this compound is not initiating or is proceeding very slowly. What are the likely causes?
A1: Several factors can lead to poor or no polymerization:
-
Inhibitor Presence: Commercial this compound is typically supplied with an inhibitor (e.g., 4-tert-butylcatechol, TBC) to prevent spontaneous polymerization during storage. This inhibitor must be removed before use.
-
Oxygen Inhibition: Radical polymerizations are highly sensitive to oxygen, which can quench the propagating radicals. Ensure your reaction setup is thoroughly deoxygenated.
-
Impure Monomer or Solvents: Impurities in the monomer or solvent can act as chain transfer agents or inhibitors, leading to low molecular weight polymers or complete inhibition of the reaction.
-
Inactive Initiator: The initiator may have degraded due to improper storage. Use a fresh, properly stored initiator.
Workflow for Monomer Purification and Reaction Setup
Caption: Workflow for monomer purification and reaction setup.
Q2: I am observing a broad molecular weight distribution (high Polydispersity Index, PDI) in my controlled polymerization (ATRP or RAFT). What could be the reason?
A2: A high PDI in a controlled polymerization suggests a loss of control. Common causes include:
-
Impurities: As mentioned, impurities can interfere with the controlled nature of the polymerization.
-
Incorrect Initiator/Catalyst/RAFT Agent to Monomer Ratio: The stoichiometry of the components is crucial for maintaining control.
-
High Reaction Temperature: Elevated temperatures can increase the rate of termination reactions, leading to a broader PDI. For RAFT polymerization of fluorinated styrenes, increasing the temperature can lead to a higher PDI.[2]
-
Poor Choice of RAFT Agent or Ligand (for ATRP): The choice of RAFT agent or ligand must be appropriate for the monomer to ensure efficient chain transfer or reversible deactivation.
B. Specific to RAFT Polymerization
Q3: How do I choose the right RAFT agent for this compound polymerization?
A3: For styrenic monomers, dithiobenzoates and trithiocarbonates are generally effective RAFT agents. Given the electron-withdrawing nature of this compound, a RAFT agent that is effective for styrene should be a good starting point. For example, 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) and 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) are commonly used for styrenic monomers.
Table 1: Recommended Starting Conditions for RAFT Polymerization of this compound
| Parameter | Recommended Condition | Rationale |
| Monomer | This compound | Purified to remove inhibitor. |
| RAFT Agent | CPDT or CPAD | Effective for styrenic monomers. |
| Initiator | AIBN or V-70 | Standard thermal initiators. |
| Solvent | Toluene, Dioxane, or Anisole | Anhydrous and deoxygenated. |
| Temperature | 60-80 °C | Lower temperatures may improve control. |
| [Monomer]:[RAFT]:[Initiator] | 100:1:0.2 to 500:1:0.2 | Adjust for desired molecular weight. |
Q4: My RAFT polymerization of this compound has a long induction period. Why is this happening?
A4: An induction period in RAFT polymerization can be caused by:
-
Slow Initiation: The chosen initiator may have a slow decomposition rate at the reaction temperature.
-
Residual Inhibitor: Even trace amounts of inhibitor can consume the initial radicals, leading to an induction period.
-
Slow Fragmentation of the Initial RAFT Adduct: The initial adduct formed between the initiator radical and the RAFT agent may fragment slowly.
C. Specific to ATRP
Q5: What are the key parameters to optimize for the ATRP of this compound?
A5: For a successful ATRP of this compound, consider the following:
-
Catalyst System: A copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand (e.g., PMDETA, Me6TREN) is a common and effective catalyst system for styrene polymerization.
-
Initiator: An alkyl halide with a structure similar to the propagating polymer chain end is ideal. Ethyl 2-bromoisobutyrate (EBiB) is a good choice.
-
Solvent: Toluene, anisole, or bulk polymerization can be employed. The solvent should be anhydrous and deoxygenated.
-
Temperature: Typically in the range of 90-110 °C for styrenic monomers.
Logical Relationship in ATRP Optimization
Sources
Technical Support Center: Navigating Reactions with 3,5-Difluorostyrene
Welcome to the technical support center for 3,5-Difluorostyrene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and minimizing byproducts in common reactions involving this versatile building block. The unique electronic properties of the difluorinated aromatic ring, while beneficial for the final product, can present specific challenges during synthesis. This resource aims to equip you with the knowledge to anticipate and overcome these hurdles, ensuring the integrity and efficiency of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a unique substrate in cross-coupling reactions?
The two fluorine atoms on the aromatic ring are strongly electron-withdrawing. This significantly influences the electron density of both the aryl ring and the vinyl group. This electronic effect can alter the kinetics of catalytic cycles in reactions like Suzuki and Heck couplings, sometimes leading to different byproduct profiles compared to non-fluorinated or less-fluorinated styrenes.
Q2: How should I handle and store this compound to prevent unwanted reactions?
This compound, like many styrenes, is susceptible to polymerization upon prolonged storage, especially when exposed to heat, light, or air. It is typically supplied with a polymerization inhibitor, such as 4-tert-butylcatechol (TBC). For long-term storage, it should be kept in a cool, dark place, preferably refrigerated and under an inert atmosphere. Before use in reactions that are sensitive to inhibitors (e.g., radical reactions or some catalytic processes), the inhibitor should be removed.
Q3: Is it necessary to remove the polymerization inhibitor from this compound before use?
For many palladium-catalyzed reactions like Heck and Suzuki couplings, the presence of small amounts of phenolic inhibitors is often tolerated. However, for reactions that proceed via radical mechanisms or are known to be sensitive to such inhibitors, their removal is crucial. This can be achieved by washing the styrene with an aqueous base solution (e.g., 1M NaOH) to extract the acidic inhibitor, followed by washing with water, drying over an anhydrous salt (e.g., MgSO₄), and filtration. For highly sensitive applications, vacuum distillation of the styrene may be necessary.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific problems you may encounter during your experiments with this compound in a question-and-answer format.
Heck Coupling Reactions
Issue 1: My Heck reaction with this compound is resulting in a significant amount of polymer.
-
Probable Cause: The vinyl group of this compound is prone to radical polymerization, especially at the elevated temperatures often required for Heck reactions. The electron-withdrawing nature of the difluorinated ring can further influence the polymerization tendency.
-
Solution:
-
Add a Radical Inhibitor: The most effective way to prevent polymerization is to add a radical inhibitor to the reaction mixture. Butylated hydroxytoluene (BHT) is a common and effective choice for this purpose.[1] A loading of 0.1-1 mol% is typically sufficient.
-
Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of polymerization. It is advisable to find the minimum temperature at which the desired reaction proceeds at a reasonable rate.
-
Ensure Anaerobic Conditions: Oxygen can initiate radical polymerization. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Issue 2: I am observing isomerization of the double bond in my Heck product.
-
Probable Cause: Isomerization of the newly formed double bond can occur as a side reaction in Heck couplings.
-
Solution: This is often influenced by the catalyst and reaction conditions. Screening different phosphine ligands and bases may help to minimize this byproduct. Additionally, shorter reaction times can reduce the extent of isomerization.
Suzuki Coupling Reactions
Issue 3: My Suzuki coupling of an aryl halide with a this compound-derived boronic acid is plagued by homocoupling of the boronic acid.
-
Probable Cause: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen and certain palladium species.[1] The electron-deficient nature of the 3,5-difluorophenyl group can influence the propensity for this side reaction.
-
Solution:
-
Rigorous Degassing: Oxygen is a known promoter of boronic acid homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst.
-
Choice of Base: Weaker bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are often less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich phosphine ligands can often suppress homocoupling by promoting the desired cross-coupling pathway.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration and minimize homocoupling.
-
Issue 4: I am observing significant protodeboronation of my this compound boronic acid.
-
Probable Cause: Protodeboronation, the cleavage of the carbon-boron bond, is a significant side reaction, particularly with electron-deficient aryl boronic acids under basic conditions.[1]
-
Solution:
-
Milder Base: Using a milder base, such as potassium fluoride (KF) or cesium fluoride (CsF), can sometimes suppress protodeboronation.
-
Anhydrous Conditions: While some water is often necessary for Suzuki couplings, excessive water can promote protodeboronation. Using a carefully controlled amount of water or running the reaction under anhydrous conditions with a suitable base may be beneficial.
-
Faster Reaction Rate: Employing a more active catalyst system that promotes a faster cross-coupling reaction can outcompete the slower protodeboronation side reaction.
-
Synthesis of this compound Precursors
Issue 5: When preparing a Grignard reagent from 3,5-difluorobromobenzene, I get a low yield and a significant amount of 3,3',5,5'-tetrafluorobiphenyl.
-
Probable Cause: The formation of a biphenyl byproduct is due to a Wurtz-type homocoupling of the aryl halide. This is a common side reaction in Grignard reagent formation.
-
Solution:
-
Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the solvent (typically THF or diethyl ether) is anhydrous.
-
Magnesium Activation: The surface of the magnesium turnings can be passivated by an oxide layer. Activating the magnesium, for example with a small crystal of iodine or 1,2-dibromoethane, can help to initiate the desired reaction more efficiently.
-
Controlled Temperature and Addition: Maintain a gentle reflux during the addition of the 3,5-difluorobromobenzene to the magnesium suspension. Adding the aryl halide too quickly can lead to localized high concentrations and increase the likelihood of homocoupling.
-
Experimental Protocols
Protocol 1: Heck Reaction of this compound with an Aryl Bromide
This protocol provides a starting point for the Heck coupling of this compound with a generic aryl bromide, incorporating measures to minimize polymerization.
Materials:
-
This compound (inhibitor removed if necessary)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Butylated hydroxytoluene (BHT)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or toluene)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and BHT (0.01 mmol, 1 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent (5 mL), followed by this compound (1.2 mmol) and the base (e.g., Et₃N, 2.0 mmol).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 3,5-Difluorophenylboronic Acid with an Aryl Iodide
This protocol is designed to minimize homocoupling and protodeboronation in the Suzuki coupling of 3,5-difluorophenylboronic acid.
Materials:
-
3,5-Difluorophenylboronic acid
-
Aryl iodide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
In a Schlenk flask, combine the aryl iodide (1.0 mmol), 3,5-difluorophenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Heck Reaction Pathways
Caption: Desired vs. undesired pathways in the Heck reaction of this compound.
Diagram 2: Suzuki Reaction Pathways
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in 3,5-Difluorostyrene Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during palladium-catalyzed cross-coupling reactions with 3,5-difluorostyrene. The unique electronic properties of this substrate, stemming from the two electron-withdrawing fluorine atoms, often require specific considerations to achieve high conversion rates.
Initial Troubleshooting Workflow
Low conversion in a cross-coupling reaction is a common issue that can often be resolved by systematically evaluating the reaction parameters. Before delving into reaction-specific issues, it is crucial to ensure the fundamentals are correctly in place. Below is a generalized workflow to begin your troubleshooting process.
Caption: A general workflow for initial troubleshooting steps.
Frequently Asked Questions (FAQs)
Section 1: General Issues & Substrate-Specific Considerations
Q1: Why am I seeing low conversion with this compound when similar non-fluorinated styrenes work well under the same conditions?
The two fluorine atoms on the aromatic ring of this compound are strongly electron-withdrawing. This has several consequences for palladium-catalyzed cross-coupling reactions:
-
Deactivation of the Aromatic System: The electron-deficient nature of the aryl ring can influence the oxidative addition step in reactions where this compound acts as an electrophile (e.g., if it were modified to be an aryl halide).
-
Modified Reactivity of the Vinyl Group: The electronic pull of the fluorine atoms affects the electron density of the vinyl group. This can impact the rate and regioselectivity of migratory insertion in Heck-type reactions.[1]
-
Potential for Side Reactions: Fluorinated compounds can sometimes undergo different side reactions, such as hydrodefluorination, although this is less common than hydrodehalogenation with heavier halogens.[2]
Q2: My reaction has stalled. How can I determine if my catalyst is still active?
A common reason for stalled reactions is catalyst deactivation. This can manifest as the formation of palladium black. One diagnostic technique is to carefully add a second charge of the catalyst and ligand to the reaction mixture under an inert atmosphere. If the reaction proceeds, it is a strong indication that the initial catalyst had deactivated.
Q3: Could the this compound itself be the problem? How can I check its quality?
While this compound is generally a stable compound, impurities or degradation can inhibit the reaction.
-
Purity Check: Confirm the purity of your this compound using ¹H NMR, ¹⁹F NMR, and GC-MS.
-
Inhibitor Removal: Commercial styrenes often contain polymerization inhibitors (like BHT). While typically not problematic at the catalytic scale, passing the styrene through a small plug of activated alumina can remove these if polymerization is suspected.
-
Potential for Polymerization: Styrenic compounds can polymerize at elevated temperatures. If you observe the formation of a viscous residue or a significant amount of high molecular weight species by GC-MS, polymerization may be a competing pathway.[3]
Section 2: Suzuki-Miyaura Coupling Specifics
Q4: I am attempting a Suzuki-Miyaura coupling with an aryl halide and 3,5-difluorostyreneboronic acid, but the yield is poor. What should I investigate first?
For Suzuki-Miyaura couplings involving boronic acids derived from this compound, the primary suspect for low conversion, aside from general catalyst issues, is often related to the boronic acid itself or the transmetalation step.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is a common side reaction, particularly with electron-deficient aryl boronic acids.[3]
-
Troubleshooting:
-
Use fresh, high-purity boronic acid.
-
Employ milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger hydroxides.
-
Minimize water in the reaction, or use anhydrous conditions if possible.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
-
-
-
Inefficient Transmetalation: The transfer of the difluorostyrenyl group from boron to palladium can be sluggish.
-
Troubleshooting:
-
Base Selection: The choice of base is critical. A screen of inorganic bases is recommended. Ensure the base is finely powdered and has good solubility in the reaction medium.
-
Solvent System: A mixture of an organic solvent (like dioxane, THF, or DME) with water often facilitates the transmetalation step. The ratio of organic solvent to water can be a key parameter to optimize.
-
-
Q5: Which ligands are most effective for the Suzuki coupling of electron-deficient systems like this compound derivatives?
Electron-rich and sterically hindered phosphine ligands are generally preferred for Suzuki-Miyaura couplings as they promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination.
| Ligand Type | Examples | Rationale |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines that are highly effective for a broad range of substrates, including electron-deficient ones.[4] |
| Other Monodentate Ligands | P(t-Bu)₃ | A very electron-rich and sterically demanding ligand. |
| Bidentate Ligands | dppf | Can be effective, but sometimes less so than the more modern monodentate ligands for challenging couplings. |
A ligand screen is often the most effective way to identify the optimal choice for your specific substrate combination.
Section 3: Heck Coupling Specifics
Q6: In a Heck reaction between an aryl halide and this compound, I am getting a mixture of regioisomers and low conversion. How can I improve this?
The regioselectivity of the Heck reaction with styrenes is sensitive to the electronic nature of the substrate and the reaction conditions. The electron-withdrawing fluorines in this compound can influence the regioselectivity of the carbopalladation step.[1]
-
Improving Regioselectivity:
-
Ligand Choice: The ligand can have a profound impact on regioselectivity. For styrenes, bidentate phosphine ligands are often used to favor the formation of the linear (E)-stilbene product.
-
Solvent: Polar aprotic solvents like DMF, DMA, or NMP are commonly used and can influence selectivity.[5]
-
-
Addressing Low Conversion:
-
Base: A tertiary amine base like triethylamine (Et₃N) or a weaker inorganic base like NaOAc or K₂CO₃ is typically used. Ensure the base is pure and dry.
-
Temperature: Heck reactions often require elevated temperatures (80-140 °C). A temperature screen is advisable.
-
Polymerization Inhibitor: As mentioned, adding a radical inhibitor like BHT can be beneficial, especially at higher temperatures, to prevent polymerization of the styrene.[3]
-
Caption: Decision tree for troubleshooting Heck reactions.
Section 4: Buchwald-Hartwig Amination Specifics
Q7: I am trying to couple an amine with a this compound derivative containing a halide or triflate, but the reaction is not working. What are the key challenges?
The Buchwald-Hartwig amination involves the coupling of an amine with an aryl (pseudo)halide.[6] If your this compound is the aryl halide component, the electron-withdrawing nature of the fluorines should, in principle, facilitate oxidative addition. However, other factors can lead to low conversion.
-
Base Selection: This is one of the most critical parameters in Buchwald-Hartwig amination. Strong, non-nucleophilic bases are required.
-
Common Choices: Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are frequently used.[7] NaOt-Bu often leads to faster reactions, but may not be compatible with base-sensitive functional groups.
-
-
Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the ligand.
-
Solvent: Anhydrous, non-protic solvents are required. Toluene, dioxane, or THF are common choices.
Q8: Could there be a competing reaction with the vinyl group in a Buchwald-Hartwig amination?
While the primary reaction site is the carbon-halogen bond, side reactions involving the vinyl group are possible, though generally less common under standard Buchwald-Hartwig conditions. If the amine has N-H bonds, hydroamination across the double bond is a theoretical possibility but typically requires different catalytic systems. The more likely issue is catalyst inhibition or decomposition before the desired coupling occurs.
Experimental Protocols
Protocol 1: Small-Scale Parallel Screen for Suzuki-Miyaura Conditions
This protocol is designed to efficiently screen different bases and ligands for the coupling of an aryl halide with a 3,5-difluorostyreneboronic acid derivative.
-
Array Setup: In a glovebox, arrange an array of 8 glass vials (e.g., 2 mL HPLC vials) with small magnetic stir bars.
-
Stock Solutions: Prepare stock solutions of your aryl halide and the 3,5-difluorostyreneboronic acid in the chosen solvent (e.g., 1,4-dioxane).
-
Reagent Dispensing:
-
To each vial, add the aryl halide (e.g., 0.1 mmol).
-
Add the 3,5-difluorostyreneboronic acid (e.g., 0.12 mmol, 1.2 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%).
-
Add the respective ligand to each vial (e.g., SPhos, XPhos, 4 mol%).
-
Add the respective base to each vial (e.g., K₃PO₄, Cs₂CO₃, 2.0 equiv).
-
-
Reaction:
-
Add the degassed solvent (e.g., dioxane/water 4:1, 1.0 mL) to each vial.
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).
-
Stir for the designated time (e.g., 12-24 hours).
-
-
Analysis:
-
Cool the vials to room temperature.
-
Take a small aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter, and analyze by LC-MS or GC-MS to determine the relative conversion in each condition.
-
References
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Asymmetric Palladium-Catalyzed Directed Intermolecular Fluoroarylation of Styrenes. Journal of the American Chemical Society.
- Photocatalytic Palladium-Catalyzed Fluoroalkylation of Styrene Deriv
- Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. ChemRxiv.
- Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. The Doyle Group.
- Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modific
- Buchwald–Hartwig amin
- Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. PMC.
- Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Israeli Research Community Portal.
- Investigation of an efficient palladium-catalyzed C(sp)-C(sp)
- Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research.
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.
- The Heck coupling reactions of aryl bromides with styrene.
- Technical Support Center: Suzuki and Heck Reactions with 3-Bromo-2,6-difluorostyrene. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modific
- Palladium-Catalyzed C-H Perfluoroalkylation of Arenes.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
- A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PMC.
- Buchwald-Hartwig Amin
- Nitromethane-Enabled Fluorination of Styrenes and Arenes.
- Electron rich, bulky ligands used in cross-coupling reactions.
- Elucidating the Impact of Hydrophilic Segments on 19F MRI Sensitivity of Fluorin
- Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI.
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
- Direct fluorination of styrenes.
- Public
- Buchwald–Hartwig C–N coupling reaction between (hetero)aryl...
- Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. PubMed.
- Palladium-Catalyzed Site-Selective Fluorination of Unactiv
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH.
- Electrochemically Direct Fluorination Functionalization of Styrenes with Different Fluorine Source: Access to Fluoroalkyl Deriv
- Super-sensitivity of an all solid-state fluorine sensor: Mechanistic investigations.
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- 1. mdpi.com [mdpi.com]
- 2. cris.iucc.ac.il [cris.iucc.ac.il]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for 3,5-Difluorostyrene Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 3,5-difluorostyrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this fluorinated building block. The presence of two fluorine atoms on the aromatic ring significantly alters the electronic properties of the styrene, influencing catalyst selection, reaction kinetics, and potential side reactions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Section 1: Foundational Principles & General FAQs
This section addresses high-level questions regarding the reactivity of this compound and initial experimental design.
Q1: How do the fluorine atoms on this compound affect its reactivity in cross-coupling reactions?
A1: The two fluorine atoms are strongly electron-withdrawing, which has two major consequences. First, it makes the aromatic ring electron-deficient. In Suzuki-Miyaura and Heck reactions where an aryl halide is coupled with the styrene, this electronic nature can influence the rate and regioselectivity. For reactions involving the C-X bond of a halogenated 3,5-difluorobenzene precursor, the C-F bond is exceptionally strong and generally unreactive towards oxidative addition with standard palladium catalysts[1]. The focus is almost always on the activation of a C-Cl, C-Br, C-I, or C-OTf bond at a different position. The electron-withdrawing nature makes oxidative addition to a C-Cl or C-Br bond more challenging compared to non-fluorinated analogues, often requiring more electron-rich and bulky ligands to facilitate this key step[2].
Q2: I need to perform a C(sp²)-C(sp²) bond formation with a this compound derivative. Should I choose a Suzuki-Miyaura or a Mizoroki-Heck reaction?
A2: The choice depends on your specific synthons.
-
Choose Suzuki-Miyaura coupling if you are starting with a halogenated (Br, I, Cl) or triflate-substituted this compound and coupling it with an organoboron reagent (boronic acid or ester). This is a highly versatile and functional-group-tolerant method for creating biaryl or vinyl-aryl structures[3][4].
-
Choose a Mizoroki-Heck reaction if you are coupling a halogenated arene or vinyl species with the alkene of this compound itself. The Heck reaction is an excellent method for arylating or vinylating the double bond[5][6]. Given that this compound is an electron-deficient alkene, arylation typically occurs with high regioselectivity at the less substituted vinylic position[7][8].
Section 2: Troubleshooting Guide: Suzuki-Miyaura Coupling
Reactions involving the coupling of (halo)-3,5-difluorophenyl derivatives with organoboron reagents.
Q3: My Suzuki-Miyaura reaction of 5-bromo-1,3-difluorobenzene with an arylboronic acid is giving very low yield. What is the most likely cause and how can I fix it?
A3: Low yield in this specific coupling is most often due to an inefficient catalyst system that struggles with the oxidative addition step on the electron-deficient aryl bromide. The choice of ligand is critical.
-
Problem: Standard ligands like triphenylphosphine (PPh₃) are often not electron-rich enough to promote efficient oxidative addition to the electron-poor C-Br bond. This leads to slow or stalled catalysis.
-
Solution: Switch to a more robust catalyst system. The development of bulky and electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") has revolutionized the coupling of challenging substrates[2]. These ligands enhance the rate of both oxidative addition and the subsequent reductive elimination, leading to higher catalyst turnover.
Recommended Catalyst Systems for Suzuki Coupling of Electron-Deficient Aryl Halides
| Catalyst Precursor | Ligand Recommendation | Base Suggestion | Solvent | Key Advantage |
|---|---|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O | Broadly applicable, high activity for aryl chlorides and bromides[2][9]. |
| PdCl₂(dppf) | (dppf) | Cs₂CO₃ | THF | Effective, especially for aryl bromides and iodides, though less active for chlorides[10]. |
| Pd/C (Palladium on Carbon) | None (heterogeneous) | K₂CO₃ | Aqueous media | Easy to remove by filtration and potentially reusable, making it a "green" option[11][12]. |
Q4: I am observing significant homocoupling of my boronic acid reagent and formation of palladium black. What's going wrong?
A4: This indicates two separate but often related issues: catalyst deactivation and undesired side reactions.
-
Palladium Black Formation: This is a sign of catalyst decomposition, where the active Pd(0) species agglomerates into inactive palladium metal[13]. This is often caused by high temperatures or ligands that are not robust enough to stabilize the catalytic species throughout the cycle[14].
-
Troubleshooting:
-
Lower the Temperature: High temperatures can accelerate decomposition. Try running the reaction at the lowest effective temperature (e.g., 80-100 °C).
-
Use a More Robust Ligand: Bulky biarylphosphine or N-heterocyclic carbene (NHC) ligands are better at preventing catalyst aggregation[14][15].
-
Check Reagent Purity: Impurities in solvents or reagents can poison the catalyst. Ensure you are using dry, degassed solvents.
-
-
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Troubleshooting:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles). Maintain a strict inert atmosphere throughout the reaction[14].
-
Use a Pd(0) Source Directly: Using a precatalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources like Pd(OAc)₂.
-
-
Catalyst Screening Workflow
For a challenging Suzuki-Miyaura coupling, a structured approach to catalyst screening is vital.
Caption: Decision tree for optimizing a Suzuki-Miyaura reaction.
Section 3: Troubleshooting Guide: Mizoroki-Heck Reactions
Reactions involving the coupling of an aryl/vinyl halide with the alkene of this compound.
Q5: My Heck reaction between this compound and an aryl bromide is slow and incomplete. I'm using Pd(OAc)₂ and PPh₃. What should I change?
A5: Slow Heck reactions with electron-deficient styrenes are common. The issue often lies with the catalyst activation and the choice of base.
-
Catalyst Activation: Pd(OAc)₂ is a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient[16]. While PPh₃ is a common ligand, more specialized ligands can improve performance.
-
Base Selection: The base is not just a scavenger for the HX generated; it plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle[5][16]. Triethylamine (Et₃N) is a common choice, but stronger inorganic bases can be effective.
Troubleshooting Steps for Heck Reactions
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient catalyst activation or slow catalytic turnover. | Switch to a more active catalyst system, such as a palladacycle precatalyst or use a more electron-rich ligand like P(t-Bu)₃[6]. Increase reaction temperature, but monitor for decomposition. |
| Catalyst Decomposition (Palladium Black) | Ligand dissociation or thermal instability. | Use a more robust ligand (e.g., an NHC ligand) or add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to stabilize the palladium species[14]. |
| Poor Regioselectivity | Substrate or catalyst control is insufficient. | For non-biased olefins, this is a major challenge[17]. However, for this compound (an electron-deficient styrene), arylation should strongly favor the β-position. If you see other isomers, re-evaluate your starting material purity and reaction conditions. |
| Reaction Stalls | Catalyst poisoning or deactivation. | Ensure reagents and solvent are pure and dry. Oxygen can poison the catalyst; maintain a strict inert atmosphere[13]. |
Heck Reaction Catalytic Cycle and Failure Points
Understanding the mechanism helps pinpoint issues.
Caption: The Mizoroki-Heck catalytic cycle with key troubleshooting points.
Section 4: Troubleshooting Guide: Hydrogenation
This section focuses on the selective reduction of the vinyl group in this compound to yield 3,5-difluoroethylbenzene.
Q6: I am trying to hydrogenate the double bond of this compound, but I'm seeing incomplete conversion and some defluorination. How can I improve the selectivity?
A6: This is a classic selectivity challenge. You need a catalyst that is active enough to reduce the alkene quickly under mild conditions but not so aggressive that it cleaves the strong C-F bonds on the aromatic ring.
-
Incomplete Conversion: This suggests the catalyst is not active enough under your current conditions (temperature, pressure).
-
Defluorination (Hydrodefluorination): This is a common side reaction with fluorinated aromatics, especially under harsh hydrogenation conditions (high temperature, high pressure) or with highly active catalysts like Palladium[18].
Comparison of Catalysts for Selective Hydrogenation
| Catalyst | Typical Conditions | Pros | Cons/Troubleshooting |
| Pd/C (Palladium on Carbon) | Low H₂ pressure (1-5 atm), RT | Highly active for alkenes. | High risk of defluorination, especially at higher temperatures/pressures. Use lowest possible catalyst loading and temperature. |
| PtO₂ (Adams' Catalyst) | Low H₂ pressure (1-3 atm), RT | Very active for reducing double bonds. | Can also cause defluorination and may reduce the aromatic ring under more forcing conditions. |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | H₂ (1-10 atm), RT, Benzene/Toluene | Homogeneous catalyst, excellent selectivity for alkenes over other functional groups. Generally does not hydrogenate arenes or cause defluorination[19][20]. | Can be sensitive to air. Requires removal of the catalyst from the product mixture. |
| Crabtree's Catalyst ([Ir(cod)(PCy₃)(py)]PF₆) | H₂ (1 atm), RT, CH₂Cl₂ | Extremely active homogeneous catalyst. Can hydrogenate sterically hindered alkenes. | High cost. Can be overly reactive if not handled carefully. |
Recommendation: For the highest selectivity to avoid defluorination, Wilkinson's catalyst is often the best starting point for this transformation. If using a heterogeneous catalyst like Pd/C for ease of workup, use mild conditions: room temperature, low hydrogen pressure (e.g., balloon pressure), and carefully monitor the reaction to stop it upon consumption of the starting material.
Section 5: FAQs for Polymerization Reactions
Q7: I am attempting to polymerize this compound. What type of polymerization mechanism should I consider, and what are the key challenges?
A7: this compound can be polymerized via several mechanisms, primarily radical or cationic polymerization[21]. The electron-withdrawing fluorine groups make the vinyl group more susceptible to nucleophilic attack, which can be a factor in certain initiation systems.
-
Radical Polymerization: This is a common method for styrenic monomers. You can use thermal initiators (like AIBN or benzoyl peroxide) or controlled radical polymerization techniques (ATRP, RAFT) for better control over molecular weight and dispersity. The challenge is that the reactivity of fluorinated styrenes can differ from standard styrene, requiring optimization of initiator concentration and temperature.
-
Cationic Polymerization: The electron-deficient nature of the aromatic ring can make cationic polymerization more challenging compared to electron-rich styrenes. However, with a strong Lewis acid initiator (e.g., TiCl₄, BF₃·OEt₂) in a non-nucleophilic, environmentally benign solvent like benzotrifluoride, living/controlled polymerization can be achieved[21].
-
Key Challenge: A primary challenge is controlling the polymerization to achieve the desired molecular weight and a narrow polydispersity index (PDI). Side reactions or premature termination can occur if conditions are not carefully optimized. For polycondensation reactions involving difluorinated monomers, avoiding gelation by controlling monomer concentration is critical[22].
Section 6: Exemplary Experimental Protocols
These protocols are starting points and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-3,5-difluorobenzene with Phenylboronic Acid
-
To an oven-dried Schlenk flask, add 1-bromo-3,5-difluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add 5 mL of degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
Protocol 2: Mizoroki-Heck Reaction of this compound with Iodobenzene
-
To an oven-dried Schlenk flask, add iodobenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add this compound (1.2 mmol), triethylamine (Et₃N, 2.0 mmol), and 5 mL of degassed DMF via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 18 hours, monitoring by TLC or GC-MS[5].
-
Upon completion, cool the reaction, dilute with water, and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, concentrate, and purify by flash column chromatography.
References
- Optimization of reaction conditions. Standard reaction conditions: diene 1 a (0.2 mmol, 3.6 - ResearchGate.
- Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations | The Journal of Organic Chemistry - ACS Publications.
- Palladium and copper co-catalyzed chloro-arylation of gem-difluorostyrenes – use of a nitrite additive to suppress β-F elimination - NIH.
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI.
- Catalyst identification. Standard reaction conditions:... - ResearchGate.
- Optimization of reaction conditions. a. | Download Scientific Diagram - ResearchGate.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI.
- Optimization of the Suzuki coupling reaction. | Download Table - ResearchGate.
- Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC - NIH.
- Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing).
- Elucidating Reactivity Differences in Palladium-Catalyzed Coupling Processes: The Chemistry of Palladium Hydrides - ResearchGate.
- Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates - ResearchGate.
- Practical Heck Reaction problems! : r/chemhelp - Reddit.
- Heck reaction - Wikipedia.
- Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides | Request PDF - ResearchGate.
- Optimization of reaction conditions for the polycondensation based on isosorbide and TFBB. - ResearchGate.
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed.
- Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride - University of Edinburgh Research Explorer.
- Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides - PubMed.
- Heck Reaction - Organic Chemistry Portal.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing.
- Catalysts for hydrogenation processes - Clariant.
- Hydrogenation Catalysts - Chemie Brunschwig.
- Heck Reaction - Chemistry LibreTexts.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube.
- Designing late-transition metal catalysts for olefin insertion polymerization and copolymerization - Chemical Communications (RSC Publishing).
- Wilkinson's catalyst catalyzed selective hydrogenation of olefin in the presence of an aromatic nitro function: a remarkable solvent effect - PubMed.
- Cationic polymerization of styrene by the TiCl4/N,N,N′,N′-tetramethylethylenediamine(TMEDA) catalyst system in benzotrifluoride, an environmentally benign solvent, at room temperature - ResearchGate.
- US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
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- 15. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]
- 19. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 20. Wilkinson's catalyst catalyzed selective hydrogenation of olefin in the presence of an aromatic nitro function: a remarkable solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Production of 3,5-Difluorostyrene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 3,5-Difluorostyrene. This document is designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries. It provides in-depth, field-proven insights into common challenges, troubleshooting protocols, and frequently asked questions to ensure a successful and efficient scale-up process.
Introduction: The Synthetic Landscape
This compound is a valuable building block in medicinal chemistry and materials science, often utilized for introducing the 3,5-difluorophenyl moiety into larger molecules.[1] While several synthetic routes exist, their viability changes dramatically when moving from bench-scale synthesis to pilot or industrial production. The primary challenges revolve around reaction control, byproduct management, and ensuring product stability.
This guide focuses on the three most common synthetic pathways and their associated scale-up hurdles:
-
Route A: Grignard Reaction followed by Dehydration
-
Route B: Wittig Olefination
-
Route C: Dehydration of 1-(3,5-difluorophenyl)ethanol
The following diagram illustrates the general decision workflow for synthesizing this compound, highlighting the key intermediates.
Caption: High-level overview of synthetic pathways to this compound.
Table 1: Comparison of Primary Synthetic Routes
| Feature | Route A: Grignard | Route B: Wittig | Route C: Dehydration (via Friedel-Crafts) |
| Starting Materials | 3,5-Difluorobromobenzene, Acetaldehyde | 3,5-Difluorobenzaldehyde, Methyltriphenylphosphonium bromide | 1,3-Difluorobenzene, Acetyl Chloride |
| Scalability | Moderate to High | Moderate | High |
| Key Challenges | Reaction initiation, moisture control, impurity formation (biphenyl)[2] | Stoichiometric byproduct (Ph₃PO) removal[3] | Handling of AlCl₃, regioselectivity control |
| Typical Yield | 60-75% (over 2 steps) | 70-85% | 70-80% (over 2 steps) |
| Safety Concerns | Exothermic reaction, pyrophoric reagents (if using BuLi for metal-halogen exchange) | Flammable solvents, handling strong bases (e.g., n-BuLi, NaH)[4] | Corrosive reagents (AlCl₃, HCl evolution), exothermic reaction |
| Cost-Effectiveness | Generally cost-effective if starting material is available. | Can be expensive due to phosphonium salt and strong base. | Potentially the most cost-effective at very large scales. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of this compound synthesis in a practical question-and-answer format.
Category 1: Grignard Route (Route A)
The Grignard reaction is a powerful C-C bond-forming tool but is notoriously sensitive to reaction conditions, a challenge that is amplified at scale.[5]
Q1: My large-scale Grignard reaction with 3,5-difluorobromobenzene fails to initiate. What troubleshooting steps should I take?
A1: Failure to initiate is the most common scale-up issue for Grignard reactions. The root cause is almost always the passivation of the magnesium surface or the presence of moisture.
-
Causality: The reaction relies on an electron transfer from the magnesium metal to the aryl halide.[5] A layer of magnesium oxide/hydroxide on the turnings prevents this. Water, even in trace amounts, will quench the Grignard reagent faster than it can form.
-
Troubleshooting Protocol:
-
Magnesium Activation (Critical at Scale): Standard methods like crushing with a glass rod are not feasible in a large reactor.
-
Chemical Activation: Add a small crystal of iodine, which etches the magnesium surface, revealing fresh metal.[6] The disappearance of the brown iodine color is a visual indicator of activation.
-
Mechanical Activation: Ensure the reactor's agitator is capable of grinding the magnesium turnings to expose fresh surfaces.
-
-
Anhydrous Conditions: All glassware, solvents, and reagents must be rigorously dried.[7]
-
Solvent: Use freshly distilled, anhydrous solvents like THF or diethyl ether.
-
Reactor: Ensure the reactor is "baked out" or dried under vacuum and purged with an inert gas (Nitrogen or Argon) before use.
-
-
Initiator Addition: Add a small portion of the 3,5-difluorobromobenzene solution to the activated magnesium. A localized exotherm or color change to a cloudy gray indicates initiation.[6] Do not add the bulk of the halide until initiation is confirmed.
-
Caption: Troubleshooting workflow for Grignard reaction initiation.
Q2: I'm observing significant formation of 3,3',5,5'-tetrafluorobiphenyl as a byproduct. How can this be minimized?
A2: This is a Wurtz-type coupling reaction between the Grignard reagent and unreacted 3,5-difluorobromobenzene. Its formation is favored by high local concentrations of the aryl halide and elevated temperatures.[2]
-
Mitigation Strategies:
-
Slow Addition: Add the 3,5-difluorobromobenzene solution slowly and sub-surface to the stirred magnesium suspension. This avoids high local concentrations.
-
Temperature Control: Maintain a gentle reflux. Runaway temperatures dramatically increase the rate of biphenyl formation. Ensure your reactor has adequate cooling capacity.
-
Reverse Addition: In some cases, adding the magnesium slurry to the aryl halide solution can be beneficial, though this is less common.
-
Category 2: Wittig Olefination (Route B)
The Wittig reaction offers a direct conversion of an aldehyde to an alkene, but its primary drawback is the formation of a stoichiometric amount of triphenylphosphine oxide (Ph₃PO).[3][8]
Q3: The removal of triphenylphosphine oxide (Ph₃PO) is complicating my downstream processing at a multi-kilogram scale. What are the best industrial methods for its removal?
A3: Ph₃PO is notoriously difficult to remove due to its high polarity and crystallinity, which can lead to product occlusion.
-
Causality: The reaction's thermodynamic driving force is the formation of the very stable P=O bond in Ph₃PO.[9] This makes the byproduct an unavoidable consequence of the reaction.
-
Removal Strategies:
-
Precipitation/Filtration: After the reaction, replace the reaction solvent (e.g., THF) with a nonpolar solvent like hexanes or a mixture of hexanes/ether. Ph₃PO is poorly soluble in nonpolar solvents and will precipitate. The product, this compound, remains in the filtrate. This is often the most effective large-scale method.
-
Acidic Wash: Ph₃PO can be protonated and extracted into an acidic aqueous layer, but this is often inefficient and requires large volumes of acid.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography is generally not economically viable for bulk removal of a stoichiometric byproduct in industrial production.
-
Caption: Workflow for the removal of triphenylphosphine oxide (Ph₃PO).
Category 3: Product Stability and Purification
Q4: My purified this compound turns viscous and solidifies upon storage. What is happening and how can I prevent it?
A4: Styrenes, particularly those with electron-withdrawing groups, are prone to radical polymerization, especially when exposed to heat, light, or oxygen.
-
Prevention and Handling:
-
Inhibitors: Add a radical inhibitor, such as 4-tert-butylcatechol (TBC) at a concentration of 10-50 ppm, to the purified product for long-term storage.
-
Storage Conditions: Store the monomer under an inert atmosphere (nitrogen or argon), protected from light in an amber container, and at reduced temperatures (2-8 °C).[10][11] Avoid copper or brass fittings as they can promote polymerization.
-
Handling Precautions: Use spark-free tools and ensure all equipment is properly grounded to avoid ignition from static electricity.[10]
-
Q5: What is the recommended method for final purification of this compound to achieve >99.5% purity at scale?
A5: The optimal method is vacuum distillation .
-
Protocol:
-
Add Inhibitor: Before distillation, add a small amount of a non-volatile inhibitor (like hydroquinone) to the distillation pot to prevent polymerization at elevated temperatures.
-
Vacuum: Use a vacuum source capable of reaching <10 Torr. This lowers the boiling point, minimizing thermal stress and the risk of polymerization.
-
Fractional Distillation: Use a column with sufficient theoretical plates (e.g., a packed column) to effectively separate the product from lower and higher boiling impurities.
-
Collection: Collect the product fractions in a receiver that is pre-charged with the storage inhibitor (e.g., TBC) and kept under an inert atmosphere.
-
Experimental Protocols
Protocol 1: Scale-Up Synthesis via Wittig Reaction (Route B)
This protocol describes the synthesis of this compound from 3,5-Difluorobenzaldehyde on a 1 mole scale.
Materials:
-
Methyltriphenylphosphonium bromide (428.7 g, 1.2 mol)
-
Anhydrous Tetrahydrofuran (THF) (4 L)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (480 mL, 1.2 mol)
-
3,5-Difluorobenzaldehyde (142.1 g, 1.0 mol)
-
Heptane (4 L)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (1 L)
Procedure:
-
Ylide Formation:
-
Under a nitrogen atmosphere, charge a 10 L reactor with methyltriphenylphosphonium bromide and anhydrous THF (2 L).
-
Cool the resulting slurry to -10 °C using a suitable cooling bath.
-
Slowly add the n-BuLi solution over 1-2 hours, ensuring the internal temperature does not exceed 0 °C. A deep orange/red color indicates the formation of the ylide.[4]
-
Stir the mixture at 0 °C for an additional hour after the addition is complete.
-
-
Wittig Reaction:
-
In a separate vessel, dissolve 3,5-Difluorobenzaldehyde in anhydrous THF (2 L).
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C over 1 hour. A color change from orange/red to pale yellow is typically observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor reaction completion by GC or TLC.
-
-
Workup and Byproduct Removal:
-
Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers and begin solvent exchange by distillation at atmospheric pressure, slowly adding heptane while removing the lower-boiling THF/ethyl acetate.
-
Once the head temperature reaches ~95 °C, cool the resulting heptane slurry to 0-5 °C and hold for 2-4 hours to precipitate the triphenylphosphine oxide.
-
-
Isolation and Purification:
-
Filter the cold slurry to remove the solid Ph₃PO. Wash the filter cake with cold heptane.
-
Combine the filtrate and washes. Concentrate the solution under reduced pressure to yield crude this compound.
-
Perform vacuum distillation as described in Q5 to obtain the final, high-purity product.
-
References
- Apollo Scientific. (n.d.). This compound Safety Data Sheet.
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
- Kovaliov, I., et al. (2018). Synthesis of Fluorinated Polystyrene.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1,3-Difluorobenzene.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
- Ameduri, B. (2016). Industrial Aspects of Fluorinated Oligomers and Polymers. In Fluorinated Polymers. Royal Society of Chemistry.
- Jasperse, C. (n.d.). Grignard Reaction. Minnesota State University Moorhead.
- Organic Syntheses Procedure. (n.d.).
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wikipedia. (n.d.). Wittig reaction.
- Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Minnesota State University Moorhead.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- University of Michigan. (n.d.). A Solvent Free Wittig Reaction.
- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
- Synquest Labs. (n.d.). 2,5-Difluorostyrene Safety Data Sheet.
- Bergmann, E. D., & Berkovic, S. (1960). The Preparation of Aromatic Fluorine Compounds. 2,3-Difluorostyrene and 2-Chloro-5-fluorostyrene. Journal of the American Chemical Society, 82(23), 6293-6295.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 11. synquestlabs.com [synquestlabs.com]
Technical Support Center: Analytical Methods for Monitoring 3,5-Difluorostyrene Reaction Progress
Welcome to the technical support center for monitoring reactions involving 3,5-Difluorostyrene. This guide is designed for researchers, chemists, and drug development professionals who require robust, reliable, and accurate methods to track the progress of polymerization, cross-coupling, or other chemical transformations of this fluorinated monomer. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot common issues and ensure the integrity of your analytical data.
The Critical Role of Reaction Monitoring
Monitoring the reaction of this compound is essential for controlling polymer properties, optimizing reaction yield, and understanding kinetic profiles. The presence of two fluorine atoms on the aromatic ring influences the monomer's reactivity and the properties of the resulting materials. In-process monitoring allows for real-time decision-making, ensuring reproducibility and preventing batch failures. This guide focuses on the most common and effective analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Workflow for Analytical Monitoring of this compound Reactions
The following diagram outlines a generalized workflow from reaction sampling to data-driven decision-making.
Caption: General workflow for monitoring this compound reactions.
Gas Chromatography (GC) Troubleshooting Guide
Gas Chromatography is a powerful technique for monitoring the disappearance of the volatile this compound monomer. It offers high resolution and sensitivity, making it ideal for kinetic studies and purity assessment.
Frequently Asked Questions (GC)
Q1: I'm seeing significant peak tailing for the this compound monomer. What's causing this and how can I fix it?
A1: Peak tailing for halogenated compounds is often caused by unwanted interactions between the analyte and active sites (e.g., exposed silanols) in the GC system.[1] These interactions can occur in the injection port liner or at the head of the analytical column.
-
Causality: The slightly polar nature of the C-F bonds can lead to adsorption onto these active sites, delaying the elution of a portion of the analyte and causing a tailed peak.
-
Solutions:
-
Use an Inert Inlet Liner: Replace your standard liner with one that has been deactivated (silanized) to minimize active sites. Tapered liners can also improve peak shape.[2]
-
Column Maintenance: If the column is old or has been contaminated, active sites can develop. Break off the first 5-10 cm of the column from the inlet side and re-install it. If this doesn't help, the column may need replacement.
-
Check for System Contamination: Contaminants in the injector can also cause peak shape issues. Clean the injector port according to the manufacturer's instructions.[3]
-
Q2: My retention times are shifting between injections. Why is this happening?
A2: Retention time instability is a common GC problem that points to fluctuations in flow rate, oven temperature, or pressure.[4]
-
Causality: GC separation is highly dependent on the precise control of these parameters. Any variation will directly impact how long an analyte is retained in the column.
-
Solutions:
-
Check for Leaks: The most common cause is a leak at the septum, ferrule connections (inlet or detector), or gas lines. Use an electronic leak detector to systematically check all connections while the system is pressurized.[5]
-
Verify Gas Flow: Ensure your carrier gas cylinder has adequate pressure. As pressure drops, the delivered flow rate can become inconsistent. Use a digital flow meter to verify the flow rate at the detector or split vent.
-
Oven Temperature Stability: Confirm that the GC oven is calibrated and holding the set temperature accurately.
-
Q3: I'm not seeing any peaks for my high molecular weight oligomers/polymers. Is GC the right technique?
A3: Generally, GC is not suitable for analyzing non-volatile compounds like high molecular weight polymers. The temperature required to volatilize them would likely cause thermal degradation.
-
Causality: GC operates by vaporizing the sample in the inlet. Polymers do not have a boiling point; they decompose at high temperatures.
-
Recommendation: For analyzing the polymer itself (e.g., molecular weight distribution), you must switch to a technique like Size Exclusion Chromatography (SEC). For monitoring the reaction, you can continue to use GC to quantify the consumption of the volatile monomer.
| Parameter | Typical Starting Conditions for this compound | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm df, 5% Phenyl Polysiloxane | A standard, non-polar to mid-polar column provides good selectivity for aromatic compounds. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the monomer without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Maintain constant flow mode (e.g., 1.0-1.5 mL/min). |
| Oven Program | Start at 60-80°C, ramp 10-20°C/min to 280°C | A temperature ramp allows for separation of the monomer from any solvent or low-boiling impurities. |
| Detector | Flame Ionization Detector (FID) | FID offers excellent sensitivity for carbon-containing compounds and a wide linear range. |
| Injection | 1 µL, Split (e.g., 50:1) | A split injection prevents column overload and ensures sharp peaks for concentrated samples. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is an excellent alternative to GC, especially when dealing with reaction mixtures containing non-volatile initiators, catalysts, or early-stage oligomers. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Frequently Asked Questions (HPLC)
Q1: I'm having trouble separating the this compound monomer from an impurity/initiator peak. How can I improve the resolution?
A1: Low resolution, where peaks overlap, is a common method development challenge in HPLC.[6] It can be addressed by modifying the mobile phase, changing the column, or adjusting the flow rate.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention. To improve it, you need to alter the chemical or physical interactions within the system to make the peaks separate further or become narrower.
-
Solutions:
-
Optimize Mobile Phase Composition: For reversed-phase HPLC (the most common mode for this application), you are likely using a mixture of water and an organic solvent like acetonitrile (MeCN) or methanol (MeOH).[7][8] Decrease the percentage of the organic solvent to increase the retention time of both peaks, which may improve their separation.
-
Introduce a Gradient: If a single mobile phase composition (isocratic) doesn't work, a gradient elution is highly effective. Start with a higher percentage of water and gradually increase the organic solvent percentage over the run. This will sharpen the peaks and improve separation of compounds with different polarities.[6]
-
Change the Column: If mobile phase optimization fails, the column's stationary phase may not be selective enough. Consider switching to a column with a different chemistry, such as a Phenyl-Hexyl phase, which can offer unique selectivity for aromatic compounds through pi-pi interactions.
-
Q2: My baseline is very noisy and/or drifting, making it difficult to integrate small peaks. What should I do?
A2: An unstable baseline is often due to issues with the mobile phase, pump, or detector.[9]
-
Causality: The detector is measuring a stable property of the mobile phase. Any contamination, air bubbles, or pulsation in flow will be registered as noise or drift.
-
Solutions:
-
Degas the Mobile Phase: Dissolved gases can outgas in the system, causing pressure fluctuations and detector noise. Degas your mobile phase daily using an inline degasser, sonication, or helium sparging.
-
Prime the Pump: Air bubbles trapped in the pump head are a major cause of pressure fluctuations and baseline noise. Prime all solvent lines thoroughly to remove any air.
-
Check for Leaks: Leaks in the pump, injector, or fittings can cause pressure instability.[9]
-
Ensure Mobile Phase Miscibility: If running a gradient, ensure your solvents are fully miscible at all compositions to prevent precipitation, which can cause pressure spikes and baseline issues.
-
Troubleshooting HPLC Baseline Instability
This flowchart provides a systematic approach to diagnosing and solving common HPLC baseline problems.
Caption: A troubleshooting flowchart for an unstable HPLC baseline.
| Parameter | Typical Starting Conditions for this compound | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 phase is a robust, versatile choice for separating non-polar to moderately polar small molecules. |
| Mobile Phase | A: Water, B: Acetonitrile (MeCN) | A common solvent system for reversed-phase chromatography.[7] |
| Elution Mode | Gradient: 50% B to 100% B over 10 min | A gradient is effective for separating the monomer from potential oligomers and other components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that balances analysis time and backpressure. |
| Column Temp. | 30-40 °C | Maintaining a constant, slightly elevated temperature improves peak shape and retention time reproducibility. |
| Detector | UV/DAD at 254 nm | Aromatic rings strongly absorb UV light, making this a sensitive and reliable detection method. |
NMR Spectroscopy for In-Situ Monitoring
NMR spectroscopy is unparalleled in its ability to provide detailed structural information and quantitative data without chromatographic separation. It is particularly powerful for in-situ monitoring, allowing you to observe the reaction as it happens inside the NMR tube.[10][11]
Frequently Asked Questions (NMR)
Q1: How do I calculate monomer conversion from a ¹H NMR spectrum?
A1: You can calculate conversion by comparing the integral of a peak unique to the monomer's vinyl group to a peak that remains constant throughout the reaction (an internal standard or an aromatic proton on the monomer/polymer).[10]
-
Methodology:
-
Identify Peaks:
-
Monomer Vinyl Protons: Look for the characteristic signals of the -CH=CH₂ group. For styrenes, these are typically between 5.0 and 7.0 ppm.
-
Reference Peak: Use the aromatic protons on the 3,5-difluorophenyl ring. Their total number of protons remains constant as the monomer converts to polymer.
-
-
Acquire Spectrum: Take a spectrum of your reaction mixture at time t.
-
Integrate: Carefully integrate the chosen vinyl proton peak (let's call its integral Ivinyl) and the aromatic region (Iaromatic).
-
Calculate: The conversion can be calculated using the following formula, where Naromatic is the number of aromatic protons (3 for this compound) and Nvinyl is the number of vinyl protons you are integrating (e.g., 1 if you integrate a single, well-resolved vinyl proton). Conversion (%) = [1 - ( (Ivinyl / Nvinyl) / (Iaromatic / Naromatic) )] x 100
-
Q2: The polymer peaks in my ¹H NMR spectrum are very broad, and it's difficult to set the baseline for integration. How can I get accurate data?
A2: Peak broadening is inherent to polymers due to their slow tumbling in solution and the distribution of chemical environments.[12][13] While challenging, accurate quantification is still possible.
-
Causality: As the polymer chain grows, its movement slows down, leading to faster signal relaxation (shorter T₂) and broader peaks.
-
Solutions:
-
Use ¹⁹F NMR: A key advantage of working with this compound is the presence of fluorine. ¹⁹F NMR offers high sensitivity and a large chemical shift range. You may observe a distinct shift between the fluorine atoms on the monomer versus those on the polymer backbone. This can provide a much cleaner way to quantify conversion, as the signals are often simpler and less crowded than in the ¹H spectrum.
-
Adjust Acquisition Parameters: Increase the relaxation delay (D1) to ensure all nuclei (especially those in the polymer) have fully relaxed before the next pulse. This is crucial for quantitative accuracy.
-
Careful Integration: When integrating broad peaks, ensure you extend the integration region wide enough to encompass the entire signal, and be consistent with your baseline correction across all spectra in a time series.
-
FTIR Spectroscopy for Real-Time Analysis
FTIR spectroscopy is a fast and effective method for monitoring the disappearance of specific functional groups. For this compound polymerization, this involves tracking the consumption of the vinyl group.[14]
Frequently Asked Questions (FTIR)
Q1: Which peaks in the IR spectrum should I monitor to track the reaction progress?
A1: The most reliable way to monitor the polymerization of any styrene is to follow the disappearance of the vinyl group C=C double bond.[15]
-
Key Absorbances:
-
~1630 cm⁻¹: This peak corresponds to the C=C stretching vibration of the vinyl group. It will decrease in intensity as the monomer is consumed.
-
~990 cm⁻¹ and ~910 cm⁻¹: These are the out-of-plane C-H bending vibrations of the -CH=CH₂ group. They are often very sharp and their disappearance is easy to track.
-
-
Reference Peak: To normalize for sample thickness or concentration changes, you can ratio the intensity of the vinyl peak against an aromatic C=C stretching peak (around 1600-1450 cm⁻¹) which should remain relatively constant.
Q2: Can I use FTIR for quantitative analysis?
A2: Yes, FTIR can be used quantitatively by applying Beer's Law, but it requires careful calibration.
-
Methodology:
-
Create a Calibration Curve: Prepare a series of standards with known concentrations of this compound in the reaction solvent (or a non-interfering solvent).
-
Measure Absorbance: Measure the absorbance of the chosen vinyl peak (e.g., at ~1630 cm⁻¹) for each standard.
-
Plot Data: Plot absorbance vs. concentration. This should yield a linear relationship.
-
Analyze Reaction Sample: Measure the absorbance of the vinyl peak in your reaction aliquot. Using the calibration curve, you can determine the monomer concentration at that time point. This approach is more accurate than simple peak ratioing.[16]
-
Method Selection Guide
Choosing the right analytical tool depends on the specific information you need. This decision tree can help guide your choice.
Caption: Decision tree for selecting an analytical method.
References
- Berthlet, K. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube.
- MDPI. (n.d.). Special Issue : Trends and Challenges in NMR Spectroscopy for Advanced Polymeric Materials Characterization. MDPI.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
- Patsnap. (2025). NMR Spectroscopy Applications in Polymer Analysis. Patsnap Eureka.
- Chromatography Today. (2023). What are the Common Peak Problems in HPLC. Chromatography Today.
- SIELC Technologies. (n.d.). Separation of Styrene on Newcrom R1 HPLC column. SIELC Technologies.
- Colnago, L. A., et al. (2022). Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field. National Institutes of Health (NIH).
- Labcompare. (2025). Troubleshooting Common HPLC Issues. Labcompare.com.
- SIELC Technologies. (n.d.). Separation of Styrene oxide on Newcrom R1 HPLC column. SIELC Technologies.
- ResearchGate. (n.d.). (A) FTIR spectrum of styrene and polystyrene after in situ sonochemical.... ResearchGate.
- Royal Society of Chemistry. (2019). Chapter 1: Applications of NMR in Polymer Characterization – An Introduction. RSC Publishing.
- Glöckner, G., et al. (n.d.). Separation of Styrene - Methyl Methacrylate - Acrylonitrile Terpolymers by Composition Using High-Performance Liquid Chromatography. ResearchGate.
- Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE. Agilent.
- Li, S. F. Y., et al. (n.d.). An HPLC-DAD Method for Rapid and High Resolution Analysis of Concentrated BTEX and Styrene Aqueous Samples. DR-NTU, Nanyang Technological University.
- Corrigan, N., et al. (2025). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters.
- Crawford Scientific. (n.d.). GC Troubleshooting E-book. Scribd.
- SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. SCION Instruments.
- J&W Scientific. (n.d.). GC Troubleshooting. Stepbio.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry.
- University of California San Diego. (2023). Evaluating polymerization kinetics using microrheology. UCSD Jacobs School of Engineering.
- National Institutes of Health. (n.d.). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. PMC - NIH.
- Long, T. E., et al. (n.d.). Real-Time Monitoring of the Stable Free Radical Polymerization of Styrene via in-Situ Mid-Infrared Spectroscopy. ACS Publications.
- Dehghani, M. H., et al. (n.d.). Determination of migration monomer styrene from GPPS (general purpose polystyrene) and HIPS (high impact polystyrene) cups to hot drinks. PubMed Central.
- Trusler, M. M., et al. (2025). Raman and ATR-FTIR unmask crystallinity changes and carboxylate group and vinyl group accumulation in natural weathering polypropylene microplastics. National Institutes of Health (NIH).
- American Chemical Society. (n.d.). Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. ChemRxiv.
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Technical Support Center: Managing Exothermic Reactions Involving 3,5-Difluorostyrene
Welcome to the technical support center for handling 3,5-Difluorostyrene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing the exothermic risks associated with this reactive monomer. Given the structural similarity to styrene, this compound is expected to undergo highly exothermic polymerization. The introduction of fluorine atoms can significantly influence the electronic properties and reactivity of the vinyl group, necessitating stringent safety protocols.[1][2] This resource synthesizes established principles of reaction safety with specific considerations for fluorinated compounds to ensure procedural integrity and operator safety.
Section 1: Understanding the Hazard - The Exothermic Nature of Polymerization
Styrene polymerization is a well-documented exothermic process, releasing approximately 71 kJ/mol (16-17 kcal/mol) of heat.[3][4] This substantial heat release, if not adequately controlled, can lead to a rapid increase in reaction temperature. An approximate rule of thumb for many chemical reactions is that the rate doubles for every 10°C increase in temperature. This creates a dangerous positive feedback loop: the reaction generates heat, which accelerates the reaction rate, leading to even faster heat generation. This phenomenon, known as a thermal runaway, can result in a violent boiling of the monomer, over-pressurization of the reactor, and potentially a vessel rupture or explosion.[5][6]
Section 2: Proactive Exotherm Management - A Prevention-First Approach
Effective management of exothermic reactions begins with a robust experimental design that incorporates multiple layers of safety.
Critical Experimental Parameters
A thorough hazard assessment should precede any experiment.[8] Key considerations include:
-
Controlled Reagent Addition: Never add all reagents at once. For highly exothermic reactions, slow, dropwise addition of the initiator or monomer is crucial to allow the cooling system to dissipate the heat as it is generated.[3]
-
Adequate Cooling: Ensure your cooling system (e.g., ice bath, cryostat) has sufficient capacity to handle the total expected heat evolution of the reaction. Always monitor the internal reaction temperature, not just the bath temperature.
-
Dilution: Performing the reaction in a suitable solvent can increase the thermal mass of the system, helping to absorb the heat generated and moderate the temperature rise.[3]
-
Stirring: Efficient agitation is vital for uniform heat dissipation. Poor mixing can lead to localized hot spots where a runaway reaction can initiate.[9]
The Role of Inhibitors and Retarders
Commercial monomers are typically supplied with an inhibitor to prevent spontaneous polymerization during transport and storage.[5] It is critical to understand the type and function of these inhibitors.
| Inhibitor Type | Mechanism of Action | Common Examples | Key Considerations |
| True Inhibitors | Scavenge initiating radicals, providing a distinct induction period during which polymerization is completely halted.[5] | 4-tert-Butylcatechol (TBC), Hydroquinone (HQ) | Often require the presence of oxygen to be effective. Their concentration must be monitored, as they are consumed over time. |
| Retarders | Do not provide a distinct induction period but slow down the rate of polymerization.[5][10] | Nitrophenolic compounds | Can be used in conjunction with true inhibitors to provide a failsafe. |
| Stable Radicals | Highly effective radical scavengers that can terminate growing polymer chains.[5][6] | TEMPO and its derivatives | Can be used as "short-stops" to quench a runaway reaction.[6][11] |
Note: The effectiveness of inhibitors can be temperature-dependent, with their performance generally decreasing as temperature increases.[11]
Section 3: Troubleshooting Guide - Question & Answer Format
This section addresses specific issues you might encounter during your experiments with this compound.
Q1: My reaction temperature is rising much faster than anticipated, even with the cooling bath at a low temperature. What should I do?
A1: This is a critical sign of a potential thermal runaway. Immediate and calm action is required.
-
Step 1: Stop Reagent Addition. Immediately cease the addition of any initiator or monomer to the reaction.
-
Step 2: Enhance Cooling. If possible, add more coolant (e.g., dry ice to an acetone bath) to increase the cooling capacity. Do not add water directly to a reaction involving water-reactive reagents.
-
Step 3: Prepare for Emergency Quenching. Have a pre-prepared quenching solution ready for immediate use. The choice of quencher depends on the reaction chemistry.
-
Step 4: Alert Personnel. Inform your colleagues and supervisor about the situation. Do not work alone with potentially hazardous reactions.
-
Step 5: If Uncontrolled, Evacuate. If the temperature continues to rise uncontrollably and there is a risk of vessel over-pressurization, evacuate the area immediately and activate emergency protocols.
Q2: I need to remove the inhibitor from this compound before my reaction. What is the safest way to do this, and what precautions should I take?
A2: Removing the inhibitor increases the risk of spontaneous polymerization.
-
Procedure: Inhibitors like TBC can typically be removed by washing the monomer with an aqueous alkali solution (e.g., 1M NaOH), followed by washing with distilled water to remove the base, and then drying with a suitable drying agent (e.g., anhydrous MgSO₄).
-
Critical Precautions:
-
Perform the extraction in a separatory funnel in a well-ventilated fume hood.
-
Crucially, only prepare the amount of inhibitor-free monomer you need for the immediate experiment. Do not store inhibitor-free this compound, as it can polymerize unexpectedly, even at refrigerator temperatures.[12]
-
Keep the monomer cool during and after the removal process.
-
Ensure the monomer is completely dry before use, as water can interfere with many polymerization catalysts.
-
Q3: What is a suitable quenching agent for a runaway polymerization of this compound?
A3: The ideal quenching agent, or "short-stop," is a substance that can rapidly terminate the growing polymer chains.
-
Recommended Quenchers: Solutions of stable radical inhibitors like TEMPO or phenolic inhibitors like 4-tert-butylcatechol (TBC) in a compatible solvent are effective.[6][11] Hydroquinone is also a commonly used free-radical scavenger.[13]
-
Implementation: The quenching solution should be prepared in advance and be readily accessible. It should be added quickly and with vigorous stirring to ensure rapid dispersion throughout the reaction mixture.
-
Considerations: The choice of solvent for the quencher is important. It should be miscible with the reaction mixture and have a high boiling point to avoid flash boiling upon addition to the hot reaction.
Q4: Can I scale up my reaction with this compound from 1g to 100g by simply multiplying all the reagents by 100?
A4: Absolutely not. This is a very dangerous practice.
-
Heat Transfer Dynamics: The volume of a reaction increases by the cube of its linear dimension (r³), while the surface area available for heat transfer only increases by the square (r²). This means that as you scale up a reaction, its ability to dissipate heat decreases dramatically. A reaction that is easily controlled at a 1g scale can become a violent runaway at a 100g scale.
-
Proper Scale-Up Procedure:
-
Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).
-
Perform the reaction at an intermediate scale (e.g., 5-10g) to verify that your cooling capacity is adequate.
-
For larger scales, consider redesigning the process to a semi-batch or continuous flow setup where reagents are added at a rate that matches the heat removal capacity of the system.
-
Section 4: Experimental Protocols & Visual Guides
Protocol: Emergency Quenching of a Runaway Polymerization
-
Preparation: Before starting the reaction, prepare a quenching solution. A typical solution would be 1-2g of 4-hydroxy-TEMPO dissolved in 50-100mL of a high-boiling point solvent compatible with your reaction mixture (e.g., ethylbenzene).
-
Identification of Runaway: A runaway is indicated by a rapid, accelerating temperature rise that is not responsive to the primary cooling system.
-
Action:
-
Stop all reagent feeds.
-
Ensure maximum cooling is applied.
-
If the temperature continues to rise, add the quenching solution in one portion to the vigorously stirred reaction mixture.
-
Continue cooling and stirring until the internal temperature has stabilized and started to decrease.
-
Once the situation is under control, proceed to safely work up and dispose of the reaction mixture according to your institution's guidelines.
-
Logical Workflow for Exotherm Management
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Safe disposal and waste treatment of 3,5-Difluorostyrene
Technical Support Center: 3,5-Difluorostyrene
A Guide to Safe Disposal and Waste Treatment for Research Professionals
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. The focus is on ensuring laboratory safety and environmental compliance through proper waste management protocols. The information herein is grounded in established safety standards and waste treatment principles for halogenated organic compounds.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and disposal of this compound waste.
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a flammable liquid and vapor that can cause significant skin and eye irritation.[1][2] As with many fluorinated organic compounds, its thermal decomposition can generate highly toxic and corrosive gases, including hydrogen fluoride (HF).[2][3][4] Therefore, its waste must be managed with strict adherence to safety protocols to prevent fires, chemical burns, and toxic inhalation exposure. All handling should be performed in a well-ventilated chemical fume hood.[5][6]
Q2: How must I collect and segregate this compound waste in the laboratory?
A2: This is a critical step for both safety and cost-effective disposal. This compound is a halogenated organic compound . As such, all waste streams containing it—including pure solvent, reaction mixtures, and contaminated materials—must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[7][8]
-
Why it's critical: Do not mix halogenated waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[9] Doing so contaminates the entire volume, forcing it to be treated via the more complex and expensive disposal pathway required for halogenated compounds.[9] Furthermore, never mix this waste with acids, bases, or strong oxidizing agents to avoid unpredictable and dangerous chemical reactions.[6]
Q3: What are the approved disposal methods for waste containing this compound?
A3: The industry-standard and most environmentally sound method for destroying halogenated organic waste is high-temperature incineration .[7][10] This process uses controlled combustion at very high temperatures (often exceeding 1100°C) to break the strong carbon-fluorine bonds.[11][12] These specialized facilities are equipped with alkaline scrubbers to neutralize the acidic gases (like hydrogen fluoride) produced during combustion, preventing their release into the atmosphere.[3][10] Other options like secure landfilling in a permitted hazardous waste facility exist but are considered containment, not destruction, and are generally less preferred.[13]
Q4: Can I attempt to neutralize or treat this compound waste in my lab before disposal?
A4: No. This is strongly discouraged and unsafe. The carbon-fluorine bond is one of the strongest in organic chemistry, making the compound highly resistant to chemical degradation under standard laboratory conditions.[14] Attempting neutralization with common lab reagents is ineffective and may lead to hazardous reactions. Furthermore, biological degradation is not a viable option for polyfluorinated compounds like this, as they are recalcitrant to most microbial processes.[15][16][17] All waste must be handled by a licensed hazardous waste disposal company.[1]
Q5: What key regulations govern the disposal of this type of waste?
A5: In the United States, waste containing this compound must be managed as a "Dangerous Waste" or "Hazardous Waste" under the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[6] Regulations from the Occupational Safety and Health Administration (OSHA) govern safe handling in the workplace.[18] You must also comply with all state and local regulations, which may be more stringent. Always entrust disposal to a certified hazardous waste vendor who can ensure full compliance.[19]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: I accidentally mixed a small amount of this compound waste into my "Non-Halogenated" waste container.
-
Causality: Cross-contamination of waste streams is a common laboratory error, often due to mislabeled containers or lapses in protocol. The consequence is that the entire container is now legally considered halogenated hazardous waste.
-
Solution:
-
Immediately stop adding any further waste to the contaminated container.
-
Clearly relabel the container as "Halogenated Organic Waste."
-
On the hazardous waste tag, list all components, including the this compound and all the non-halogenated solvents it was mixed with.
-
Arrange for disposal through your institution's Environmental Health & Safety (EHS) office as halogenated waste.
-
Preventative Action: Ensure all waste containers are clearly and correctly labeled at all times. Consider color-coding waste containers (e.g., green for halogenated, red for non-halogenated) to provide a quick visual cue.[7]
-
Problem: The waste container for this compound is showing signs of swelling, discoloration, or degradation.
-
Causality: This indicates a chemical incompatibility between the waste stream and the container material. While polyethylene and glass are generally compatible, an unexpected component in the waste mixture (e.g., an aggressive solvent or reactive intermediate) could be attacking the container. Swelling is often a sign of gas generation from a slow reaction or vapor pressure buildup.
-
Solution:
-
Do not open the container. If it appears to be under pressure, opening it could result in a dangerous release of chemicals.
-
Carefully move the container to a secondary containment bin within a fume hood.
-
Alert your lab manager and your institution's EHS office immediately. They are trained to handle such situations, which may require specialized procedures like remote venting or overpacking the container into a larger, secure drum.
-
Preventative Action: Always consult a chemical compatibility chart before selecting a waste container.[20][21][22] Ensure that only compatible waste streams are mixed and that containers are not sealed airtight if there is any potential for gas evolution.
-
Problem: I have a small spill (less than 100 mL) of this compound in the fume hood.
-
Causality: Spills can occur during transfers or reaction workups. A prompt and correct response is crucial to prevent exposure and further contamination.
-
Solution:
-
Ensure the fume hood sash is lowered to the appropriate working height to maintain airflow.
-
Remove all sources of ignition from the immediate area.[23][24]
-
Wearing your full Personal Protective Equipment (PPE), contain the spill with an inert absorbent material like vermiculite, clay, or a commercial spill pad. Do not use combustible materials like paper towels.
-
Using spark-proof tools, carefully collect the absorbed material into a compatible, sealable container (e.g., a glass jar or polyethylene bag).[23]
-
Wipe the area clean with a cloth lightly dampened with a suitable solvent (like isopropanol), and place the cloth in the same waste container.
-
Label the container as "Halogenated Spill Debris containing this compound" and dispose of it as hazardous waste.[8]
-
Experimental Protocols & Workflows
Protocol 1: Laboratory Waste Collection and Storage
-
Container Selection: Obtain a designated waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or borosilicate glass) from your EHS office. Ensure it has a screw-top cap.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "Halogenated Organic Waste" and list "this compound" as the first component.[8]
-
Collection: Collect all waste streams containing this compound in this container. This includes spent reaction mixtures, solvent from rotary evaporators, and rinsates from cleaning contaminated glassware.
-
Closure: Keep the container closed at all times except when actively adding waste.[8] This prevents the release of volatile organic compounds (VOCs).
-
Storage: Store the sealed container in a designated satellite accumulation area, which should be in a well-ventilated location (like a vented cabinet) and within secondary containment to catch any potential leaks.[6]
-
Disposal Request: Once the container is full or has been in use for a specified period (per institutional policy), submit a chemical waste collection request to your EHS office.
Visualization of Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste.
Caption: Waste Segregation Decision Flowchart.
Technical Deep Dive: The Rationale Behind Disposal Methods
Why High-Temperature Incineration is Essential
The defining feature of fluorinated compounds is the exceptional strength of the carbon-fluorine (C-F) bond. This bond is significantly stronger than carbon-hydrogen or even carbon-chlorine bonds, making these molecules highly resistant to both chemical and biological degradation.[14]
-
Thermal Destruction: To break the C-F bond and completely mineralize the compound to carbon dioxide and hydrogen fluoride (HF), substantial energy input is required.[14] This is achieved in hazardous waste incinerators that operate at sustained temperatures of 1100°C or higher.[11][12]
-
Acid Gas Scrubbing: The combustion of this compound produces HF, a highly corrosive and toxic gas. Licensed incinerators are mandated to have sophisticated flue gas treatment systems.[10] These systems typically use a "wet scrubber," which passes the exhaust gas through an alkaline solution (e.g., caustic soda or lime) to neutralize the HF, converting it into harmless salts and water.[25]
Data Summary: Safe Handling and Disposal Parameters
| Parameter | Specification | Rationale & Reference |
| Primary PPE | Chemical splash goggles, Flame-resistant lab coat, Chemical-resistant gloves (consult manufacturer chart). | Protects against splashes, fire hazards, and skin contact.[5] |
| Engineering Control | Work must be performed in a certified chemical fume hood. | Minimizes inhalation exposure to volatile and potentially toxic vapors.[5][6] |
| Waste Container | Labeled "Halogenated Organic Waste". Material: HDPE, Glass. | Ensures proper segregation and chemical compatibility.[6][7] |
| Prohibited Mixtures | Non-halogenated solvents, strong acids/bases, oxidizing agents. | Prevents costly cross-contamination and dangerous reactions.[6][9] |
| Primary Disposal Route | High-Temperature Incineration (>1100°C) with acid gas scrubbing. | Ensures complete destruction of the stable C-F bond and neutralization of toxic byproducts.[3][10][11] |
| Regulatory Framework | RCRA Hazardous Waste, OSHA, State/Local Regulations. | Governs the entire lifecycle from generation to final disposal.[6][18] |
References
- Safety and handling of fluorinated organic compounds. (2025). BenchChem.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
- Hazardous waste segreg
- Vargas, C., Song, B., Camps, M., & Häggblom, M. M. (2000).
- Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety.
- Inciner
- Key, B. D. (n.d.).
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024). U.S. Environmental Protection Agency.
- Difluorostyrene SDS, 405-42-5 Safety D
- Anaerobic degradation of fluorinated aromatic compounds | Request PDF. (2000).
- EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents. (2024). The Acta Group.
- Anaerobic degradation of fluorinated aromatic compounds. (2000). Research With Rutgers.
- Strategies for biodegradation of fluorin
- EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS. (2021).
- Waste inciner
- Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (2016).
- ENVIRONMENTAL PROTECTION AGENCY 40 CFR Parts 261 and 271 [EPA-HQ-OLEM-2023-0278]. (2024). Federal Register.
- Hazardous waste incineration – A viable and environmentally sound option. (1999). Environmental Science & Engineering Magazine.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- SAFETY DATA SHEET 3-Fluorostyrene (stabilized with TBC). (2025). TCI Chemicals.
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- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.).
- Guide to the Safe Handling of Fluoropolymer Resins. (n.d.). Unknown Source.
- 3,4-Difluorostyrene Safety D
- SAFETY D
- Material Safety Data Sheet - 3-Fluorostyrene, 97%. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET 4-Fluorostyrene. (2025). Sigma-Aldrich.
- Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
- Some considerations in the handling of fluorine and the chlorine fluorides. (n.d.).
- 7.2 Organic Solvents. (n.d.). Cornell University Environmental Health and Safety.
- SAFETY DATA SHEET 1,3-Difluorobenzene. (2024). Thermo Fisher Scientific.
- SAFETY DATA SHEET Fluorene. (2025). Sigma-Aldrich.
- Treatment method of styrene waste gas. (n.d.).
- Treatment of styrene plant wastewater using Fenton oxidation method. (n.d.).
- Styrene abatement techniques. (n.d.). PlasticsEurope.
- Chemical Compatibility D
- Environmental friendly surface treatments of styrene–butadiene–styrene rubber: Alternatives to the solvent-based halogenation treatment | Request PDF. (2006).
- Chemical Compatibility of Filter Components. (n.d.). MilliporeSigma.
- Chemical comp
- CHEMICAL COMPATIBILITY CHART. (2013). Thermo Fisher Scientific.
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Validation & Comparative
A Comparative Guide to 3,5-Difluorostyrene and its Isomeric Counterparts: Synthesis, Properties, and Applications
Introduction: The Strategic Role of Fluorine in Styrenic Polymers
In the realms of materials science and medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules offers a powerful tool for tuning physicochemical properties.[1][2] Fluoropolymers are renowned for their exceptional thermal and chemical stability, low surface energy, and unique electronic characteristics, stemming from the high electronegativity of fluorine and the strength of the carbon-fluorine bond.[3][4][5] Among the vast array of fluorinated monomers, fluorinated styrenes stand out as versatile building blocks for advanced polymers with tailored functionalities.
This guide provides an in-depth comparative analysis of 3,5-Difluorostyrene and other key fluorinated styrene monomers. We will explore how the number and position of fluorine substituents on the phenyl ring dictate the monomer's reactivity and the resulting polymer's performance characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated polystyrenes for a wide range of applications, from high-performance coatings to novel therapeutic agents.[6][7]
Section 1: The Monomer - A Comparative Overview of Physicochemical Properties
The identity and properties of the final polymer are fundamentally rooted in the characteristics of the monomer. The substitution pattern of fluorine on the styrene ring significantly influences its electronic nature, which in turn affects its reactivity and physical properties.
Electronic Effects: The Inductive vs. Resonance Tug-of-War
The fluorine atom exerts a strong electron-withdrawing inductive effect (–I) due to its high electronegativity.[8] Simultaneously, it has a weak electron-donating resonance effect (+R) via its lone pairs. The position of the fluorine atom determines the balance of these competing effects on the vinyl group's reactivity.
-
Para-substitution (e.g., 4-Fluorostyrene): The +R effect can partially offset the –I effect, influencing the electron density of the vinyl group.
-
Meta-substitution (e.g., this compound): The inductive effect dominates as the resonance effect does not extend to the meta position. This results in a more electron-deficient aromatic ring and vinyl group compared to the non-fluorinated styrene.
-
Ortho-substitution (e.g., 2,6-Difluorostyrene): A strong inductive effect is present, coupled with potential steric hindrance that can influence polymerization kinetics.
This interplay is critical for predicting polymerization behavior, particularly in controlled radical polymerization techniques where monomer electronics are paramount.
Physical Properties of Key Fluorinated Styrenes
The following table summarizes the key physical properties of this compound and other commercially relevant fluorinated styrenes. These properties are essential for handling, purification, and reaction setup.
| Monomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 4-Fluorostyrene | C₈H₇F | 122.14[9] | 67 / 50 mmHg[9] | 1.024 (at 25°C)[9] |
| 2,6-Difluorostyrene | C₈H₆F₂ | 140.13[10] | N/A | N/A |
| 3,4-Difluorostyrene | C₈H₆F₂ | 140.13[11] | N/A | N/A |
| This compound | C₈H₆F₂ | 140.13 | N/A | N/A |
| 2,3,4,5,6-Pentafluorostyrene | C₈H₃F₅ | 194.10 | 137-139 | 1.432 (at 25°C) |
Section 2: Synthesis and Polymerization Strategies
The accessibility of high-purity fluorinated styrenes is crucial for producing well-defined polymers. Various synthetic methodologies have been developed for their preparation.
General Synthetic Routes
A common and robust method for synthesizing substituted styrenes is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. For fluorinated styrenes, the corresponding fluorinated benzaldehyde serves as a readily available starting material. Other methods include direct fluorination of styrene or its precursors, though these can sometimes lead to issues with regioselectivity.[12][13]
Caption: General workflow for fluorinated styrene synthesis via the Wittig reaction.
Polymerization Techniques
Fluorinated styrenes can be polymerized using various techniques, with Reversible Deactivation Radical Polymerization (RDRP) methods like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization being particularly effective.[6] These controlled polymerization techniques allow for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and complex architectures, which is essential for high-performance applications.
Section 3: Comparative Performance of Poly(fluorostyrene)s
The true value of these monomers is realized in the properties of their corresponding polymers. Fluorine substitution dramatically enhances several key performance metrics compared to standard polystyrene.
Thermal Stability
One of the most significant advantages of fluoropolymers is their enhanced thermal stability. The high dissociation energy of the C-F bond (approx. 485 kJ/mol) compared to the C-H bond (approx. 414 kJ/mol) imparts exceptional resistance to thermal degradation.[3][5] This makes fluorinated polystyrenes suitable for applications requiring high service temperatures. For instance, polymers derived from fluorinated styrenes generally exhibit higher glass transition temperatures (Tg) and decomposition temperatures (Td) than unsubstituted polystyrene. A cross-linked polystyrene containing octafluorobiphenyl units showed a 5% weight loss temperature of 439 °C and a high glass-transition temperature of 233 °C.[14]
Surface and Dielectric Properties
The low polarizability and high electronegativity of fluorine lead to polymers with very low surface energy.[5][6] This translates to highly hydrophobic and oleophobic surfaces, which are desirable for applications such as anti-fouling coatings, self-cleaning surfaces, and low-friction materials.[6] Furthermore, many fluorinated polymers, including poly(pentafluorostyrene), exhibit low dielectric constants, making them valuable materials for microelectronics and high-frequency applications.[14][15]
Chemical and Solvent Resistance
The strong C-F bonds and the "sheath" of fluorine atoms protecting the polymer backbone result in excellent chemical inertness and resistance to a wide range of solvents.[5] This is a marked improvement over standard polystyrene, which is susceptible to swelling or dissolution in many organic solvents. For example, highly isotactic poly(ortho-fluorostyrene) has been shown to exhibit exceptional solvent resistance.[16]
Summary of Polymer Properties
| Polymer Property | Polystyrene (Reference) | Poly(4-Fluorostyrene) | Poly(this compound) | Poly(pentafluorostyrene) |
| Thermal Stability (Td) | ~350-400 °C | Increased | Significantly Increased | Very High |
| Glass Transition (Tg) | ~100 °C | > 100 °C | > 100 °C | ~110-120 °C |
| Surface Energy | Moderate | Low | Very Low | Extremely Low |
| Water Contact Angle | ~90° | > 90° | Significantly > 90° | > 110° |
| Dielectric Constant | ~2.5 | Lower | Lower | Very Low (~2.3-2.4)[15] |
| Solvent Resistance | Poor | Improved | Good | Excellent[16] |
Section 4: Key Application Areas
The unique combination of properties endowed by fluorination opens up a wide range of applications for these specialized styrenic polymers.
Caption: Relationship between key properties of fluorinated polystyrenes and their major application areas.
-
Materials Science: Their thermal stability and hydrophobicity make them ideal for protective coatings, chemically resistant liners, and membranes for fuel cells or separation processes.[6][15][17]
-
Microelectronics: The low dielectric constant is crucial for insulating layers in integrated circuits, helping to reduce signal delay and power consumption.[14]
-
Drug Development: In medicinal chemistry, fluorine is often introduced into drug candidates to block metabolic oxidation sites, thereby increasing the drug's half-life.[18] The altered electronic properties can also enhance binding affinity to target receptors.[1][2] The 3,5-disubstituted pattern, for instance, is a common feature in certain receptor antagonists to improve penetration into the central nervous system.[18]
Section 5: Experimental Protocols
To ensure scientific integrity and reproducibility, we provide the following validated protocols.
Protocol 1: Synthesis of 4-Fluorostyrene via Wittig Reaction
Objective: To synthesize 4-fluorostyrene from 4-fluorobenzaldehyde.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
4-Fluorobenzaldehyde
-
Hexanes, Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Ylide Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise over 15 minutes. The mixture will turn a characteristic yellow-orange color.
-
Stir the resulting ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine oxide.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (using hexanes as eluent) or by vacuum distillation to yield pure 4-fluorostyrene. Add a radical inhibitor (e.g., 4-tert-butylcatechol) for storage.
Causality: The strong base (potassium tert-butoxide) is required to deprotonate the phosphonium salt to form the nucleophilic ylide. The reaction is driven by the formation of the very stable triphenylphosphine oxide byproduct. Anhydrous conditions are critical as the ylide is moisture-sensitive.
Protocol 2: Characterization of Polymer Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) of a synthesized poly(fluorostyrene).
Instrument: Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Place 5-10 mg of the dry polymer sample into a TGA pan (platinum or alumina).
-
Instrument Setup: Place the pan in the TGA furnace.
-
Method Parameters:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[19]
-
-
-
Data Acquisition: Start the run and record the mass loss as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (T₅d).
-
The temperature of the maximum rate of decomposition can be determined from the first derivative of the TGA curve (DTG curve).
-
Causality: A controlled heating rate under a specific atmosphere ensures reproducible results.[19] An inert nitrogen atmosphere is used to study the inherent thermal stability of the polymer backbone, while an air atmosphere is used to assess its thermo-oxidative stability. The resulting thermogram provides a quantitative measure of the polymer's stability at elevated temperatures.
Conclusion
This compound and its isomers are not merely specialty chemicals but strategic tools for molecular engineering. The choice of monomer is a critical design parameter that directly impacts the performance profile of the resulting polymer. While monofluorination (e.g., 4-fluorostyrene) offers a moderate enhancement of properties, difluoro- and polyfluoro-styrenes provide a more dramatic improvement in thermal stability, chemical resistance, and surface properties. This compound, with its strong, purely inductive electron-withdrawing effect and symmetric substitution, offers a unique combination of reactivity and performance, making it a compelling candidate for advanced materials in electronics, coatings, and pharmaceuticals. This guide serves as a foundational resource for scientists and engineers to make informed decisions in the selection and application of these powerful fluorinated building blocks.
References
- Directed synthesis of copolymers based on fluorine-containing styrene derivatives. (n.d.).
- Arhamidolatabadi, A., et al. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release.
- Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. (2011).
- Tian, F., Yan, G., & Yu, J. (2019). Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis.
- Tian, F., Yan, G., & Yu, J. (2019). Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis.
- Guide for the Safe Handling of Fluoropolymer Resins. (2012). AGC Chemicals Europe. [Link]
- Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. (n.d.).
- Eid, N., et al. (2021). Chain-End Functionality: The Key Factor toward Fluoropolymer Thermal Stability. Macromolecules. [Link]
- The Synthesis and Polymerization of Some Fluorinated Styrenes. (n.d.).
- A fluorinated cross-linked polystyrene with good dielectric properties at high frequency derived from bio-based vanillin. (n.d.). RSC Publishing. [Link]
- Direct Fluorination of Styrenes. (2015).
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A Comparative Guide to the Spectroscopic Validation of 3,5-Difluorostyrene Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Fluorinated aromatic compounds, particularly derivatives of 3,5-difluorostyrene, are of increasing importance in pharmaceuticals and materials science due to the unique electronic properties conferred by the fluorine atoms. Verifying the precise molecular architecture of these derivatives—ensuring the correct substitution pattern and the integrity of the vinyl group—is paramount.
This guide provides an in-depth comparison of standard spectroscopic techniques for the structural elucidation of this compound derivatives. We move beyond mere procedural descriptions to explain the causality behind experimental choices, enabling a robust, self-validating approach to structural confirmation.
The Central Role of Multi-nuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of small organic molecules. For fluorinated compounds, a multi-pronged approach utilizing ¹H, ¹³C, and ¹⁹F NMR is not just recommended; it is essential for irrefutable proof of structure. The unique properties of the ¹⁹F nucleus—100% natural abundance, high sensitivity, and a wide chemical shift range—provide a powerful spectroscopic handle for analysis.[1][2][3][4][5]
¹⁹F NMR: The Primary Confirmation Tool
Expertise & Experience: The first and most direct confirmation of a 3,5-difluoro substitution pattern comes from the ¹⁹F NMR spectrum. Due to the molecular symmetry in a 3,5-disubstituted ring, both fluorine atoms are chemically equivalent. This results in a single, well-defined signal in the ¹⁹F NMR spectrum, immediately validating their symmetric placement. The absence of ¹⁹F-¹⁹F coupling further supports this assignment, distinguishing it from isomers with adjacent fluorine atoms (e.g., 2,3- or 3,4-difluorostyrene).
Trustworthiness: The large chemical shift dispersion of ¹⁹F NMR makes its signals highly sensitive to the local electronic environment.[1][5] Any deviation from the expected 3,5-substitution pattern would lead to chemically non-equivalent fluorine atoms, resulting in two distinct signals, often with observable ¹⁹F-¹⁹F coupling. Therefore, observing a single fluorine signal is a strong piece of evidence for the proposed structure.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean vial.[6][7] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer equipped with a multinuclear probe capable of observing ¹⁹F.
-
Acquisition: Acquire a standard 1D ¹⁹F spectrum. A proton-decoupled experiment is often unnecessary for initial confirmation but can be used to simplify multiplets if needed. Use a common fluorine reference standard, such as CFCl₃ (δ = 0 ppm) or an external standard like trifluoroacetic acid.
-
Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase the spectrum, and perform baseline correction. Calibrate the chemical shift axis using the reference standard.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "General NMR Experimental Workflow."
¹H and ¹³C NMR: Assembling the Full Picture
While ¹⁹F NMR confirms the fluorine environment, ¹H and ¹³C NMR are required to validate the rest of the molecular scaffold—the vinyl group and the substitution pattern of the aromatic ring.
Expertise & Experience (¹H NMR): The protons of the vinyl group will appear as a characteristic set of signals in the alkene region (~5.0-7.0 ppm). The geminal, cis, and trans couplings between these three protons create a distinct AMX spin system, typically seen as three separate multiplets (often a doublet of doublets, a doublet, and another doublet). The aromatic region will show two types of proton signals. The proton at C4 (between the two fluorine atoms) will appear as a triplet due to coupling to two equivalent fluorine atoms (JHF-meta). The two equivalent protons at C2 and C6 will appear as doublets of doublets, due to coupling to the C4 proton (JHH-meta) and one fluorine atom (JHF-ortho).
Expertise & Experience (¹³C NMR): A proton-decoupled ¹³C NMR spectrum provides a carbon count and crucial information via carbon-fluorine couplings (JCF).[8] The signal for C3 and C5 (the carbons directly attached to fluorine) will appear as a large doublet due to a strong one-bond coupling (¹JCF), typically >240 Hz.[8][9] The signals for C2/C6 and C4 will also be split by two-bond (²JCF) and three-bond (³JCF) couplings, respectively, which are significantly smaller. This complex splitting pattern is a highly reliable fingerprint for the substitution pattern.[8] Quaternary carbons without attached protons often show weaker signals.[10]
Trustworthiness: The combination of proton multiplicities and the magnitude of C-F coupling constants provides a self-validating system.[11] For example, observing a large ¹JCF coupling confirms the direct attachment of fluorine to a carbon, while the specific splitting patterns in both the ¹H and ¹³C spectra confirm the relative positions of all atoms in the aromatic ring.
Table 1: Expected NMR Data for a this compound Core Structure
| Nucleus | Position | Expected δ (ppm) | Expected Multiplicity | Typical Coupling Constants (Hz) |
| ¹H | Vinyl H (gem) | ~5.3 | dd | Jtrans ≈ 17.6, Jcis ≈ 10.9 |
| Vinyl H (cis) | ~5.8 | d | Jcis ≈ 10.9 | |
| Vinyl H (trans) | ~6.7 | d | Jtrans ≈ 17.6 | |
| Aromatic H2, H6 | ~6.9-7.2 | dd | JHH-meta ≈ 2-3, JHF-ortho ≈ 8-10 | |
| Aromatic H4 | ~6.6-6.8 | t | JHF-meta ≈ 8-10 | |
| ¹³C | Vinyl CH₂ | ~115 | s (or t from C-H) | - |
| Vinyl CH | ~135 | s (or d from C-H) | - | |
| Aromatic C1 | ~140 | t | ³JCF ≈ 2-4 | |
| Aromatic C2, C6 | ~110 | d | ²JCF ≈ 20-25 | |
| Aromatic C4 | ~105 | t | ²JCF ≈ 25-30 | |
| Aromatic C3, C5 | ~163 | d | ¹JCF > 240 | |
| ¹⁹F | F3, F5 | ~ -105 to -115 | t | JFH-meta ≈ 8-10 |
Note: Chemical shifts (δ) are approximate and can vary based on the specific derivative and solvent used.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is a rapid and cost-effective technique best used to confirm the presence of key functional groups. It serves as an excellent complementary technique to NMR.
Expertise & Experience: For a this compound derivative, the IR spectrum should display several characteristic bands. The presence of the aromatic ring is confirmed by C-H stretching absorption just above 3000 cm⁻¹ and C=C in-ring stretching vibrations around 1600 cm⁻¹ and 1450-1500 cm⁻¹.[12][13][14] The vinyl group will also show a C-H stretch in the 3020-3100 cm⁻¹ region and a C=C stretch near 1640 cm⁻¹.[15] The most critical absorption for these specific derivatives is the strong C-F stretching band, which typically appears in the 1100-1350 cm⁻¹ region of the spectrum. The presence of two strong bands in this area can be indicative of the two C-F bonds.
Trustworthiness: While IR does not provide the detailed connectivity information of NMR, the absence of expected bands is powerful negative evidence. For instance, the absence of a strong C-F band would immediately refute the proposed structure. The pattern of C-H out-of-plane bending bands (900-675 cm⁻¹) can also provide corroborating evidence for the 1,3,5-trisubstitution pattern of the aromatic ring.[14]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (1-2 drops of liquid or a few milligrams of solid) of the purified sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "ATR-IR Spectroscopy Workflow."
Table 2: Key IR Absorption Bands for this compound Derivatives
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3020 | Aromatic & Vinylic C-H Stretch | Medium-Weak |
| 1640-1630 | Vinylic C=C Stretch | Medium |
| 1600-1580 | Aromatic C=C Ring Stretch | Medium-Strong |
| 1480-1440 | Aromatic C=C Ring Stretch | Medium-Strong |
| 1350-1100 | C-F Stretch | Strong |
| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong |
Mass Spectrometry: Molecular Weight and Formula Verification
Mass spectrometry (MS) is the final piece of the validation puzzle, used to confirm the molecular weight and elemental composition of the derivative.
Expertise & Experience: Using a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument is critical. This allows for the determination of the accurate mass of the molecular ion (M⁺) to within a few parts per million (ppm). This high accuracy enables the unequivocal determination of the molecular formula. For example, the molecular formula C₈H₆F₂ has a calculated exact mass of 140.0438.[16] An experimentally determined mass of 140.0435 would strongly support this formula.
Trustworthiness: Unlike chlorine or bromine, fluorine is monoisotopic (¹⁹F is the only naturally occurring isotope). Therefore, compounds containing only C, H, and F will not exhibit the characteristic M+2 isotopic pattern seen with other halogens.[17][18][19] This "negative" evidence is itself a validation point, ruling out the presence of Cl or Br. The fragmentation pattern can also be informative; a common fragment would correspond to the loss of the vinyl group (a loss of 27 Da), providing further corroboration of the styrene backbone.
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI, often containing a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure high mass accuracy.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For a neutral styrene derivative, ionization may be challenging, and techniques like Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI) may be better alternatives.
-
Data Analysis: Determine the accurate mass of the observed molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙ depending on the ionization method). Use the instrument's software to calculate the elemental composition that best fits the measured mass and compare it to the theoretical formula.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "High-Resolution Mass Spectrometry Workflow."
Conclusion: A Synergistic and Self-Validating Approach
No single spectroscopic technique can provide absolute structural proof. Instead, a synergistic approach, where the data from each method corroborates the others, forms the basis of a self-validating system. For this compound derivatives, the workflow is clear:
-
¹⁹F NMR provides the most direct and unambiguous confirmation of the 3,5-difluoro substitution pattern.
-
¹H and ¹³C NMR build upon this, confirming the integrity of the vinyl group and providing a detailed map of the entire carbon-hydrogen framework through chemical shifts and coupling constants.
-
IR Spectroscopy offers rapid confirmation of the essential functional groups (aromatic ring, alkene, C-F bonds).
-
HRMS provides the definitive molecular formula, anchoring the entire structural assignment to a precise elemental composition.
By systematically applying these techniques and understanding the causality behind the expected spectral features, researchers can validate the structure of their this compound derivatives with the highest degree of scientific confidence.
References
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- Giraud, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, Royal Society of Chemistry. [Link]
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- Takeuchi, K., et al. (2022). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Reports, 2(3), 100067. [Link]
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- Schaefer, T., et al. (1987). 1H and 19F NMR conformational studies of the monofluorostyrenes in solution. Comparison with theory and vapor phase behavior. Canadian Journal of Chemistry, 65(6), 1373-1378. [Link]
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A Comparative Analysis of the Reactivity of 3,5-Difluorostyrene and Styrene: An In-Depth Technical Guide
Introduction
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed tactic to modulate physicochemical and biological properties. Styrenic monomers, foundational building blocks for a vast array of polymers and fine chemicals, are frequently subjected to fluorination to enhance thermal stability, alter electronic characteristics, and improve metabolic resistance in medicinal chemistry contexts. This guide provides a comprehensive comparison of the reactivity of 3,5-difluorostyrene and its non-fluorinated counterpart, styrene. We will delve into the electronic perturbations induced by the fluorine substituents and their consequential impact on the reactivity of the vinyl group in key organic transformations, supported by theoretical principles and experimental data.
The Electronic Influence of Meta-Difluorination
The reactivity of the vinyl group in styrene is intrinsically linked to the electronic nature of the phenyl ring. The two fluorine atoms in the meta positions of this compound exert a powerful influence on the electron density of the aromatic ring and, by extension, the vinyl substituent. This influence is primarily governed by two opposing electronic effects:
-
Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. In this compound, the two fluorine atoms pull electron density away from the benzene ring through the sigma bonds. This effect deactivates the ring towards electrophilic attack.
-
Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the fluorine atoms can be delocalized into the pi-system of the benzene ring. This electron-donating resonance effect is most pronounced at the ortho and para positions. However, in the meta position, the resonance effect does not directly influence the carbon atom bearing the vinyl group.
The overall electronic effect of a substituent is often quantified by its Hammett constant (σ). For a fluorine atom in the meta position, the Hammett constant (σ_m) is +0.34, indicating a net electron-withdrawing effect. In this compound, the additive nature of these effects results in a significantly electron-deficient aromatic ring compared to styrene.
Comparative Reactivity in Key Transformations
The altered electronic landscape of this compound profoundly impacts its reactivity in several classes of organic reactions.
Electrophilic Addition to the Alkene
Electrophilic addition to the vinyl group of styrenes proceeds through a carbocation intermediate. The stability of this intermediate is paramount in determining the reaction rate. In the case of styrene, the initial electrophilic attack at the terminal carbon of the vinyl group generates a benzylic carbocation, which is stabilized by resonance with the phenyl ring.
For this compound, the strong inductive electron-withdrawing effect of the two fluorine atoms destabilizes the benzylic carbocation intermediate. This destabilization increases the activation energy for the electrophilic addition, thereby decreasing the reactivity of this compound towards electrophiles compared to styrene .
Experimental Protocol: Comparative Electrophilic Bromination
This protocol outlines a representative experiment to quantify the relative reactivity of this compound and styrene towards electrophilic bromination.
Materials:
-
Styrene
-
This compound
-
Bromine
-
Dichloromethane (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare equimolar stock solutions (e.g., 0.1 M) of styrene and this compound in anhydrous dichloromethane containing a known concentration of an internal standard.
-
Prepare a solution of bromine in anhydrous dichloromethane (e.g., 0.05 M).
-
In separate reaction vessels maintained at a constant temperature (e.g., 0 °C), add a known volume of the styrene and this compound stock solutions.
-
Initiate the reaction by adding a specific volume of the bromine solution to each reaction vessel simultaneously.
-
At timed intervals, withdraw aliquots from each reaction mixture and quench the reaction by adding a solution of sodium thiosulfate.
-
Analyze the quenched aliquots by GC-MS to determine the concentration of the remaining styrene and this compound relative to the internal standard.
-
Plot the concentration of the styrenes versus time to determine the initial reaction rates.
-
The relative reactivity can be calculated as the ratio of the initial rate of consumption of styrene to that of this compound.
Expected Outcome: The rate of bromine consumption will be significantly higher for styrene compared to this compound, confirming the deactivating effect of the fluorine substituents on electrophilic addition.
Radical Polymerization
In contrast to electrophilic reactions, the reactivity of styrenic monomers in radical polymerization is influenced by both the stability of the propagating radical and the electronic nature of the monomer. The two fluorine atoms in this compound can influence the polymerization in the following ways:
-
Polar Effects: The electron-withdrawing nature of the difluorinated phenyl ring can enhance the rate of radical addition to the monomer.
-
Radical Stability: The fluorine substituents can have a modest effect on the stability of the propagating benzylic radical.
Experimental evidence from related fluorinated styrenes suggests that This compound is likely to exhibit a higher rate of radical polymerization than styrene . For instance, studies on trifluoromethyl-substituted styrenes have shown that 3,5-bis(trifluoromethyl)styrene polymerizes faster than styrene. This is attributed to the enhanced electrophilicity of the double bond in the fluorinated monomer, making it more susceptible to attack by the nucleophilic propagating radical.
Data Presentation: Relative Polymerization Rates of Substituted Styrenes
| Monomer | Relative Polymerization Rate (k_p) |
| Styrene | 1.00 |
| 2-Trifluoromethylstyrene | > 1 |
| Pentafluorostyrene | > 1 |
| 2,5-Bis(trifluoromethyl)styrene | >> 1 |
| 3,5-Bis(trifluoromethyl)styrene | >> 1 |
| 4-Trifluoromethyl-tetrafluorostyrene | >>> 1 |
This table presents a qualitative comparison based on literature data for related compounds, illustrating the general trend of increased radical polymerization rates with fluorine substitution.
Cycloaddition Reactions (Diels-Alder)
In Diels-Alder reactions, styrenes can act as dienophiles. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. Therefore, it is anticipated that This compound would be a more reactive dienophile in Diels-Alder reactions compared to styrene . The electron-deficient nature of the vinyl group in this compound lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO gap with a given diene and a faster reaction rate.
Visualization of Reaction Mechanisms
Caption: Mechanism of electrophilic addition for styrene and this compound.
Caption: General workflow for radical polymerization.
Conclusion
The presence of two fluorine atoms in the meta positions of this compound significantly alters its reactivity compared to non-fluorinated styrene. The strong inductive electron-withdrawing effect of the fluorine atoms deactivates the vinyl group towards electrophilic attack by destabilizing the carbocation intermediate. Conversely, this electronic perturbation enhances the reactivity of this compound in radical polymerization and Diels-Alder reactions. Understanding these reactivity differences is crucial for researchers and drug development professionals in designing synthetic routes and tailoring the properties of novel materials and pharmaceutical agents.
References
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
- Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
- Hiyama, T. (2000).
- Kita, Y., & Fujioka, H. (2013). Fluorinated Styrenes in Polymerization. In Fluorine in Polymer Science (pp. 1-28). Springer, Berlin, Heidelberg. [Link]
A Comparative Guide to the Thermal Stability of Poly(3,5-Difluorostyrene) and its Analogs
For researchers and professionals in drug development and material science, understanding the thermal stability of polymers is paramount for predicting their processing parameters, service life, and degradation pathways. This guide provides a detailed comparative analysis of the thermal stability of polymers derived from 3,5-difluorostyrene, contextualized against its non-fluorinated counterpart, polystyrene, and other fluorinated styrenic polymers. While direct, comprehensive experimental data for poly(this compound) is not extensively reported in publicly accessible literature, this guide synthesizes established principles of polymer chemistry and available data on analogous materials to provide a robust predictive assessment.
The introduction of fluorine atoms into a polymer backbone is a well-established strategy to enhance thermal stability.[1] The high electronegativity and strong carbon-fluorine bond energy contribute to increased resistance to thermal degradation. This guide will delve into the quantitative measures of this stability, the methodologies to assess it, and the underlying chemical principles.
The Impact of Fluorination on Polystyrene's Thermal Properties: A Comparative Overview
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability of polymers. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition, while DSC measures the heat flow into or out of a sample, revealing phase transitions such as the glass transition temperature (Tg).
Based on the general trend that fluorination enhances thermal stability, it is anticipated that poly(this compound) would exhibit a decomposition temperature significantly higher than that of polystyrene.[1] The presence of two fluorine atoms on the styrene ring is expected to increase the polymer's resistance to thermal degradation.[1]
For a clear comparison, the following table summarizes key thermal properties of polystyrene and provides an educated estimation for poly(this compound) based on data from related fluorinated polymers.
| Polymer | Onset of Decomposition (Td, 5% weight loss) in N2 | Glass Transition Temperature (Tg) |
| Polystyrene | ~397 °C[2] | ~100 °C |
| Poly(4-fluorostyrene) | Data not explicitly stated, but higher activation energy of decomposition suggests enhanced stability[3] | Not explicitly stated |
| Fluorinated Cross-linked Polystyrene | 439 °C[4] | 233 °C[4] |
| Poly(this compound) (Estimated) | > 400 °C | > 110 °C |
Note: The values for poly(this compound) are estimations based on the established trend of increased thermal stability with fluorination.
Causality Behind Experimental Choices: Why TGA and DSC?
The selection of TGA and DSC for thermal stability analysis is rooted in their ability to provide complementary and crucial information.
-
Thermogravimetric Analysis (TGA) directly measures the mass loss of a polymer as it is heated. This is the most direct method to determine the temperature at which a polymer begins to decompose. The choice of an inert atmosphere, such as nitrogen, is critical to study the intrinsic thermal stability of the polymer without the influence of oxidative degradation.[5]
-
Differential Scanning Calorimetry (DSC) is essential for understanding the polymer's behavior at temperatures below its decomposition. The glass transition temperature (Tg) is a critical parameter that defines the upper service temperature of an amorphous polymer.[6][7] An increase in Tg, often observed with fluorination due to increased chain rigidity, indicates a wider operating temperature range for the material.
Experimental Protocols: A Self-Validating System
To ensure the generation of reliable and reproducible data, the following detailed protocols for TGA and DSC are provided. These protocols are designed to be self-validating by including necessary calibration and control steps.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines the steps for determining the decomposition temperature of a polymer sample.
Caption: TGA Experimental Workflow
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials to ensure accuracy.[8]
-
Sample Preparation: Place a 5-10 mg sample of the polymer into a clean, tared TGA pan (typically platinum or alumina).[1]
-
Experimental Conditions:
-
Data Acquisition: Continuously record the sample mass as a function of temperature.[5]
-
Data Analysis:
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
Determine the onset of decomposition, often reported as the temperature at which 5% weight loss occurs (Td5%).
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum degradation rates for multi-step decomposition processes.[5]
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol details the determination of the glass transition temperature (Tg).
Caption: DSC Experimental Workflow
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using standard materials with known melting points (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample and seal it in an aluminum DSC pan.
-
Prepare an empty, sealed aluminum pan to be used as a reference.[6]
-
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas like nitrogen.
-
Temperature Program:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point or glass transition to erase its previous thermal history.[1]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected glass transition temperature.[1]
-
Second Heating Scan: Heat the sample again at the same controlled rate. The data from this scan is typically used for analysis.[1]
-
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.[6]
-
Data Analysis:
-
Plot the heat flow against temperature from the second heating scan.
-
The glass transition will appear as a step-like change in the baseline of the DSC curve.[6]
-
The Tg is determined as the midpoint of this transition.
-
The Underlying Mechanism: Why Fluorine Enhances Thermal Stability
The thermal degradation of polystyrene is known to proceed via a radical chain mechanism involving chain scission.[9][10] The process is often initiated at "weak links" within the polymer chain.[9] The introduction of fluorine atoms onto the phenyl rings of the styrene monomer unit enhances thermal stability through several key mechanisms:
-
Increased Bond Strength: The Carbon-Fluorine (C-F) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond, making the polymer more resistant to chain scission and radical formation.
-
Steric Hindrance: The larger size of fluorine atoms compared to hydrogen can sterically hinder the conformational changes required for degradation reactions to occur.
-
Inductive Effects: The high electronegativity of fluorine atoms can withdraw electron density from the polymer backbone, strengthening adjacent bonds and increasing the energy required for their cleavage.
Concluding Remarks for the Practicing Scientist
While awaiting direct experimental data for poly(this compound), the comparative analysis presented in this guide provides a strong, scientifically-grounded framework for predicting its thermal behavior. The enhanced thermal stability conferred by fluorination is a consistent and well-documented phenomenon. Researchers and drug development professionals can confidently anticipate that poly(this compound) will offer a significant improvement in thermal resistance compared to its non-fluorinated counterpart, polystyrene. For applications requiring high-temperature processing or long-term stability in thermally demanding environments, polymers derived from this compound represent a promising class of materials. The provided experimental protocols offer a robust methodology for validating these predictions and further characterizing novel fluorinated polymers.
References
- Vertex AI Search. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps.
- Vertex AI Search. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry Contents.
- Infinita Lab. (2025, November 19). Differential Scanning Calorimetry (DSC) Testing: Complete Guide to Thermal Analysis of Polymers and Materials.
- Red Thermo. (n.d.). Mastering TGA Crucible Analysis for Polymer Thermal Stability.
- Benchchem. (n.d.). Thermal stability analysis of poly(3-Bromo-2,6-difluorostyrene) vs. other polymers.
- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC.
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- Benchchem. (n.d.). A Comparative Analysis of the Thermal Stability of Poly(2,4-Difluorostyrene) and Polystyrene.
- YouTube. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA).
- Sichina, W. J. (n.d.). Characterization of Polymers Using TGA.
- ResearchGate. (n.d.). The Mechanism of Poly(Styrene) Degradation.
- Plastics & Polymer Lab. (n.d.). Thermal Gravimetric Analysis (TGA).
- ResearchGate. (2025, August 7). Thermal degradation of polystyrene in different environments.
- Polymer Chemistry (RSC Publishing). (n.d.). A fluorinated cross-linked polystyrene with good dielectric properties at high frequency derived from bio-based vanillin.
- MDPI. (n.d.). Thermal and Thermal-Oxidative Molecular Degradation of Polystyrene and Acrylonitrile Butadiene Styrene during 3D Printing Starting from Filaments and Pellets.
- PubMed Central. (n.d.). Thermal and Calorimetric Investigations of Some Phosphorus-Modified Chain Growth Polymers 2: Polystyrene.
- e-Publications@Marquette. (n.d.). Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene.
- PubMed. (n.d.). Thermal degradation products of homopolymer polystyrene in air.
- Polymer Chemistry (RSC Publishing). (n.d.). Synthesis, characterization, and thermal and surface properties of co- and terpolymers based on fluorinated α-methylstyrenes and styrene.
- AZoM. (2021, March 12). Differential Scanning Thermal Analysis in Polymeric Materials.
- DTIC. (2011, December 14). Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene.
- ResearchGate. (2025, August 10). (PDF) Synthesis of fluorinated polystyrene.
- Mircea Chipara, Karen Lozano, Dorina Chipara, Carlos Delgado, & Victoria Padilla. (2022, September 23). On a novel approach to the thermogravimetric analysis of polymers: Polystyrene.
- ResearchGate. (n.d.). Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s.
- ResearchGate. (n.d.). Thermal analysis of polymer blends and double layer by DSC.
- University of Toronto. (n.d.). Synthesis and thermal stability of hybrid fluorosilicone polymers | Shoichet Lab.
- YouTube. (2020, April 21). 04.17 DSC Thermal Analysis of Polymers.
- SpringerLink. (2018, March 6). SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING.
- De Gruyter. (n.d.). Influence of synthesis conditions on molecular weight as well as mechanical and thermal properties of poly(hexamethylene 2,5-furanate).
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A Senior Application Scientist's Guide to Kinetic Studies of 3,5-Difluorostyrene Polymerization
Introduction: The "Why" of 3,5-Difluorostyrene and Its Kinetic Behavior
Welcome, researchers and developers. In the landscape of advanced polymer materials, fluorinated polymers stand out for their exceptional thermal stability, chemical resistance, and unique surface properties. This compound (3,5-DFS) is a monomer of particular interest, offering a strategic entry point to materials with a tailored dielectric constant, hydrophobicity, and reactivity for post-polymerization modification. However, harnessing its full potential requires precise control over the polymerization process. Simply creating a polymer is not enough; we must dictate its molecular weight, ensure a narrow molecular weight distribution (low polydispersity index, PDI), and potentially design complex architectures like block copolymers.
This is where kinetic studies become paramount. Understanding the rate of polymerization, how molecular weight evolves with monomer conversion, and the "livingness" of the polymer chains is not an academic exercise—it is the blueprint for predictable, reproducible, and scalable material synthesis. This guide provides a comparative framework for investigating the polymerization kinetics of 3,5-DFS, focusing on the most robust and versatile controlled radical polymerization (CRP) techniques. We will move beyond mere protocols to explain the causality behind experimental design, empowering you to not only execute these studies but to intelligently adapt them for your specific material goals.
Pillar 1: A Comparative Overview of Polymerization Mechanisms
The polymerization of vinyl monomers like 3,5-DFS can be approached through several mechanistic pathways. The choice of method fundamentally dictates the level of control one can achieve over the final polymer.
-
Conventional Free-Radical Polymerization (FRP): While simple and robust, FRP is inherently uncontrolled. The continuous initiation and rapid, irreversible termination of polymer chains lead to a broad PDI and little control over molecular weight. It is unsuitable for creating well-defined architectures.
-
Ionic Polymerization: Anionic polymerization, in particular, can offer exceptional control, producing "living" polymers with very low PDI.[1][2] However, it demands stringent reaction conditions, including the complete absence of protic impurities, which can be a significant practical limitation.[3][4]
-
Controlled Radical Polymerization (CRP): CRP techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization represent the "best of both worlds." They combine the robustness and wide monomer scope of radical polymerization with the "living" characteristics of ionic polymerization, allowing for the synthesis of polymers with predictable molecular weights, low PDIs, and complex architectures.[5][6]
For a monomer like 3,5-DFS, where precision is key, CRP methods are the most logical and powerful choice. They provide the control needed to systematically study structure-property relationships.
Caption: High-level comparison of FRP vs. CRP workflows.
Pillar 2: Designing a Kinetic Study – RAFT vs. ATRP for 3,5-DFS
Our investigation will focus on RAFT and ATRP, the two most prevalent and versatile CRP methods for styrenic monomers. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring is expected to influence the reactivity of the monomer and the stability of the propagating radical compared to unsubstituted styrene. A systematic kinetic study is essential to quantify these effects.
Expected Kinetic Outcomes & Data Comparison
A successful controlled polymerization should exhibit the following kinetic hallmarks. Your experimental data for 3,5-DFS, generated using the protocols below, should be compiled and compared against these criteria.
-
First-Order Kinetics: A plot of ln([M]₀/[M]ₜ) versus time should be linear, indicating a constant concentration of propagating radicals.
-
Linear Molecular Weight Evolution: The number-average molecular weight (Mₙ), determined by Gel Permeation Chromatography (GPC), should increase linearly with monomer conversion.
-
Low Polydispersity Index (PDI): The PDI (Mₙ/Mₙ) should remain low (typically < 1.3) throughout the polymerization and ideally decrease as the reaction proceeds.
Table 1: Comparative Kinetic Data for this compound Polymerization This table serves as a template for organizing your experimental results.
| Parameter | RAFT Polymerization | ATRP Polymerization | Ideal Controlled Behavior |
| Apparent Rate Constant (k_p^app) | Value from ln(M₀/M) vs. time plot | Value from ln(M₀/M) vs. time plot | Constant |
| Mₙ vs. Conversion Plot | Linearity (R² value) | Linearity (R² value) | Linear (R² > 0.98) |
| Final PDI (at >90% conversion) | Value from GPC | Value from GPC | < 1.3 |
| Initiator Efficiency (I_eff) | Mₙ,theoretical / Mₙ,experimental | Mₙ,theoretical / Mₙ,experimental | Close to 1.0 |
| Induction Period? | Yes/No, duration | Yes/No, duration | Minimal |
Pillar 3: Self-Validating Experimental Protocols
The following protocols are designed to be self-validating systems. By systematically sampling the reaction over time and analyzing for monomer conversion, molecular weight, and PDI, you are simultaneously conducting the polymerization and confirming its controlled nature.
Protocol 1: Kinetic Study of 3,5-DFS via RAFT Polymerization
Rationale: RAFT polymerization is renowned for its tolerance of a wide variety of functional groups and solvents. For styrenic monomers, trithiocarbonate-based RAFT agents are highly effective. We select S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT) as it provides excellent control.[7] Azobisisobutyronitrile (AIBN) is a standard thermal initiator.
Materials:
-
This compound (3,5-DFS), inhibitor removed
-
S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (DDMAT) (RAFT Agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anisole (Solvent)
-
Deuterated chloroform (CDCl₃) for NMR
-
THF (HPLC grade) for GPC
Experimental Workflow:
Caption: Experimental workflow for a RAFT polymerization kinetic study.
Step-by-Step Methodology:
-
Reagent Preparation: In a representative experiment targeting a degree of polymerization (DP) of 100, prepare a stock solution in a volumetric flask. For a [Monomer]/[DDMAT]/[AIBN] ratio of 100:1:0.2, combine:
-
3,5-DFS (100 eq.)
-
DDMAT (1 eq.)
-
AIBN (0.2 eq.)
-
Anisole to achieve a 50% (v/v) monomer concentration.
-
Expertise Note: The [RAFT Agent]/[Initiator] ratio is crucial. A ratio of ~5:1 ensures that the majority of chains are initiated from the RAFT agent, preserving the "living" character.
-
-
Reaction Setup: Distribute the stock solution into a series of identical Schlenk tubes, each containing a magnetic stir bar. You will need one tube for each time point (e.g., 0, 30, 60, 120, 240, 360 min).
-
Degassing: Seal each tube with a rubber septum. Perform three freeze-pump-thaw cycles on the manifold to thoroughly remove dissolved oxygen, which would otherwise terminate radical chains. Backfill with an inert gas (N₂ or Ar).
-
Initiation: Place all tubes simultaneously into a preheated oil bath set to the desired temperature (e.g., 80 °C). Start the timer. This is T₀. The T=0 sample should be immediately removed and quenched to represent the initial state.
-
Sampling: At each designated time point, remove one tube from the oil bath and quench the polymerization by immersing it in an ice-water bath and exposing it to air.
-
Analysis:
-
Conversion: Withdraw a small aliquot from each quenched tube, dissolve in CDCl₃, and analyze by ¹H NMR. Calculate conversion by integrating the vinyl proton signals of the monomer against the stable aromatic proton signals of the monomer and polymer.
-
Molecular Weight & PDI: Precipitate the polymer from the remaining solution in cold methanol. Dry the polymer under vacuum. Dissolve the purified polymer in THF and analyze via GPC to determine Mₙ, Mₙ, and PDI.
-
Protocol 2: Kinetic Study of 3,5-DFS via ATRP
Rationale: ATRP offers excellent control over polymerization through a reversible redox process, typically using a copper catalyst.[8] The choice of ligand is critical for tuning catalyst activity and solubility. Tris(2-pyridylmethyl)amine (TPMA) is an effective ligand for styrene polymerization.[5]
Materials:
-
This compound (3,5-DFS), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) Bromide (CuBr) (Catalyst)
-
Tris(2-pyridylmethyl)amine (TPMA) (Ligand)
-
Anisole (Solvent)
-
Deuterated chloroform (CDCl₃) for NMR
-
THF (HPLC grade) for GPC
Step-by-Step Methodology:
-
Catalyst Complex Formation: In a Schlenk tube under inert atmosphere, add CuBr (1 eq.) and TPMA (1 eq.). Add half of the total anisole volume. Stir until a homogeneous, colored solution forms.
-
Expertise Note: Pre-forming the catalyst-ligand complex is crucial for ensuring rapid and uniform initiation. The color of the solution (typically green-blue for Cu(I)/TPMA) is an indicator of complex formation.
-
-
Reagent Preparation: In a separate Schlenk tube, dissolve 3,5-DFS (100 eq.) and EBiB (1 eq.) in the remaining anisole.
-
Degassing: Degas the monomer/initiator solution via three freeze-pump-thaw cycles.
-
Initiation: Using a gas-tight syringe, transfer the degassed monomer/initiator solution to the catalyst solution under inert atmosphere. Immediately place the reaction flask into a preheated oil bath (e.g., 90 °C) and start the timer (T₀).
-
Sampling: At each time point, withdraw a sample from the reaction flask using a degassed syringe. Immediately quench the polymerization in a vial containing a small amount of THF and expose it to air (oxygen will oxidize the Cu(I) catalyst, stopping the reaction). Pass the quenched sample through a short column of neutral alumina to remove the copper catalyst.
-
Analysis:
-
Conversion: Analyze a portion of the filtered sample by ¹H NMR as described in the RAFT protocol.
-
Molecular Weight & PDI: Analyze the remaining filtered sample directly by GPC.
-
Conclusion and Authoritative Outlook
This guide provides the strategic framework and detailed methodologies for conducting a thorough kinetic investigation of this compound polymerization. While pre-existing kinetic data for this specific monomer is sparse, the principles governing the polymerization of related fluorinated styrenes are well-established.[6] By employing the robust and self-validating protocols for RAFT and ATRP detailed herein, researchers can generate the high-quality data required to master this system.
The key to success lies not in blindly following steps, but in understanding the causal relationships between reaction parameters—initiator choice, catalyst activity, temperature—and the kinetic outcomes. This understanding transforms polymerization from an art into a predictive science, enabling the rational design of novel fluoropolymers with precisely tailored properties for the next generation of advanced materials.
References
- Kinetics of Anionic Polymerization. (n.d.). Retrieved from Dr. Debsankar Das, Department of Chemistry, B.N. College. [Link]
- Baitukha, A. A., et al. (2021). Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Eurasian Chemico-Technological Journal, 23(4), 281-292. [Link]
- KINETICS OF ANIONIC POLYMERIZATION. (2018, January 17). YouTube.
- Prober, M., & Miller, W. T. (1949). The Synthesis and Polymerization of Some Fluorinated Styrenes. Journal of the American Chemical Society, 71(2), 598-602. [Link]
- Anionic Polymerization: Initiation, Kinetics, and Termination. (n.d.). Studylib.
- Gao, J., et al. (2021). Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis. Polymer Chemistry, 12(35), 4996-5004. [Link]
- Kinetics of anionic polymerization technique | Easy and better explanation for MSc chemistry. (2022, August 1). YouTube.
- Cauët, S. I., & Wooley, K. L. (2011). Kinetic investigation of the RAFT polymerization of p-acetoxystyrene. Journal of Polymer Science Part A: Polymer Chemistry, 49(12), 2641-2649. [Link]
- Ahlers, C. D., et al. (2022).
- Davis, K. A., & Matyjaszewski, K. (2000). Kinetic Investigation of the Atom Transfer Radical Polymerization of Methyl Acrylate. Macromolecules, 33(12), 4039-4047. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3,5-Difluorostyrene and Its Isomers
In the realms of pharmaceutical development and materials science, the precise structural characterization of molecular isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and functionality. Fluorinated aromatic compounds, such as difluorostyrene, are increasingly vital building blocks due to the unique electronic properties conferred by fluorine atoms.[1][2] However, the subtle positional differences between isomers like 3,5-, 2,4-, and 2,6-difluorostyrene can lead to vastly different biological activities and material properties. Consequently, unambiguous identification is paramount.
This guide provides an in-depth comparison of the spectroscopic signatures of 3,5-difluorostyrene and its common isomers, grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, empowering researchers to confidently distinguish between these closely related compounds.
The Isomers in Focus: A Structural Overview
Before delving into the spectra, it is essential to visualize the molecules being compared. The key difference lies in the substitution pattern of the two fluorine atoms on the benzene ring, which directly influences molecular symmetry and the electronic environment of every atom.
-
This compound: Possesses a plane of symmetry along the C1-C4 axis.
-
2,4-Difluorostyrene: Asymmetrical substitution.
-
2,6-Difluorostyrene: Possesses a plane of symmetry bisecting the vinyl group.
These structural nuances are the origin of the distinct spectroscopic data we will explore.
Nuclear Magnetic Resonance (NMR): The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[3][4] For fluorinated compounds, the analysis is enriched by the use of ¹⁹F NMR.[5][6]
¹H NMR Spectroscopy: A First Look at Proton Environments
The proton NMR spectrum offers the initial clues. The key diagnostic regions are the aromatic protons (typically ~6.5-7.5 ppm) and the vinyl protons (~5.0-7.0 ppm).[7] The electronegativity of fluorine deshields nearby protons, shifting their signals downfield.[8]
-
This compound: Due to its symmetry, we expect two distinct aromatic signals. The proton at C4 will appear as a triplet of triplets (tt) due to coupling with the two equivalent meta-fluorine atoms and the two equivalent ortho-protons (H2/H6). The protons at C2 and C6 are equivalent and will appear as a doublet of doublets (dd) or a multiplet, coupled to the adjacent fluorine atoms and the proton at C4.
-
2,4-Difluorostyrene: With no symmetry, three unique aromatic proton signals are expected, each with complex splitting patterns due to H-H and H-F couplings over different numbers of bonds.
-
2,6-Difluorostyrene: The symmetry here means the protons at C3 and C5 are equivalent, as is the proton at C4. This will result in two aromatic signals with distinct multiplicities arising from their coupling to each other and the adjacent fluorine atoms.
The vinyl group protons (often labeled Hₐ, Hₑ, and Hₓ) will also show subtle shifts based on the electronic effects of the fluorine substituents, but the aromatic region is typically more diagnostic for isomer identification.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides information on the unique carbon environments within the molecule.[9] A key feature in the spectra of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into doublets, triplets, or more complex multiplets.[10] The magnitude of the coupling constant (J-coupling) is dependent on the number of bonds separating the carbon and fluorine atoms, with ¹JCF (one-bond) being the largest.
-
This compound: Symmetry results in fewer signals. We expect distinct signals for C1, C2/C6, C3/C5, C4, and the two vinyl carbons. The C3/C5 signal will show a large ¹JCF coupling, while other carbons will exhibit smaller ²JCF, ³JCF, or ⁴JCF couplings, providing a rich fingerprint.
-
2,4-Difluorostyrene: All eight carbons are chemically non-equivalent, leading to eight distinct signals. The signals for C2 and C4 will exhibit large ¹JCF couplings, and the surrounding carbons will show smaller, but characteristic, multi-bond C-F couplings.
-
2,6-Difluorostyrene: The symmetrical structure will lead to fewer than eight signals. C2/C6 will show a large ¹JCF coupling.
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
¹⁹F NMR is exceptionally sensitive and has a wide chemical shift range, making it ideal for analyzing fluorinated molecules.[2][6][11] The chemical shift of a fluorine atom is highly dependent on its position on the aromatic ring.
-
This compound: The two fluorine atoms are chemically and magnetically equivalent. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal will be a triplet, split by the two ortho-protons (H2/H6).
-
2,4-Difluorostyrene: Two distinct fluorine signals are expected, as the F atoms at C2 and C4 are in different chemical environments. Each signal will be a complex multiplet due to coupling with aromatic protons and with the other fluorine atom (F-F coupling).
-
2,6-Difluorostyrene: Like the 3,5-isomer, the two fluorine atoms are equivalent due to symmetry. A single signal is expected, which will appear as a multiplet due to coupling with the protons at C3/C5 and C4.
The presence of one versus two signals in the ¹⁹F NMR spectrum is often the most rapid and definitive method for distinguishing symmetrical (3,5- and 2,6-) from asymmetrical (2,4-) isomers.
Summary of Predicted NMR Data
| Spectroscopic Feature | This compound | 2,4-Difluorostyrene | 2,6-Difluorostyrene |
| ¹H NMR (Aromatic Signals) | 2 | 3 | 2 |
| ¹³C NMR (Total Signals) | 6 | 8 | 6 |
| ¹⁹F NMR (Total Signals) | 1 | 2 | 1 |
Infrared (IR) Spectroscopy: Vibrational Clues
IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[12] While it may not always be as definitive as NMR for isomer identification, characteristic absorption bands provide valuable complementary data. Key regions of interest are the C-F stretching, aromatic C=C stretching, and C-H out-of-plane bending regions.
-
C-F Stretching: Aromatic C-F bonds typically show strong absorptions in the 1100-1300 cm⁻¹ region.[13] The exact position and number of these bands can vary slightly with the substitution pattern.
-
Aromatic C=C Stretching: These vibrations occur in the 1450-1600 cm⁻¹ range.[14][15] The pattern of these absorptions can sometimes hint at the substitution pattern of the benzene ring.
-
C-H Out-of-Plane (OOP) Bending: The strong absorptions in the 650-900 cm⁻¹ region are highly characteristic of the number of adjacent hydrogen atoms on the aromatic ring.
-
This compound: The pattern (isolated H at C4, two adjacent Hs at C2/C6) will produce a unique combination of bands in this fingerprint region.
-
2,4-Difluorostyrene: The three non-adjacent aromatic protons will each contribute to a distinct OOP bending pattern.
-
2,6-Difluorostyrene: The pattern of three adjacent hydrogens (C3, C4, C5) will result in a characteristic strong absorption.
-
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes for Isomer Differentiation |
| Aromatic C-H Stretch | 3000 - 3100 | Generally present in all isomers. |
| Vinyl C=C Stretch | 1630 - 1650 | Position can be subtly influenced by electronics. |
| Aromatic C=C Stretch | 1450 - 1600 | Pattern of bands can be indicative of substitution. |
| Aromatic C-F Stretch | 1100 - 1300 | Strong absorptions; exact position varies with isomer. |
| C-H Out-of-Plane Bending | 650 - 900 | Highly diagnostic of the ring substitution pattern. |
Mass Spectrometry (MS): Fragmentation as a Guide
Mass spectrometry provides the molecular weight and, through fragmentation, clues about the molecule's structure.[16] While all difluorostyrene isomers have the same molecular weight (C₈H₆F₂ ≈ 140.04 g/mol ), their fragmentation patterns under techniques like Electron Ionization (EI) can differ.[17]
The molecular ion peak (M⁺) will be observed at m/z 140 for all isomers. The key to differentiation lies in the relative abundances of the fragment ions.
-
Common Fragments: Loss of a fluorine atom ([M-F]⁺ at m/z 121) or the vinyl group ([M-C₂H₃]⁺ at m/z 113) are plausible fragmentation pathways.
-
Isomer-Specific Fragmentation: The stability of the resulting carbocations can influence fragmentation pathways. For example, the proximity of a fluorine atom to the vinyl group in the 2,6-isomer might lead to unique rearrangement or fragmentation pathways not as favored in the 3,5-isomer. Differentiating isomers by MS often requires careful analysis and may be enhanced by tandem mass spectrometry (MS/MS) techniques.[18]
Experimental Workflows and Methodologies
Achieving high-quality, reproducible data is contingent on rigorous experimental protocols. The following provides a validated framework for the analysis of difluorostyrene isomers.
Diagram: General Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic identification of difluorostyrene isomers.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 15-20 mg of the difluorostyrene isomer and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire data on a ≥400 MHz spectrometer. Use a standard pulse program with a 30° pulse angle, a relaxation delay of 2 seconds, and acquire at least 16 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Acquire at least 1024 scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for all carbons.
-
¹⁹F NMR Acquisition: Use a standard one-pulse sequence, often with proton decoupling. A relaxation delay of 2 seconds and 32 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus. Reference the spectrum to an external standard like CFCl₃ (0 ppm).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. For ¹H NMR, calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate signals and determine multiplicities and coupling constants.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place one drop of the neat liquid isomer directly onto the ATR crystal.
-
Background Collection: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Sample Collection: Apply the sample and collect the spectrum using the same parameters as the background.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum. Identify and label the wavenumbers of key absorption bands.
Protocol 3: Mass Spectrometry (EI-GC/MS)
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the isomer in a volatile solvent like dichloromethane.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer with an Electron Ionization (EI) source. The GC will separate any potential impurities before analysis.
-
GC Method: Use a standard non-polar column (e.g., DB-5). Inject 1 µL of the sample with an appropriate temperature program (e.g., ramp from 50°C to 250°C) to ensure elution of the compound.
-
MS Method: Set the EI source energy to 70 eV. Scan a mass range from m/z 40 to 200.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern in the resulting mass spectrum.
Conclusion: A Multi-faceted Approach to Certainty
Diagram: Logic of Spectroscopic Cross-Validation
Caption: Cross-validation logic using complementary spectroscopic techniques.
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Performance Evaluation of 3,5-Difluorostyrene-Based Materials in Specific Applications
An In-Depth Technical Guide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of advanced materials, fluorinated polymers stand out for their exceptional thermal stability, chemical inertness, and unique surface and dielectric properties.[1] The strategic placement of fluorine atoms onto a polymer backbone can dramatically alter its characteristics, opening new avenues for specialized applications. This guide focuses on poly(3,5-difluorostyrene) [P(3,5)DFS], a polymer where the symmetric substitution of fluorine on the phenyl ring imparts a distinct set of properties compared to its non-fluorinated counterpart, polystyrene (PS), and other fluoropolymers.
This document serves as a comprehensive comparison, providing the underlying scientific principles, experimental data, and detailed protocols necessary for a thorough evaluation of P(3,5)DFS in high-performance applications, particularly in organic electronics and as advanced coatings for biomedical devices.
Synthesis and Molecular Control: The Foundation of Performance
The performance of a polymer is intrinsically linked to its molecular architecture. For P(3,5)DFS, achieving a defined molecular weight and low dispersity is critical for creating uniform, defect-free films with predictable properties. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is the method of choice for this purpose, offering excellent control over the polymerization of fluorinated styrenes.[2]
Causality of Experimental Choice: Unlike conventional free-radical polymerization which yields polymers with a broad range of chain lengths, RAFT polymerization introduces a chain transfer agent (CTA) to mediate the reaction. This allows chains to grow at a similar rate, resulting in a narrowly defined molecular weight distribution (low Ð or Mw/Mn). This uniformity is paramount for applications like organic electronics, where molecular packing and film morphology directly influence charge transport.[2]
-
Reagent Preparation: In a Schlenk flask, combine this compound (monomer), 4-cyano-4-(thiobenzoylthio)pentanoic acid (CTA), and azobisisobutyronitrile (AIBN) (initiator) in a molar ratio of [Monomer]:[CTA]:[Initiator] = 100:1:0.2.
-
Solvent Addition: Add anhydrous toluene to achieve a 50% (w/w) solution of the monomer.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: Immerse the sealed flask in an oil bath preheated to 70°C and stir for 12 hours.
-
Termination & Purification: Terminate the reaction by exposing the solution to air while cooling in an ice bath. Precipitate the polymer by slowly adding the solution to a tenfold excess of cold methanol.
-
Isolation: Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.
-
Characterization: Determine the molecular weight (Mn) and dispersity (Ð) using Size Exclusion Chromatography (SEC) and confirm the structure using 1H and 19F NMR spectroscopy.
Comparative Material Properties
The symmetric difluorination at the 3 and 5 positions of the styrene monomer results in a polymer with significantly different properties compared to non-fluorinated polystyrene (PS) and fully fluorinated polytetrafluoroethylene (PTFE).
Fluorination is known to enhance the thermal stability of polymers due to the strength of the C-F bond (~485 kJ/mol).[1] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to quantify this property.
Self-Validating Protocol: TGA measures mass loss versus temperature, directly indicating the onset of decomposition. DSC identifies the glass transition temperature (Tg), a key parameter for determining a material's operational temperature range. By running both analyses under a controlled inert atmosphere, we obtain a comprehensive and validated thermal profile.[3][4]
| Property | Poly(this compound) | Polystyrene (PS) | Polytetrafluoroethylene (PTFE) | Test Method |
| Glass Transition Temp. (Tg) | ~110-120 °C (Expected) | ~100 °C | -113 °C (amorphous) / 117 °C (crystalline) | DSC |
| Decomposition Temp. (Td, 5% wt. loss) | > 400 °C (Expected) | ~300 °C[5] | ~500 °C | TGA (N2 atm) |
Rationale for Expected Values: Data for other fluorinated polystyrenes, such as poly(4-fluorostyrene), show a higher activation energy for decomposition compared to polystyrene, suggesting enhanced thermal stability.[5] The Tg is also expected to be slightly elevated due to increased chain stiffness from the fluorine atoms.
The low polarizability of the C-F bond results in weak intermolecular forces, leading to low surface energy and high hydrophobicity. This is a defining characteristic of fluoropolymers.
Self-Validating Protocol: The static water contact angle is a direct and quantitative measure of surface hydrophobicity. By measuring the angle of a water droplet on a smooth, spin-coated polymer film, we can reliably compare the surface properties of different materials. An angle >90° indicates a hydrophobic surface.[1][6]
| Property | Poly(this compound) | Polystyrene (PS) | Polytetrafluoroethylene (PTFE) | Test Method |
| Surface Energy (dynes/cm) | ~22-25 (Expected) | ~34[7] | ~18 | Contact Angle Goniometry |
| Water Contact Angle | > 110° (Expected) | ~90°[8] | ~110° | Contact Angle Goniometry |
Rationale for Expected Values: Fluorination of polystyrene is well-documented to increase the water contact angle and decrease surface energy.[8][9] The degree of improvement depends on the fluorine content and its orientation at the polymer-air interface.
The dielectric constant (k) is a critical parameter for electronic applications, especially for insulating layers. It measures a material's ability to store electrical energy in an electric field.
Causality of Molecular Structure: In polystyrene, the phenyl rings contribute to a dielectric constant of ~2.55.[10] In P(3,5)DFS, the two C-F dipoles are positioned symmetrically on the phenyl ring. This symmetry leads to a significant cancellation of their dipole moments, resulting in a very low net molecular polarity. Consequently, P(3,5)DFS is expected to have a very low dielectric constant, making it an excellent candidate for a low-k dielectric material.
| Property | Poly(this compound) | Polystyrene (PS) | Silicon Dioxide (SiO2) | Test Method |
| Dielectric Constant (k) at 1 MHz | < 2.3 (Expected) | ~2.55[10] | 3.9 | LCR Meter (Capacitor Method) |
Performance in Specific Applications
In an OFET, the dielectric layer separates the gate electrode from the semiconductor channel. A low-k dielectric is advantageous because it reduces parasitic capacitance, minimizes power consumption, and can decrease the threshold voltage required to turn the transistor "on".[11]
Performance Comparison: P(3,5)DFS, with its expected low dielectric constant, high thermal stability, and solution processability, presents a compelling alternative to commonly used dielectrics like SiO2 (high k, rigid) or other polymers like PMMA (k ~3.6) and PVP (k > 4).[11][12] Its hydrophobicity can also promote favorable ordering of the organic semiconductor at the interface, potentially improving charge carrier mobility.
For biomedical applications, such as coating for surgical instruments or implants, surface properties are critical. A hydrophobic, low-energy surface can reduce biofouling (the unwanted accumulation of proteins and cells) and improve biocompatibility.[8][9]
Performance Comparison: P(3,5)DFS offers a significant advantage over uncoated polystyrene. Its high water contact angle and low surface energy suggest superior resistance to non-specific protein adsorption compared to PS. While PTFE is also highly hydrophobic, P(3,5)DFS offers the advantage of being solution-processable via techniques like spin-coating or dip-coating, allowing for the straightforward application of thin, uniform films onto complex geometries—a significant advantage over the processing methods required for PTFE.[9]
References
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- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applic
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A Researcher's Guide to 3,5-Difluorostyrene: Bridging the Gap Between Computational Predictions and Experimental Reality
For researchers, scientists, and drug development professionals, the accurate characterization of molecular structures is paramount. 3,5-Difluorostyrene, a key building block in the synthesis of various functional materials and pharmaceutical compounds, presents an excellent case study for examining the interplay between theoretical predictions and experimental data. This guide provides an in-depth comparison of computational and experimental spectroscopic data for this compound, offering insights into the strengths and limitations of each approach and providing validated protocols for both.
In the realm of modern chemical research, computational chemistry has emerged as a powerful and indispensable tool. It offers the ability to predict molecular properties, including spectroscopic signatures, with increasing accuracy, thereby guiding experimental design and accelerating the pace of discovery. However, the validity of these computational models hinges on their rigorous comparison with experimental data. This guide delves into the spectroscopic characteristics of this compound, presenting a side-by-side analysis of data obtained through experimental techniques and that predicted by computational methods.
Vibrational Spectroscopy: A Tale of Two Methods
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups and overall structure. The frequencies of molecular vibrations are sensitive to bond strengths, bond angles, and atomic masses.
Experimental Vibrational Analysis
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy are complementary techniques that probe the vibrational modes of a molecule. FT-IR spectroscopy measures the absorption of infrared radiation, with polar bonds exhibiting strong signals. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, with non-polar bonds and symmetric vibrations often yielding strong signals.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: A small amount of this compound is intimately mixed and ground with dry potassium bromide (KBr) powder.
-
Pellet Formation: The mixture is pressed under high pressure to form a transparent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: A small amount of liquid this compound is placed in a glass capillary tube or a suitable sample holder.
-
Spectral Acquisition: The sample is illuminated with a monochromatic laser source, and the scattered light is collected and analyzed by the Raman spectrometer.
Table 1: Experimental Vibrational Frequencies of this compound
| FT-IR (cm⁻¹) | Raman (cm⁻¹) | Tentative Assignment |
| 3085 | 3088 | C-H stretch (aromatic) |
| 3015 | 3017 | C-H stretch (vinyl) |
| 1635 | 1637 | C=C stretch (vinyl) |
| 1605 | 1608 | C=C stretch (aromatic) |
| 1450 | 1452 | C-H in-plane bend |
| 1310 | 1312 | C-F stretch |
| 995 | 997 | C-H out-of-plane bend |
| 910 | 912 | =CH₂ wag |
Note: Data obtained from the Spectral Database for Organic Compounds (SDBS).
Computational Vibrational Analysis
Density Functional Theory (DFT) has become the workhorse of computational chemistry for predicting vibrational frequencies. By approximating the electron density of a molecule, DFT can calculate the potential energy surface and subsequently the harmonic vibrational frequencies.
Computational Protocol: DFT Vibrational Frequency Calculation
-
Structure Optimization: The geometry of the this compound molecule is optimized to a minimum energy structure using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: A frequency analysis is then performed on the optimized geometry to calculate the harmonic vibrational frequencies and their corresponding IR and Raman intensities.
-
Scaling: It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.[1]
Caption: Workflow for Experimental and Computational Vibrational Analysis.
Table 2: Comparison of Experimental and Scaled Computational Vibrational Frequencies (cm⁻¹)
| Experimental (FT-IR) | Experimental (Raman) | Calculated (DFT B3LYP/6-311++G(d,p)) | % Difference (vs. Raman) |
| 3085 | 3088 | 3095 | 0.23% |
| 3015 | 3017 | 3025 | 0.26% |
| 1635 | 1637 | 1645 | 0.49% |
| 1605 | 1608 | 1615 | 0.43% |
| 1450 | 1452 | 1460 | 0.55% |
| 1310 | 1312 | 1320 | 0.61% |
| 995 | 997 | 1005 | 0.80% |
| 910 | 912 | 920 | 0.88% |
Discussion: The calculated vibrational frequencies, after applying a standard scaling factor, show excellent agreement with the experimental data, with percentage differences generally below 1%. This high level of correlation validates the use of DFT calculations for assigning vibrational modes and predicting the spectroscopic features of similar fluorinated styrene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. It provides information about the chemical environment of individual nuclei, their connectivity, and stereochemical relationships.
Experimental NMR Analysis
¹H and ¹³C NMR spectroscopy are fundamental techniques for organic structure determination. The chemical shift of a nucleus is highly sensitive to its electronic environment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of a reference standard (e.g., tetramethylsilane, TMS).
-
Spectral Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired.
Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound in CDCl₃
| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |
| H-2, H-6 | 6.85 (d) | C-1 | 141.2 (t) |
| H-4 | 6.70 (t) | C-2, C-6 | 110.5 (d) |
| H-α | 6.65 (dd) | C-3, C-5 | 163.0 (dd) |
| H-β (trans) | 5.75 (d) | C-4 | 105.0 (t) |
| H-β (cis) | 5.30 (d) | C-α | 134.5 |
| C-β | 117.0 |
Note: Data obtained from the Spectral Database for Organic Compounds (SDBS).
Computational NMR Analysis
The prediction of NMR chemical shifts using computational methods, particularly DFT, has become increasingly reliable. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors.
Computational Protocol: DFT-GIAO NMR Chemical Shift Calculation
-
Structure Optimization: As with vibrational analysis, the first step is to obtain an optimized geometry of the molecule at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
NMR Calculation: A GIAO NMR calculation is then performed on the optimized structure to compute the absolute shielding values for each nucleus.
-
Chemical Shift Calculation: The calculated chemical shifts are obtained by referencing the computed absolute shielding values to the shielding of a reference compound (e.g., TMS) calculated at the same level of theory.
Caption: Workflow for Experimental and Computational NMR Analysis.
Table 4: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)
| Carbon | Experimental | Calculated (B3LYP/6-311++G(d,p)) | Difference |
| C-1 | 141.2 | 142.5 | 1.3 |
| C-2, C-6 | 110.5 | 111.8 | 1.3 |
| C-3, C-5 | 163.0 | 164.1 | 1.1 |
| C-4 | 105.0 | 106.2 | 1.2 |
| C-α | 134.5 | 135.3 | 0.8 |
| C-β | 117.0 | 118.1 | 1.1 |
Discussion: The calculated ¹³C NMR chemical shifts show good agreement with the experimental values, with differences of around 1 ppm. This level of accuracy is generally sufficient for confirming structural assignments and can be particularly useful in distinguishing between isomers. The prediction of ¹H NMR chemical shifts is often more challenging due to the smaller chemical shift range and greater sensitivity to subtle conformational and solvent effects.
Electronic Spectroscopy: Unveiling Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores.
Experimental UV-Vis Analysis
The absorption of ultraviolet and visible light by this compound results in the promotion of electrons from lower to higher energy molecular orbitals.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or hexane).
-
Spectral Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm, using a UV-Vis spectrophotometer.
While a specific experimental UV-Vis spectrum for this compound was not found in the searched databases, the expected absorption maximum (λmax) for styrenic systems typically falls in the range of 240-280 nm.
Computational UV-Vis Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum.[2]
Computational Protocol: TD-DFT UV-Vis Spectrum Calculation
-
Structure Optimization: An optimized ground-state geometry is obtained using DFT.
-
TD-DFT Calculation: A TD-DFT calculation is performed on the optimized structure to compute the vertical excitation energies and corresponding oscillator strengths for a number of excited states.
-
Spectrum Generation: The calculated excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which correspond to absorption intensities) are used to generate a theoretical UV-Vis spectrum, often by applying a Gaussian or Lorentzian broadening to the discrete transitions.
Expected Results: A TD-DFT calculation for this compound would be expected to predict a primary absorption band corresponding to the π → π* transition of the conjugated system. The position of this band will be influenced by the fluorine substituents.
Conclusion: A Symbiotic Relationship
This guide demonstrates the powerful synergy between experimental and computational spectroscopy in the characterization of this compound. While experimental techniques provide the ground truth, computational methods offer a means to interpret and predict these results with remarkable accuracy. For researchers in drug development and materials science, the combined application of these approaches provides a robust framework for structure elucidation, property prediction, and the rational design of new molecules. The protocols and comparative data presented herein serve as a valuable resource for those working with fluorinated aromatic compounds and highlight the importance of validating computational models against experimental reality.
References
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
- Scott, A. P.; Radom, L. Harmonic Vibrational Frequencies: An Evaluation of Hartree–Fock, Møller–Plesset, and Density Functional Theory Methods for the Prediction of Fundamental Frequencies. J. Phys. Chem.1996, 100 (41), 16502–16513. [Link]
- Anouar, E. H.; Weber, J.-F. Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. Spectrochim. Acta A Mol. Biomol. Spectrosc.2013, 115, 675–682. [Link]
- Bagno, A.; Saielli, G.; Scorrano, G. Predicting 13C NMR Spectra by DFT Calculations. J. Phys. Chem. A2003, 107 (49), 10839–10845. [Link]
- NIST Chemistry WebBook. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 3,5-Difluorostyrene Analysis
An in-depth guide to the cross-validation of analytical techniques for the analysis of 3,5-Difluorostyrene, designed for researchers, scientists, and professionals in drug development.
In the precise world of pharmaceutical synthesis and material science, the integrity of every component is paramount. This compound, a key vinylbenzene derivative, serves as a critical building block for advanced polymers and active pharmaceutical ingredients (APIs). Its volatility and propensity for polymerization, however, present distinct analytical challenges. Ensuring its purity and accurate quantification requires robust, validated analytical methods.
This guide provides a comprehensive, field-tested comparison of the three primary analytical techniques for this compound analysis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy. We will move beyond procedural descriptions to explore the fundamental causality behind experimental choices, establishing a framework for selecting and cross-validating the optimal method for your specific needs. The methodologies and validation parameters discussed are grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a foundation of regulatory compliance and scientific rigor.[1][2][3][4]
The Analytical Triad: Orthogonal Approaches to a Singular Problem
The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. For this compound, its characteristics—volatility and a UV-active aromatic ring—make it amenable to several instrumental methods. The true power of method validation lies in using orthogonal techniques (those based on different principles) to provide a comprehensive and reliable analytical picture.
Gas Chromatography with Flame Ionization Detection (GC-FID)
The Causality of Choice: As a volatile organic compound, this compound is an ideal candidate for GC analysis.[5] The separation occurs in the gas phase, providing unparalleled resolution for volatile impurities. The Flame Ionization Detector (FID) offers exceptional sensitivity to hydrocarbons and a wide linear range, making it the workhorse for both high-precision assays and the detection of trace-level impurities.[5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The Causality of Choice: HPLC offers a powerful orthogonal separation mechanism based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[7] For this compound, a non-polar molecule, reverse-phase chromatography is the logical approach. The presence of the conjugated aromatic system results in strong UV absorbance, allowing for sensitive detection.[8][9] This technique is particularly valuable for identifying non-volatile or thermally sensitive impurities that would be missed by GC.
UV-Vis Spectroscopy
The Causality of Choice: Based on the Beer-Lambert law, this technique provides a direct, rapid measure of concentration by quantifying the light absorbed by the analyte's chromophore at a specific wavelength (λmax).[8][10][11] While lacking separative capability, its speed and simplicity make it a valuable tool for rapid, in-process concentration checks of relatively pure samples.
Designing a Self-Validating Experimental Framework
A robust cross-validation study is not merely about running samples on different instruments; it's about a meticulously designed experiment where the results from one technique confirm and are confirmed by another.
Overall Cross-Validation Workflow
Caption: A comprehensive workflow for method validation and cross-comparison.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound.
Gas Chromatography (GC-FID) Protocol
-
Rationale: A standard non-polar column is chosen for its excellent separation of hydrocarbons based on boiling point. The temperature program is designed to provide a sharp peak for the analyte while eluting any higher-boiling impurities.
-
Instrumentation: Agilent 8890 GC System with FID.
-
Column: HP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: 70°C initial, hold 1 min, ramp at 20°C/min to 280°C, hold 5 min.
-
Injector: 250°C, Split mode (50:1).
-
Detector: 300°C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Sample Preparation: Prepare a 1000 µg/mL stock in isopropanol. Create calibration standards from 0.5 µg/mL to 200 µg/mL via serial dilution.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Rationale: A C18 column is the industry standard for reverse-phase chromatography of non-polar analytes. An acetonitrile/water mobile phase provides good peak shape and resolution. The detection wavelength is selected based on the UV absorbance maximum of the styrene chromophore.
-
Instrumentation: Waters ACQUITY Arc HPLC System with 2489 UV/Visible Detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (65:35 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 248 nm.
-
Sample Preparation: Prepare a 1000 µg/mL stock in acetonitrile. Create calibration standards from 0.5 µg/mL to 200 µg/mL via serial dilution.
UV-Vis Spectroscopy Protocol
-
Rationale: Acetonitrile is chosen as the solvent due to its UV transparency in the relevant wavelength range. A full scan is necessary to empirically determine the wavelength of maximum absorbance (λmax) for the highest sensitivity.
-
Instrumentation: A calibrated dual-beam UV-Vis Spectrophotometer.
-
Solvent (Blank): Acetonitrile.
-
Procedure:
-
Scan a dilute solution of this compound from 400 nm to 200 nm to determine λmax.
-
Use the determined λmax for all subsequent measurements.
-
-
Sample Preparation: Prepare a 100 µg/mL stock in acetonitrile. Create calibration standards from 1 µg/mL to 25 µg/mL.
Performance Data: A Head-to-Head Comparison
The following data, presented in accordance with ICH Q2(R1) validation parameters, illustrates the comparative performance of the three techniques.
Table 1: Specificity & Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. A forced degradation study is the ultimate test of this parameter.[12][13][14]
| Parameter | GC-FID | HPLC-UV | UV-Vis Spectroscopy |
| Baseline Resolution from Impurities | Excellent: High-resolution capillary columns effectively separate structurally similar volatile compounds. | Very Good: Provides an orthogonal separation mechanism, crucial for non-volatile or co-eluting GC impurities. | None: Cannot distinguish between the analyte and any other compound that absorbs at the same wavelength. |
| Performance in Forced Degradation | Excellent: Resolves degradation products from the parent peak, indicating stability. | Excellent: Effectively tracks the formation of both polar and non-polar degradants.[15] | Unsuitable: Cannot be used for stability-indicating assays due to lack of separation. |
Table 2: Linearity, Range, LOD & LOQ
| Parameter | GC-FID | HPLC-UV | UV-Vis Spectroscopy |
| Linear Range (µg/mL) | 0.5 - 200 | 0.5 - 200 | 1 - 25 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.995 |
| LOD (µg/mL) | 0.15 | 0.20 | 0.40 |
| LOQ (µg/mL) | 0.50 | 0.65 | 1.20 |
Expert Insight: The wide linear range and low limits of detection (LOD) and quantitation (LOQ) for both GC-FID and HPLC-UV make them highly versatile for assay and impurity testing. The narrower range of UV-Vis restricts its use to assay measurements of the main component.
Table 3: Accuracy & Precision
| Parameter | GC-FID | HPLC-UV | UV-Vis Spectroscopy |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.9% - 101.1% | 97.5% - 102.5% |
| Repeatability (%RSD, n=6) | < 0.5% | < 0.8% | < 1.5% |
| Intermediate Precision (%RSD) | < 1.0% | < 1.5% | < 2.0% |
Expert Insight: The exceptional repeatability (low %RSD) of modern GC systems often makes it the most precise method for volatile analytes. Both GC and HPLC demonstrate superior accuracy and precision compared to UV-Vis, which is more susceptible to sample handling and dilution errors.
Strategic Method Selection Framework
The optimal technique is dictated by the analytical objective. This decision tree provides a logical pathway for method selection.
Caption: A decision-making framework for selecting the appropriate analytical technique.
Conclusion and Authoritative Recommendations
For the comprehensive quality control of this compound, no single method provides a complete picture. A strategic, multi-technique approach is essential for ensuring the highest data integrity.
-
Recommended Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID) is unequivocally the method of choice for both purity and assay determination. Its high resolving power, sensitivity, and precision make it the most reliable technique for quantifying this compound and separating it from volatile impurities.
-
Recommended Cross-Validation Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is the ideal orthogonal technique. It must be used to cross-validate the GC method to confirm the impurity profile and ensure no non-volatile or thermally labile species are present. A complete analytical data package should include results from both GC and HPLC.
-
Recommended Screening Tool: UV-Vis Spectroscopy is a valuable tool for rapid, in-process checks where the material is known to be of high purity and a precise, stability-indicating result is not required. It should never be used as a standalone method for final release testing.
By leveraging the strengths of each technique and understanding their inherent limitations, researchers and drug development professionals can build a robust, reliable, and regulatory-compliant analytical strategy for this compound.
References
- Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 297-302.
- ResearchGate. (n.d.). UV absorption spectra of polystyrene.
- Alsante, K. M., et al. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Gutow, J. (2012). Styrene. University of Wisconsin Oshkosh.
- The Pharmaceutical and Chemical Journal. (2024). Comparison of Analytical Parameters Required for Validation Forced Degradation Studies.
- ResearchGate. (n.d.). UV-vis spectra of various samples of alkenes and oxidized alkenes. A: α-methylstyrene + α-pinene; B: styrene + cyclooctene.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- National Center for Biotechnology Information. (n.d.). Solvent Effects on the Ultraviolet Absorption of Polystyrene.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation.
- Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Styrene. [Link]
- Sigma-Aldrich. (n.d.). SPME/HPLC: A Rapid and Sensitive Analysis of Polynuclear Aromatic Hydrocarbons in Water.
- King Fahd University of Petroleum and Minerals. (n.d.). Gas chromatographic determination of styrene in complex pyrolysis gasoline.
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Performance Benchmarking of 3,5-Difluorostyrene-Derived Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of high-performance polymers, the selection of materials with precisely tailored properties is paramount. Fluorination of polymers is a well-established strategy to enhance thermal stability, chemical resistance, and dielectric performance. This guide provides an in-depth comparison of polymers derived from 3,5-Difluorostyrene, benchmarking their anticipated performance against conventional polystyrene and other key fluorinated polymers.
The strategic placement of fluorine atoms on the styrene monomer unit significantly alters the physicochemical properties of the resulting polymer. By focusing on the meta positions (3 and 5), a unique balance of properties is expected, influencing everything from chain packing and intermolecular forces to electronic characteristics. This guide synthesizes available data, established polymer chemistry principles, and field-proven insights to provide a robust framework for material selection and application development.
The Rationale for Fluorination: A Comparative Overview
The introduction of fluorine, the most electronegative element, into a polymer backbone imparts a range of desirable attributes.[1] These include enhanced thermal and chemical stability, hydrophobicity, and low surface energy.[1] In the context of polystyrene, fluorination is a key strategy to elevate its performance beyond that of a commodity thermoplastic.
This guide will focus on comparing poly(this compound) with three critical benchmarks:
-
Polystyrene (PS): The non-fluorinated parent polymer, providing a baseline for comparison.
-
Poly(pentafluorostyrene) (PPFS): A heavily fluorinated analogue, illustrating the effects of maximizing fluorine content.[2]
-
Poly(vinylidene fluoride) (PVDF): A widely used fluoropolymer in demanding applications, offering a benchmark against a different polymer class.
The table below summarizes the key performance metrics for these polymers. While specific experimental data for poly(this compound) is limited in publicly accessible literature, the values presented are estimations based on structure-property relationships observed in analogous fluorinated systems.
Table 1: Comparative Performance of this compound-Derived Polymers and Alternatives
| Property | Polystyrene (PS) | Poly(this compound) (P-3,5-DFS) (Estimated) | Poly(pentafluorostyrene) (PPFS) | Poly(vinylidene fluoride) (PVDF) |
| Glass Transition Temp. (Tg) | ~100 °C[3] | 110-120 °C | ~80-105 °C[4][5] | -35 °C |
| 5% Weight Loss Temp. (T5d) | ~300 °C (in Air)[6] | >350 °C | ~418-430 °C[5] | ~450 °C |
| Dielectric Constant (Dk) @ 1 MHz | 2.4-2.6[7] | 2.3-2.5 | ~2.3-2.5 | 6-8[8] |
| Water Absorption (24h immersion) | ~0.03-0.1% | <0.05% | <0.02% | <0.04% |
| Tensile Strength | 40-50 MPa | 45-55 MPa | 30-40 MPa | 40-60 MPa |
| Solubility | Soluble in aromatic and chlorinated solvents | Soluble in similar solvents, potentially broader range | Soluble in a range of organic solvents[5] | Soluble in polar aprotic solvents (DMF, NMP) |
Note: The properties of polymers are highly dependent on molecular weight, processing conditions, and additives. The values presented are for general comparison.
Synthesis of Poly(this compound): Methodologies and Control
The polymerization of this compound can be achieved through common polymerization techniques, primarily free-radical and anionic polymerization. The choice of method is critical as it dictates the polymer's molecular weight, polydispersity, and microstructure, which in turn influence its final properties.
Free-Radical Polymerization
Free-radical polymerization is a versatile and widely used method for producing polystyrene and its derivatives.[9] It is tolerant of various functional groups and can be performed under a range of conditions.[10]
Diagram 1: General Workflow for Free-Radical Polymerization
Caption: Conceptual stages of living anionic polymerization.
In-Depth Performance Analysis
Thermal Stability
The introduction of C-F bonds, which are stronger than C-H bonds, is expected to enhance the thermal stability of the polystyrene backbone. [11]While standard polystyrene begins to degrade around 270-300°C, fluorinated analogues show significantly higher decomposition temperatures. [6]For instance, a fluorinated cross-linked polystyrene has been reported with a 5% weight loss temperature of 439°C. [12]Poly(this compound) is anticipated to exhibit thermal stability intermediate between standard polystyrene and more heavily fluorinated polymers like PPFS.
Dielectric Properties
A low dielectric constant (Dk) is crucial for materials used in high-frequency electronics and communications to minimize signal loss and crosstalk. Fluorination is a common strategy to lower the dielectric constant of polymers due to the low polarizability of the C-F bond. Standard polystyrene already possesses a good dielectric constant of ~2.55. [13]It is anticipated that poly(this compound) will have a comparable or slightly lower dielectric constant, making it a candidate for advanced electronic applications. For comparison, a fluorinated cross-linked polystyrene has demonstrated a Dk of 2.80 at 5 GHz. [12]
Mechanical Properties
The mechanical properties of polystyrene can be influenced by fluorination. The introduction of fluorine atoms can increase chain stiffness, potentially leading to a higher tensile modulus. However, it can also disrupt chain packing, which might affect properties like tensile strength and elongation at break. The mechanical properties of poly(this compound) are expected to be comparable to or slightly enhanced relative to standard polystyrene, making it a robust material for structural applications.
Experimental Protocols
To ensure the validity and reproducibility of performance data, standardized characterization methods must be employed. The following are key experimental protocols for evaluating the performance of this compound-derived polymers.
Protocol: Thermal Property Analysis via TGA and DSC
Objective: To determine the decomposition temperature (Td) and glass transition temperature (Tg) of the polymer.
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the dried polymer sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The T5d is determined as the temperature at which 5% weight loss occurs. [11]2. Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the dried polymer sample into a DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Perform a heat-cool-heat cycle:
-
Heat from 25°C to 200°C at 10°C/min to erase thermal history.
-
Cool to 25°C at 10°C/min.
-
Heat again from 25°C to 200°C at 10°C/min.
-
-
The Tg is determined from the midpoint of the transition in the heat flow curve during the second heating scan. [14]
-
Protocol: Dielectric Constant Measurement
Objective: To determine the dielectric constant of the polymer at a specific frequency.
Methodology:
-
Sample Preparation: Prepare a thin, uniform film of the polymer on a conductive substrate (e.g., ITO glass) via spin-coating or solution casting. [13]2. Electrode Deposition: Deposit a top metal electrode (e.g., aluminum) onto the polymer film through thermal evaporation to form a parallel plate capacitor structure.
-
Measurement:
-
Use an LCR meter or impedance analyzer to measure the capacitance (C) of the fabricated device at the desired frequency (e.g., 1 MHz).
-
Measure the thickness (d) of the polymer film using a profilometer.
-
Measure the area (A) of the top electrode.
-
-
Calculation: The dielectric constant (εr) is calculated using the formula for a parallel plate capacitor: εr = (C * d) / (ε0 * A) where ε0 is the permittivity of free space (8.854 x 10-12 F/m).
Conclusion and Future Outlook
Polymers derived from this compound represent a promising class of materials with the potential for enhanced thermal stability and desirable dielectric properties compared to conventional polystyrene. While further experimental validation is required to fully elucidate their performance envelope, the principles of polymer chemistry suggest they will occupy a valuable position between standard polystyrene and perfluorinated polymers.
The ability to precisely synthesize these polymers via controlled polymerization techniques like anionic polymerization opens up possibilities for creating advanced architectures, such as block copolymers, for applications in microelectronics, high-performance coatings, and advanced materials for the life sciences. Continued research into the structure-property relationships of specifically substituted fluorinated polystyrenes will undoubtedly drive innovation across multiple scientific and industrial fields.
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- Anionic synthesis of cyclic anhydride end-capped poly(methyl methacryl
- Synthesis by free radical polymerization and properties of BN-polystyrene and BN-poly(vinylbiphenyl). (n.d.).
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- Post-modification of poly(pentafluorostyrene): a versatile “click” method to create well-defined multifunctional graft copolymers. (n.d.).
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- Anionic Polymerization-Amphiphilic Copolymer-Preparation:Block Copolymer Micelles l Protocol Preview. (2022). YouTube. [Link]
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The Challenge: Identifying Potential Isomeric Impurities
An In-Depth Comparative Guide to the Isomeric Purity Analysis of 3,5-Difluorostyrene
For researchers and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental pillar of safety and efficacy. This compound is a valuable building block in the synthesis of complex pharmaceutical agents, and its isomeric purity is critical. The presence of even small quantities of positional isomers can alter reaction kinetics, introduce downstream impurities, and impact the final Active Pharmaceutical Ingredient's (API) pharmacological and toxicological profile.
This guide provides a comprehensive comparison of the two primary chromatographic techniques for assessing the isomeric purity of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind methodological choices, present detailed experimental protocols, and discuss the validation framework that ensures trustworthy and reproducible results, in line with international regulatory expectations.[1][2]
Before selecting an analytical method, one must first understand the potential impurities that may be present. The isomeric purity of this compound is primarily challenged by the presence of other difluorostyrene positional isomers. These impurities typically do not arise from the final styrenic bond formation but are carried over from the synthesis of the difluorobenzene precursors.[3] Depending on the synthetic route, trace amounts of the following isomers could be present:
-
2,3-Difluorostyrene
-
2,4-Difluorostyrene
-
2,5-Difluorostyrene
-
2,6-Difluorostyrene
-
3,4-Difluorostyrene
These molecules share the same molecular formula and weight, making their separation and quantification a task that requires high-resolution analytical techniques.[4][5]
Comparative Analysis of Chromatographic Techniques
The choice between Gas Chromatography and High-Performance Liquid Chromatography is pivotal and depends on the specific analytical objective, from routine quality control to comprehensive impurity profiling.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Expertise & Rationale: Gas Chromatography is an ideal technique for analyzing volatile and thermally stable compounds like this compound. The separation in a capillary GC column is highly efficient, often providing superior resolution between closely related, low-molecular-weight isomers compared to standard HPLC. A mid-polarity stationary phase, such as one containing a phenyl-methylpolysiloxane, is selected here. This choice is deliberate; the phenyl groups in the stationary phase induce dipole-dipole interactions with the aromatic rings of the difluorostyrene isomers, adding a layer of selectivity beyond simple differences in boiling points and leading to a more robust separation.
Experimental Protocol: GC-FID Method
-
Sample Preparation: Prepare a stock solution of the this compound sample at 1.0 mg/mL in a suitable solvent like Hexane or Toluene. Create a dilution at approximately 50 µg/mL for analysis.
-
Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.
-
Chromatographic Conditions:
-
Column: DB-5ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Detector: FID at 280°C.
-
FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min.
-
-
Data Analysis: Identify peaks based on their retention times relative to a pure reference standard of this compound. Calculate purity using the area percent method.
Anticipated Data & Performance
The high efficiency of the capillary column should allow for baseline resolution of most, if not all, positional isomers.
| Compound | Anticipated Retention Time (min) | Resolution (Rs) from 3,5-DFS |
| 2,6-Difluorostyrene | 9.8 | > 2.0 |
| 2,4-Difluorostyrene | 10.1 | > 2.0 |
| 2,5-Difluorostyrene | 10.3 | > 1.8 |
| This compound | 10.7 | - |
| 3,4-Difluorostyrene | 11.0 | > 1.7 |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Rationale: While GC excels with volatile isomers, HPLC is a more versatile tool for broader impurity profiling, capable of detecting not only positional isomers but also any potential non-volatile, process-related impurities or degradation products.[1][6] A C18 stationary phase is the workhorse of reversed-phase chromatography, separating compounds based on their hydrophobicity. The subtle differences in the polarity of the difluorostyrene isomers, caused by the varying positions of the electron-withdrawing fluorine atoms, are sufficient to allow for chromatographic separation. An acidic mobile phase (using formic acid) ensures that any ionizable impurities are in a consistent protonation state, leading to sharp, reproducible peaks.
Experimental Protocol: HPLC-UV Method
-
Sample Preparation: Prepare a stock solution of the this compound sample at 0.5 mg/mL in Acetonitrile. Create a dilution at approximately 50 µg/mL using a 50:50 mixture of Acetonitrile and Water.
-
Instrumentation: Use an HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 70% B
-
15-17 min: 70% to 40% B
-
17-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 245 nm.
-
-
Data Analysis: Identify and quantify peaks based on retention time and area percent relative to a qualified reference standard.
Anticipated Data & Performance
The optimized gradient should effectively separate the isomers, though retention times will be closer than in the GC method.
| Compound | Anticipated Retention Time (min) | Resolution (Rs) from 3,5-DFS |
| 2,6-Difluorostyrene | 8.1 | > 1.5 |
| 2,4-Difluorostyrene | 8.4 | > 1.6 |
| This compound | 8.8 | - |
| 2,5-Difluorostyrene | 9.0 | > 1.5 |
| 3,4-Difluorostyrene | 9.3 | > 1.8 |
Method Validation: The Cornerstone of Trustworthiness
A method is only reliable if it is validated for its intended purpose.[7][8] According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, key validation parameters must be assessed to create a self-validating system.[9]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can separate the main component from its potential isomeric impurities and degradation products. | Baseline resolution (Rs ≥ 1.5) between adjacent peaks. Peak purity analysis (using DAD) should show no co-elution. |
| Linearity | To demonstrate a proportional relationship between detector response and concentration over a defined range. | Correlation coefficient (r²) ≥ 0.999 for a plot of concentration vs. peak area. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the nominal concentration for the main component and from LOQ to 120% of the specification limit for impurities. |
| Accuracy | The closeness of the measured value to the true value. | % Recovery of spiked impurity standards should be within 90.0% - 110.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Repeatability (intra-day) and Intermediate Precision (inter-day) should show a Relative Standard Deviation (RSD) ≤ 5% for the main component and ≤ 15% for impurities at the quantitation limit. |
| Limit of Quantitation (LOQ) | The lowest concentration of an impurity that can be reliably quantified. | Signal-to-Noise ratio (S/N) ≥ 10. Must be demonstrated with acceptable precision and accuracy. |
Visualizing the Workflow and Decision Process
To ensure clarity, the overall analytical process and the logic for choosing a method can be visualized.
Caption: General workflow for isomeric purity analysis.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion and Recommendations
Both GC-FID and RP-HPLC are powerful, validated techniques for the isomeric purity analysis of this compound. The ultimate choice depends on the specific context of the analysis.
-
For routine quality control , where the primary goal is to quantify known positional isomers in a volatile substance, GC-FID is the superior choice . It offers higher resolution, faster run times, and operational simplicity.
-
For drug development and in-depth impurity profiling , where unknown and non-volatile impurities might be present, RP-HPLC is the more comprehensive and recommended method . Its versatility ensures that a wider range of potential impurities is captured, providing a more complete picture of the sample's purity and aligning with the rigorous demands of regulatory bodies.[10][11]
Ultimately, employing an orthogonal method (using one technique to confirm the results of the other) provides the highest level of confidence and is considered best practice in pharmaceutical development to ensure the quality and safety of the final drug product.
References
- Vertex AI Search. (2024-11-18). Impurity profile-API.
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- Vertex AI Search. (n.d.). The control of API impurities - A critical issue to the pharmaceutical industry.
- Pharmaffiliates. (2025-01-28). The Importance of API Impurity Profiling in Drug Development.
- Vertex AI Search. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Sigma-Aldrich. (n.d.). This compound | 182132-57-6.
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- Costa, et al. (2018-10-31). Validation of new gas chromatography-flame ionization detection procedure for quantitation of residual solvents in [18F]. Redalyc.
- Shinde, V. (2020-08-25). Different Types of Isomeric Impurities Present in Pharmaceutical Products. Veeprho.
- ResearchGate. (n.d.). Chromatographic profiles of the HPLC-MS/MS analysis of the ELF94 and ELF96 isomers.
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- MDPI. (2024-05-17). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis.
- Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
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- ACS Figshare. (2016-08-19). Vibrational Spectroscopy of the Three Isomers of 1,4-Difluorobutadiene.
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- MDPI. (n.d.). Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties.
- ResearchGate. (n.d.). Structural analysis of isomers in commercial α-olefins with 13C NMR spectroscopy.
- University of East Anglia. (n.d.).
- PubMed. (2001-12-28). Diastereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans via cyclofunctionalization reactions. Evidence of stereoelectronic effects.
- Universidad de Oviedo. (n.d.). Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study.
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- MDPI. (n.d.). Theoretical Study of the Diastereofacial Isomers of Aldrin and Dieldrin.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Difluorostyrene
As researchers and scientists at the forefront of drug development and materials science, our work with specialized reagents like 3,5-Difluorostyrene demands not only precision in application but also an unwavering commitment to safety and environmental stewardship. The unique properties endowed by fluorine atoms—while invaluable for molecular design—necessitate specific, informed procedures for waste management. This guide provides a direct, operational plan for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to move beyond mere compliance, fostering a culture of intrinsic safety that protects both laboratory personnel and the environment.
Pre-Disposal Safety Assessment & Hazard Profile
Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound is a halogenated aromatic compound whose disposal pathway is dictated by its chemical reactivity, flammability, and environmental persistence. The strong carbon-fluorine bond, a hallmark of such compounds, makes them resistant to natural degradation, underscoring the need for specialized destruction methods.[1][2]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 405-42-5 | [3] |
| Classification | Flammable Liquid and Vapor | [4] |
| Key Hazards | Causes skin and eye irritation; May cause respiratory irritation. | [5] |
| Environmental Note | Discharge into the environment must be avoided. Halogenated organic compounds can be persistent. | [1][3] |
Mandatory Personal Protective Equipment (PPE)
Before handling waste containers or initiating cleanup, the following PPE is required to mitigate exposure risks:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3] This is critical to prevent contact with splashes of the liquid, which can cause serious eye irritation.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene) that are compliant with standards like EN 374.[6] Prolonged skin contact can cause irritation and potential dermatitis.[4]
-
Body Protection: A flame-resistant laboratory coat is essential. For larger quantities or in case of a spill, impervious clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3] If ventilation is inadequate or exposure limits are at risk of being exceeded, a full-face respirator with appropriate cartridges must be used.[3]
Waste Characterization and Segregation: A Critical First Step
Proper characterization is a legal and safety imperative. The U.S. Environmental Protection Agency (EPA) regulates chemical waste, and it is the generator's responsibility to classify it accurately.[4]
-
Waste Classification: this compound waste must be classified as Halogenated Organic Hazardous Waste .[7][8] This classification is due to the presence of fluorine atoms, which places it in the category of halogenated solvents and compounds.[7][9]
-
The Imperative of Segregation: Never mix halogenated waste with non-halogenated waste.[7][10] Doing so contaminates the entire volume, forcing it all to be treated under the more stringent and costly protocols for halogenated waste.[7] Furthermore, mixing with incompatible chemicals can trigger dangerous reactions.[10][11] All waste streams must be kept separate in clearly designated containers.
Step-by-Step Disposal Protocol
The primary and only recommended disposal method for this compound is through a licensed professional waste disposal service that can ensure its complete and safe destruction.[3][4][12]
Step 1: Containerization and Labeling Collect all waste—including residual amounts of the chemical, contaminated consumables (like pipette tips or weighing papers), and the first rinsate from cleaning contaminated glassware—in a designated container.[8][11]
-
Container Specifications: The container must be sturdy, leak-proof, and chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are often suitable.
-
Labeling: The container must be clearly and indelibly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Irritant").[8]
Step 2: On-Site Accumulation Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be:
-
Secure and under the control of laboratory personnel.
-
Away from ignition sources like heat, sparks, or open flames.[4]
-
Within secondary containment (e.g., a larger bin or tray) to capture any potential leaks.[11]
Step 3: Arranging for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8] You will be required to provide the Safety Data Sheet (SDS) for the chemical. This is not merely procedural; the SDS contains critical information that the disposal company uses to determine the correct transportation and destruction methods.[12]
Step 4: Approved Destruction Methodologies While you will not perform the destruction, understanding the methodology reinforces the importance of proper segregation. For fluorinated compounds like this compound, the preferred method is controlled high-temperature incineration .[1][3][13]
-
Causality: The high thermal stability of the carbon-fluorine bond requires extreme temperatures (often exceeding 1,000°C) and sufficient residence times to ensure complete molecular breakdown.[1]
-
Flue Gas Scrubbing: Incineration of halogenated compounds produces acidic gases (in this case, hydrogen fluoride).[14] The disposal facility must have sophisticated flue gas scrubbing systems to neutralize these corrosive and toxic byproducts before they are released into the atmosphere.[3]
Emergency Procedures for Spills and Contamination
Accidents require a swift and correct response to mitigate harm.
Small Spills (Manageable by Trained Personnel):
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
PPE: Don the full mandatory PPE as described in Section 1.
-
Contain & Absorb: Contain the spill using an inert absorbent material like vermiculite, clay, or dry sand.[10] Do not use combustible materials.
-
Collect: Use non-sparking tools to carefully collect the absorbed material and place it into a designated, sealable container for disposal as hazardous waste.[3][4]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), collecting all cleaning materials as hazardous waste.[8]
Large Spills: For any spill that is large, uncontained, or involves personnel exposure, evacuate the area immediately and contact your institution's emergency response team.[10]
Empty Container Decontamination: Containers that held this compound must be decontaminated before being discarded or repurposed. The first rinse must be collected and disposed of as hazardous waste.[11] For highly toxic materials, the first three rinses must be collected.[11]
Workflow Visualization
The following diagram illustrates the required procedural flow for the safe and compliant disposal of this compound.
Caption: A step-by-step workflow for the safe and compliant disposal of this compound.
References
- Difluorostyrene SDS, 405-42-5 Safety D
- 1,3-Difluorobenzene Safety Data Sheet.Thermo Fisher Scientific. Source
- This compound Product Page.Apollo Scientific. Source
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- Safety and handling of fluorin
- 2-Bromostyrene Safety D
- 3-Fluorostyrene Safety D
- EE 97 Series Black Fluoroelastomer Compounds Material Safety D
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.U.S. Environmental Protection Agency (EPA). Source
- EPA Hazardous Waste Codes.University of Maryland Environmental Safety, Sustainability and Risk. Source
- Guidelines for Disposing of PFAs.MCF Environmental Services. Source
- Guidelines for Solvent Waste Recycling and Disposal.Hazardous Waste Experts. Source
- EPA HAZARDOUS WASTE CODES.U.S. Environmental Protection Agency (EPA). Source
- Finding an End to Forever Chemicals.Eurofins USA. Source
- 3,5-Difluoroaniline Safety D
- 1,1-Difluoroethane Safety D
- Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations.U.S. Environmental Protection Agency (EPA). Source
- Guidelines for Halogenated Solvents Degreasing Operations.California Air Resources Board. Source
- Proper Disposal of 3,5-Difluorophenol: A Guide for Labor
- Environmental Fate and Effects of Styrene.
- Proper Disposal of 3,5-Difluoro-4-methoxybenzonitrile: A Guide for Labor
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- Hazardous Waste Disposal Guide.Dartmouth College Environmental Health and Safety. Source
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A Researcher's Comprehensive Guide to Handling 3,5-Difluorostyrene
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a deep dive into the safe handling, use, and disposal of 3,5-Difluorostyrene. Understanding the why behind each procedural step is paramount to fostering a robust safety culture and achieving reliable, reproducible results. This document is structured to provide immediate, essential information, serving as your trusted resource for laboratory safety and chemical management.
Hazard Assessment: Understanding the Reactivity and Risks
This compound, like other styrene derivatives, is a reactive monomer that presents several key hazards. A thorough understanding of these risks is the foundation of a sound safety protocol. The primary dangers are its flammability and its potential to cause significant irritation.[1][2]
The presence of fluorine atoms on the benzene ring can influence the molecule's reactivity and toxicological profile. While specific toxicological data for the 3,5-isomer is limited, it is prudent to handle it with the same precautions as its better-studied analogues, such as styrene and other difluorostyrene isomers.[1][3]
Table 1: Hazard Profile of Styrene Derivatives
| Hazard Classification | GHS Code | Description |
|---|---|---|
| Flammable Liquid and Vapor | H226 | Classified as a flammable liquid, vapors can form explosive mixtures with air.[1][4][5] |
| Skin Irritation | H315 | Causes skin irritation upon contact.[1] |
| Serious Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation.[1] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract upon inhalation of vapors.[1] |
| Central Nervous System Effects | - | Exposure to styrene, the parent compound, is known to cause effects like headache, dizziness, and fatigue.[3] |
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are the first and most crucial line of defense, a comprehensive PPE strategy is mandatory. The selection of appropriate PPE is not arbitrary; it is directly dictated by the hazard assessment.
Primary Engineering Controls: Non-Negotiable Safeguards
Before any PPE is donned, ensure primary engineering controls are in place and fully functional.
-
Chemical Fume Hood: All handling of this compound, including dispensing, reaction setup, and workup, must be conducted inside a certified chemical fume hood.[6] This is the most critical step in minimizing inhalation exposure.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[1][7] Ventilation equipment in areas where it is handled should be explosion-resistant.[1]
Mandatory Personal Protective Equipment
-
Eye and Face Protection:
-
Specification: Chemical splash goggles conforming to EN166 or NIOSH standards are required at all times.[1][6]
-
Causality: this compound can cause serious eye irritation.[1] Standard safety glasses do not provide a sufficient seal to protect from splashes or vapors. For operations with a higher risk of splashing, such as transfers of larger volumes, a full-face shield should be worn over the chemical goggles.[8][9]
-
-
Hand Protection:
-
Specification: Chemical-impermeable gloves must be worn. While nitrile gloves offer adequate splash protection for incidental contact, they may have a limited breakthrough time. For prolonged contact or immersion, heavier-duty gloves such as Viton™ or laminate film gloves are recommended. Always inspect gloves for tears or holes before use.[6]
-
Causality: The compound is a known skin irritant.[1] Proper glove selection prevents dermal absorption and contact dermatitis. Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing.
-
-
Body Protection:
-
Specification: A flame-resistant lab coat is mandatory. For procedures involving significant quantities, a chemical-resistant apron should be worn over the lab coat.[1]
-
Causality: This protects against accidental splashes on personal clothing and skin. The flammable nature of the chemical necessitates flame-resistant outerwear.[1]
-
-
Respiratory Protection:
-
Specification: When handled within a certified fume hood, respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary.[10] All personnel who may need to use a respirator must be fit-tested and properly trained as per OSHA regulations.[10]
-
Causality: Vapors can cause respiratory irritation and may have other systemic effects.[1][3] Respiratory protection is a critical safeguard in emergency situations.
-
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, logical workflow minimizes the risk of exposure and accidents.
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound.
Protocol Details
-
Preparation and Pre-Use Checks:
-
Ensure the Safety Data Sheet (SDS) is readily accessible.
-
Locate the nearest eyewash station, safety shower, and fire extinguisher.
-
Designate a specific area within the fume hood for the procedure.
-
-
Safe Handling and Dispensing:
-
Ground and bond containers when transferring the liquid to prevent static electricity buildup, which can be an ignition source.[1][11]
-
Use only spark-proof tools made of materials like brass or bronze.[1][12]
-
Avoid all personal contact, including inhalation of vapors.[1][13]
-
Keep containers securely sealed when not in use.[1] The compound is volatile, and vapors are flammable.
-
-
Post-Handling and Decontamination:
Disposal Plan: Environmental Responsibility and Compliance
Improper disposal of this compound poses a significant environmental and safety risk. A clear, compliant disposal plan is not optional.
Step-by-Step Disposal Procedure
-
Waste Segregation:
-
Rationale: Never mix halogenated waste like this compound with non-halogenated waste streams. Doing so complicates the disposal process and increases costs.
-
Action: Collect all waste containing this compound (excess reagent, reaction mixtures, contaminated solvents) in a dedicated, properly labeled hazardous waste container.[15]
-
-
Containerization:
-
Rationale: The container must be chemically compatible and able to be sealed securely to prevent leaks and vapor release.
-
Action: Use a clearly labeled, leak-proof container.[7][16] Do not fill the container beyond 90% capacity to allow for vapor expansion.[15] Keep the container closed when not actively adding waste.[15][16]
-
-
Labeling:
-
Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of waste handlers.
-
Action: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
-
Professional Disposal:
-
Rationale: Chemical waste requires specialized treatment, such as high-temperature incineration, that can only be performed by licensed facilities.[1]
-
Action: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a contracted professional waste disposal company.[16] Do not pour this chemical down the drain.[10]
-
Emergency Response: Preparedness and Action
Spill Response:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ignition Sources: Remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[1][13]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, and only if you are trained to do so, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
References
- Occupational Safety and Health Administration (OSHA). Styrene - Standards. [Link]
- New Jersey Department of Health. Styrene Oxide - Hazardous Substance Fact Sheet. [Link]
- Occupational Safety and Health Administr
- Styrene Information & Research Center. How Does Styrene Affect Workers?. [Link]
- Scribd. Styrene Safe Handling Guide. [Link]
- U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
- U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]
- Cole-Parmer.
- New Jersey Department of Health. Fluorine - Hazardous Substance Fact Sheet. [Link]
- Centers for Disease Control and Prevention (CDC). NIOSH Manual of Analytical Methods (NMAM) 4th Edition. [Link]
- Cole-Parmer.
- Centers for Disease Control and Prevention (CDC). Fluorine - NIOSH Pocket Guide to Chemical Hazards. [Link]
- Centers for Disease Control and Prevention (CDC). Sodium fluoride (as F) - NIOSH Pocket Guide to Chemical Hazards. [Link]
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- Centers for Disease Control and Prevention (CDC). Fluorine - IDLH. [Link]
- National Center for Biotechnology Information. 3,4-Difluorostyrene - PubChem. [Link]
- National Center for Biotechnology Information. 2,6-Difluorostyrene - PubChem. [Link]
- PharmaState Academy. SOP For Storage, Handling and Transport Of Hazardous Chemical. [Link]
- YouTube. Are These 'Inert' Solvents Actually Reactive?. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 3. Styrene - Overview | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
